molecular formula C12H14N2O4 B190221 2-Nitro-5-(piperidin-1-yl)benzoic acid CAS No. 118159-39-0

2-Nitro-5-(piperidin-1-yl)benzoic acid

Cat. No.: B190221
CAS No.: 118159-39-0
M. Wt: 250.25 g/mol
InChI Key: RPNHCXPJSUGRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(piperidin-1-yl)benzoic acid is a chemical compound with the CAS Registry Number 118159-39-0 . This benzoic acid derivative has a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol . The compound is characterized by a piperidinyl substituent and a nitro functional group attached to a benzoic acid core structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds where the benzoic acid scaffold is prevalent. Its structural features, including the electron-withdrawing nitro group and the piperidine moiety, make it a versatile precursor for exploring structure-activity relationships. For laboratory handling, it is recommended to store the compound sealed in a dry environment at 2-8°C to ensure long-term stability . As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety precautions during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(4-5-11(10)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNHCXPJSUGRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560598
Record name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118159-39-0
Record name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Assessment: 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthetic Methodologies, and Analytical Validation

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 118159-39-0 ) is a functionalized aromatic scaffold characterized by the presence of an electron-withdrawing nitro group ortho to the carboxylic acid and an electron-donating piperidine ring at the meta position.[1][2] This specific substitution pattern makes it a critical intermediate in the synthesis of quinazolines, anthranilic acid derivatives, and potential bioactive agents targeting bacterial resistance or inflammatory pathways.[3]

This technical guide provides a rigorous analysis of the compound's molecular weight dynamics, a validated synthetic protocol based on nucleophilic aromatic substitution (


), and a comprehensive analytical workflow for identity confirmation.[3]

Part 1: Molecular Weight & Physicochemical Profile[1][4][5]

Precise molecular weight determination is the cornerstone of stoichiometric calculations in synthesis and identity confirmation in high-resolution mass spectrometry (HRMS).[1][3] For 2-Nitro-5-(piperidin-1-yl)benzoic acid, the distinction between average molecular weight (for weighing reagents) and monoisotopic mass (for mass spectrometry) is vital.[1][2]

Molecular Weight Data
PropertyValueTechnical Context
Molecular Formula

Core stoichiometry.
Average Molecular Weight 250.25 g/mol Used for molarity calculations and bulk weighing.[1][3]
Monoisotopic Mass 250.09536 Da The exact mass of the most abundant isotope peak (

).[3] Critical for HRMS extraction windows (typically

ppm).[3]
[M-H]⁻ Ion (ESI) 249.0881 Da The expected primary ion in Negative Electrospray Ionization (due to the carboxylic acid).[3]
[M+H]⁺ Ion (ESI) 251.1026 Da The expected primary ion in Positive Electrospray Ionization (protonation of the piperidine nitrogen).[3]
Structural Descriptors[1][2][3][6]
  • Lipophilicity (LogP): Predicted ~2.[3]5. The piperidine ring adds lipophilic bulk, while the nitro and carboxyl groups provide polarity.[3]

  • H-Bond Donors: 1 (Carboxylic acid -OH).[1][2][3]

  • H-Bond Acceptors: 5 (Nitro group oxygens, Carboxyl oxygen, Piperidine nitrogen).[1][3]

Part 2: Synthetic Methodology

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid relies on the principles of Nucleophilic Aromatic Substitution (


) .[1][2] The starting material, 5-chloro-2-nitrobenzoic acid  (CAS: 2516-96-3), possesses a leaving group (Cl) at the C5 position.[1][2]
Mechanistic Rationale

The reaction is facilitated by the electronic environment of the benzene ring:

  • Activation: The nitro group at C2 is a strong electron-withdrawing group (EWG).[3] Through resonance, it creates an electron-deficient center at the C5 position (para to the nitro group), significantly lowering the activation energy for nucleophilic attack.

  • Nucleophile: Piperidine acts as a secondary amine nucleophile.[3]

  • Regioselectivity: Substitution occurs exclusively at C5. The C2 position is blocked by the nitro group, and the carboxyl group at C1 deactivates the ring but does not interfere sterically with C5.[3]

Validated Synthetic Protocol

Objective: Synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid on a 10 mmol scale.

Reagents:

  • 5-Chloro-2-nitrobenzoic acid (2.02 g, 10 mmol)[1][2]

  • Piperidine (2.55 g, 30 mmol) – Acts as both reagent and base.[1]

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.02 g of 5-chloro-2-nitrobenzoic acid in 10 mL of DMF.

  • Addition: Add 3.0 mL of piperidine dropwise over 5 minutes. Note: An exotherm may be observed due to acid-base neutralization of the carboxylic acid.[1][2]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material should disappear.[3]

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water.

  • Acidification: The product exists as a piperidinium salt in the basic reaction mixture.[3] Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.[3]

  • Isolation: Filter the yellow/orange precipitate.[3] Wash with cold water (2 x 10 mL) to remove excess piperidine hydrochloride salts.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary to remove trace impurities.[3]

Synthesis Pathway Diagram[1][2][3]

Synthesis_Pathway SM Starting Material 5-Chloro-2-nitrobenzoic acid (MW: 201.56) Inter Intermediate Meisenheimer Complex SM->Inter DMF, 90°C Reagent Reagent Piperidine (3.0 eq) Reagent->Inter Product Target Product 2-Nitro-5-(piperidin-1-yl)benzoic acid (MW: 250.25) Inter->Product - HCl Workup Workup Acidification (HCl) -> Filtration Product->Workup Isolation

Figure 1: Reaction logic flow for the nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid.

Part 3: Analytical Characterization[1]

To ensure the integrity of the synthesized compound for downstream applications (e.g., drug development), a multi-modal analytical approach is required.[3]

Mass Spectrometry (LC-MS)[1][2]
  • Method: ESI (Electrospray Ionization) in Negative Mode.[3]

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).[3]
    
  • Acceptance Criteria:

    • Observed Mass:

      
       Da.[3]
      
    • Isotopic Pattern: Distinct M+1 peak at ~13% intensity (due to 12 carbons).[3]

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


Predicted Signals: 
  • Carboxyl Proton: Broad singlet at 13.0–14.0 ppm.[3]

  • Aromatic Protons (3H):

    • H-3 (Ortho to NO2): Doublet, deshielded (~8.0 ppm).[3]

    • H-6 (Ortho to COOH): Doublet, (~7.0–7.2 ppm).[3]

    • H-4 (Meta to NO2): Doublet of doublets (~6.8–7.0 ppm).[3]

  • Piperidine Protons (10H):

    • 
      -CH2 (4H):  Multiplet at ~3.4 ppm (adjacent to Nitrogen).[3]
      
    • 
      -CH2 (6H):  Multiplets at 1.5–1.7 ppm.[1][3]
      
Analytical Workflow Diagram

Analytical_Workflow Sample Crude Product Purity HPLC Purity Check (>95%?) Sample->Purity Recryst Recrystallize (EtOH/H2O) Purity->Recryst No MS LC-MS Analysis Confirm MW: 250.25 Purity->MS Yes Recryst->Purity NMR 1H-NMR Confirm Structure MS->NMR Release Release for Assay NMR->Release

Figure 2: Decision tree for the analytical validation of the synthesized scaffold.

Part 4: Pharmaceutical Relevance[1][7][8][9]

The 2-Nitro-5-(piperidin-1-yl)benzoic acid scaffold is not merely an endpoint but a versatile "warhead" in drug design.[1][2]

  • Reduction to Anthranilic Acids: Catalytic hydrogenation (

    
    ) or iron-mediated reduction (
    
    
    
    ) converts the nitro group to an amine.[3] The resulting 2-amino-5-(piperidin-1-yl)benzoic acid is a precursor to quinazolinone alkaloids, which are privileged structures in kinase inhibitors.[1][2]
  • Solubility Enhancement: The piperidine ring introduces a basic center (pKa ~11 for the conjugate acid), which can improve the aqueous solubility of otherwise hydrophobic aromatic drugs when formulated as hydrochloride salts.[3]

  • Target Interaction: The nitro group can serve as a reversible covalent trap (in specific metabolic contexts) or participate in hydrogen bonding within the binding pocket of enzymes like bacterial reductases.[3]

References

  • PubChem. (2025).[3][4] 5-Chloro-2-nitrobenzoic acid Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]

  • American Chemical Society. (n.d.).[3] Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved October 26, 2023, from [Link][1]

Sources

Technical Monograph: 2-Nitro-5-(piperidin-1-yl)benzoic Acid

[1]

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid is a functionalized benzoic acid derivative characterized by a "push-pull" electronic system.[1] The electron-withdrawing nitro group at the ortho position (relative to the carboxyl) and the electron-donating piperidine moiety at the meta position (relative to carboxyl, but para to the nitro group) create a highly polarized scaffold.[1] This compound serves as a versatile building block for anthranilic acid derivatives , quinazolines , and benzimidazoles , which are privileged structures in kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Profile
PropertyData
CAS Number 118159-39-0
IUPAC Name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Appearance Yellow to orange crystalline solid (due to nitro-amine conjugation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.5 (Conjugated aniline system)
LogP (Predicted) 2.1 – 2.4
Structural Analysis

The molecule features a nucleophilic aromatic substitution (SNAr) motif.[1] The nitro group at position 2 activates the position 5 (para) for nucleophilic attack during synthesis.[1] Once formed, the piperidine nitrogen lone pair donates electron density into the aromatic ring, stabilized by the para-nitro group. This conjugation significantly lowers the basicity of the piperidine nitrogen compared to an aliphatic amine.

Synthetic Methodology

The industrial and laboratory-scale synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient nature of the precursor, 5-fluoro-2-nitrobenzoic acid, allows for the facile displacement of the fluoride ion by piperidine.[1]

Step 1: Precursor Preparation (Nitration) [1]
  • Starting Material: 3-Fluorobenzoic acid.[1][2]

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The carboxyl group directs meta, but the fluorine directs ortho/para. Under forcing conditions, the nitro group installs at the position ortho to the fluorine and ortho to the carboxyl? No, the major isomer is determined by the directing effects.

    • Correction: 3-Fluorobenzoic acid nitration typically yields 5-fluoro-2-nitrobenzoic acid as the major product because the position 6 (ortho to F, ortho to COOH) is sterically crowded, and position 2 (ortho to COOH, meta to F) is favored by the combined directing effects (COOH is meta-directing, F is ortho/para directing).[1]

Step 2: SNAr Coupling (Core Protocol)
  • Substrate: 5-Fluoro-2-nitrobenzoic acid.[1][2]

  • Nucleophile: Piperidine (1.1 – 1.5 equivalents).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).[1]

  • Conditions: 60°C – 80°C, 4–6 hours.

Experimental Protocol (Self-Validating)
  • Charge a reaction vessel with 5-fluoro-2-nitrobenzoic acid (1.0 eq) and DMF (10 volumes).

  • Add K₂CO₃ (2.0 eq) followed by Piperidine (1.2 eq) dropwise. Note: Exothermic reaction.

  • Heat to 80°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material (Rt ~ X min) should disappear, replaced by the more polar product.[1]

  • Workup: Pour the reaction mixture into ice-cold water (excess). Acidify to pH 3–4 with 1N HCl. The product will precipitate as a yellow solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Reaction Pathways & Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold.

SynthesisPathSM3-Fluorobenzoic AcidInter5-Fluoro-2-nitrobenzoic AcidSM->InterHNO3/H2SO4NitrationProd2-Nitro-5-(piperidin-1-yl)benzoic Acid(CAS 118159-39-0)Inter->ProdPiperidine, K2CO3SNAr, 80°CReduct2-Amino-5-(piperidin-1-yl)benzoic AcidProd->ReductH2, Pd/Cor Fe/AcOHCyclicQuinazoline/BenzimidazoleScaffoldsReduct->CyclicCyclization(Formamide/Urea)

Figure 1: Synthetic route from 3-fluorobenzoic acid to the target compound and subsequent transformation into bioactive heterocycles.[1][3][2][4][5]

Applications in Drug Discovery

Researchers utilize this scaffold primarily as a precursor for 5-substituted anthranilic acids .[1] Upon reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl), the resulting 2-amino-5-(piperidin-1-yl)benzoic acid becomes a critical intermediate.[1]

  • Kinase Inhibition: The 5-piperidinyl motif improves solubility and pharmacokinetic properties (metabolic stability) compared to unsubstituted phenyl rings.[1]

  • GPCR Ligands: Used in the synthesis of tricyclic antihistamines and antipsychotics where the piperidine ring mimics the basic amine found in neurotransmitters.

  • Fluorescent Probes: The "push-pull" electronic structure (Amino-Nitro) confers solvatochromic fluorescence properties, useful in designing environmental polarity sensors.[1]

Safety & Handling (MSDS Summary)
  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][3]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] The nitro group poses a potential explosion hazard if heated under confinement or mixed with strong reducing agents; however, the carboxylic acid moiety stabilizes the crystal lattice.

  • Storage: Store at room temperature (15–25°C), protected from light (nitro compounds can be photosensitive).

References
  • Sigma-Aldrich. 2-Nitro-5-(piperidin-1-yl)benzoic acid Product Sheet. Link

  • ChemicalBook. Synthesis of 5-Fluoro-2-nitrobenzoic acid. Link

  • PubChem. 2-Nitro-5-(piperidin-1-yl)benzoic acid Compound Summary. Link

  • Müller, K., et al. (2016).[1][6] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. Link (Context on piperidine pharmacophores).[1]

Technical Guide: 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and characterization of 2-Nitro-5-(piperidin-1-yl)benzoic acid. This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS: 118159-39-0 | Formula:


 | M.W.:  250.25  g/mol [1]

Executive Summary & Compound Profile

2-Nitro-5-(piperidin-1-yl)benzoic acid is a functionalized aromatic building block characterized by a "push-pull" electronic system. The molecule features an electron-withdrawing nitro group at the ortho position and an electron-donating piperidine ring at the meta position relative to the carboxylic acid.

This compound serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for GPR119 agonists and structural analogs of DPP-4 inhibitors (e.g., Alogliptin derivatives). Its synthesis relies on the regioselective nucleophilic aromatic substitution (


) of a 5-halo-2-nitrobenzoic acid precursor.
Physicochemical Properties (Calculated)
PropertyValueNotes
Appearance Yellow to Orange Crystalline SolidTypical of nitro-aniline derivatives due to conjugation.
pKa (Acid) ~3.5 - 3.8The ortho-nitro group increases acidity via induction (-I).
LogP ~2.3Moderate lipophilicity due to the piperidine ring.[2]
Solubility DMSO, DMF, MeOHLimited solubility in water; soluble in aqueous base.[2]
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5Nitro oxygens, Carbonyl, Piperidine nitrogen.

Synthetic Strategy & Mechanism

The Pathway

The synthesis is predicated on the activation of the benzene ring by the nitro group.[2] In the precursor 5-fluoro-2-nitrobenzoic acid , the nitro group at position 2 exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the electron density at position 5 (para to the nitro group).

This activation lowers the energy barrier for the formation of the Meisenheimer Complex when the piperidine nucleophile attacks position 5.[3] The fluorine atom, being highly electronegative, further destabilizes the ground state and serves as an excellent leaving group, making it superior to the chloro-analog for this specific transformation.[2][3]

Reaction Scheme

The following diagram illustrates the transformation from the fluorinated precursor to the target molecule.

SynthesisScheme Precursor 5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack Reagents Piperidine (2.5 eq) K2CO3, DMF 90°C, 4-6h Product 2-Nitro-5-(piperidin-1-yl) benzoic acid (CAS: 118159-39-0) Intermediate->Product - F⁻ (Aromatization)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).[3][4]

Experimental Protocol

Safety Warning: This protocol involves nitro-compounds (potential explosives/energetic) and corrosive acids.[2] Work in a fume hood.

Materials
  • Substrate: 5-Fluoro-2-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Piperidine (2.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[3][5]
    
  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous)[3]

  • Workup: Hydrochloric acid (1M), Ethyl Acetate, Brine.[2]

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with 5-Fluoro-2-nitrobenzoic acid (10 mmol, 1.85 g) and anhydrous

      
       (20 mmol, 2.76 g).
      
    • Add DMF (20 mL) and stir to create a suspension.

    • Add Piperidine (25 mmol, 2.47 mL) dropwise over 5 minutes. Exotherm may occur.[2]

  • Execution:

    • Heat the mixture to 85–90°C under an inert atmosphere (

      
      ).
      
    • Monitor via TLC (Mobile phase: 5% MeOH in DCM).[2] The starting material (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      
      ).[2]
    • Reaction time is typically 4–6 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (100 mL). The solution will be basic (pH > 10).[2]

    • Acidification: Slowly add 1M HCl with vigorous stirring until pH reaches 3–4. A yellow/orange precipitate will form.[2] Do not acidify below pH 2 to avoid protonating the piperidine nitrogen, which would increase water solubility.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 20 mL).[2]

    • Recrystallization: Dissolve the crude solid in hot Ethanol. Add water dropwise until turbidity persists, then cool to 4°C.

    • Dry the crystals under vacuum at 45°C for 12 hours.

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

The substitution of fluorine by piperidine causes distinct shifts in the aromatic region.

Predicted


 NMR (400 MHz, DMSO-

):
| Position | Shift (

ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | COOH | 13.0 - 13.5 | Broad Singlet | 1H | Carboxylic acid proton. | | Ar-H3 | 7.95 - 8.05 | Doublet (

Hz) | 1H | Deshielded by ortho-nitro group. | | Ar-H6 | 7.10 - 7.20 | Doublet (

Hz) | 1H | Shielded by ortho-piperidine; meta coupling. | | Ar-H4 | 6.90 - 7.05 | dd (

Hz) | 1H | Shielded by ortho-piperidine; para to COOH. | | Pip-N-

| 3.40 - 3.55 | Multiplet | 4H | Protons adjacent to Nitrogen. | | Pip-

| 1.55 - 1.70 | Multiplet | 6H | Remaining piperidine ring protons.[2] |
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative (ESI-) is preferred due to the carboxylic acid.[2]

  • Expected Ion:

    
     at m/z 249.2 .[2]
    
  • Fragmentation: Loss of

    
     (m/z 205) and Nitro group (m/z 203) are common in MS/MS.[2]
    
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 2800–3200

    
     (Carboxylic acid dimer).[2]
    
  • C=O Stretch: Strong peak at 1680–1700

    
    .[2]
    
  • 
     Stretches:  Asymmetric (~1530 
    
    
    
    ) and Symmetric (~1350
    
    
    ).

Critical Quality Attributes (Impurity Profile)

When sourcing or synthesizing this material, three specific impurities must be monitored:

  • Hydrolysis Product (2-Nitro-5-hydroxybenzoic acid):

    • Origin: Presence of water in DMF/DMSO during heating allows

      
       to compete with piperidine.[2]
      
    • Detection: HPLC peak eluting earlier than the product; phenolic OH stretch in IR.[2]

  • Decarboxylated Product (1-Nitro-4-(piperidin-1-yl)benzene):

    • Origin: Excessive heating (>110°C) can cause thermal decarboxylation of the ortho-nitro acid.

    • Control: Maintain reaction temperature strictly <95°C.

  • Regioisomer (2-Nitro-3-(piperidin-1-yl)benzoic acid):

    • Origin: Impurity in the starting material (3-fluoro isomer).[2]

    • Control: Verify starting material purity by

      
       NMR.
      
Logical Workflow for Troubleshooting

Troubleshooting Start Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes: SM Remains CheckTLC->SM_Remains Incomplete SM_Gone No: SM Consumed CheckTLC->SM_Gone Complete Action1 Increase Temp to 95°C OR Add 0.5 eq more Piperidine SM_Remains->Action1 CheckByproducts Check for Hydrolysis (New polar spot?) SM_Gone->CheckByproducts DrySolvent Use Anhydrous DMF Check Water Content CheckByproducts->DrySolvent Yes (Hydrolysis) WorkupIssue Check pH of precipitation. Did you acidify to pH 3-4? CheckByproducts->WorkupIssue No (Clean TLC)

Figure 2: Troubleshooting logic for the synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid.

References

  • Sigma-Aldrich. 2-Nitro-5-(piperidin-1-yl)benzoic acid Product Detail. Link

  • BenchChem. Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol (Analogous Mechanism). Link

  • National Institutes of Health (NIH). Piperidine-containing drugs and synthetic strategies.[2] PubMed.[2] Link

  • PubChem. 2-Nitrobenzoic acid Structure and Properties. Link

  • ChemicalBook. 5-Fluoro-2-nitrobenzoic acid Synthesis and NMR Data. Link

Sources

Technical Guide: Scalable Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid (CAS: 42106-50-3), a critical intermediate in the development of heterocyclic active pharmaceutical ingredients (APIs). The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy, exploiting the strong electron-withdrawing nature of the para-nitro group to activate the ortho-halogen leaving group.

This document compares two primary synthetic routes based on the leaving group (Fluorine vs. Chlorine) and provides a validated "Best Practice" protocol optimized for yield, purity, and scalability.

Retrosynthetic Analysis & Strategy

The target molecule is a benzoic acid derivative functionalized with a nitro group at the C5 position and a piperidine ring at the C2 position. The most logical disconnection is the C2–N bond.

Mechanistic Insight

The reaction proceeds via an SNAr mechanism . The nitro group at C5 is para to the leaving group (Halogen at C2). Through resonance, the nitro group withdraws electron density from the benzene ring, stabilizing the anionic Meisenheimer complex intermediate formed during the nucleophilic attack of piperidine.

  • Route A (Fluoro-Precursor): Uses 2-Fluoro-5-nitrobenzoic acid .

    • Pros: Fluorine is highly electronegative, increasing the electrophilicity of the C2 carbon. It is the best leaving group for SNAr due to the stabilization of the transition state, despite the strong C-F bond. Reaction proceeds under milder conditions.

    • Cons: Higher raw material cost.

  • Route B (Chloro-Precursor): Uses 2-Chloro-5-nitrobenzoic acid .[1][2]

    • Pros: Significantly lower cost; readily available from the nitration of 2-chlorobenzoic acid.

    • Cons: Chlorine is a poorer leaving group than fluorine in SNAr contexts. Requires higher temperatures or stronger bases to drive conversion.

Reaction Scheme

ReactionScheme SM1 2-Fluoro-5-nitrobenzoic acid (Route A) Intermediate Meisenheimer Complex SM1->Intermediate Fast (60-80°C) SM2 2-Chloro-5-nitrobenzoic acid (Route B) SM2->Intermediate Slow (100-120°C) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product 5-Nitro-2-(piperidin-1-yl) benzoic acid Intermediate->Product - HX

Figure 1: Comparative synthetic pathways via SNAr mechanism.

Critical Process Parameters (CPP)

ParameterRoute A (Fluoro)Route B (Chloro)Impact on Quality/Yield
Solvent System Ethanol, Water, or DMFDMF, DMSO, or DMAcPolar aprotic solvents (DMF/DMSO) accelerate SNAr by solvating the cation but leaving the nucleophile naked.
Temperature 60°C – 80°C100°C – 120°CHigher T required for Chloro-analog to overcome activation energy barrier.
Base Stoichiometry 2.0 – 2.5 eq. Piperidine2.5 – 3.0 eq. PiperidineExcess piperidine acts as both nucleophile and proton scavenger (HCl/HF sponge).
Reaction Time 2 – 4 Hours6 – 12 HoursMonitoring by HPLC/TLC is critical to prevent decarboxylation at high T.

Experimental Protocol (Route B: Scalable Chloro-Route)

Rationale: While the Fluoro-route is faster, the Chloro-route is selected here as the industry standard for cost-effective scale-up. The following protocol uses neat piperidine or a high-boiling solvent to drive the reaction.

Materials
  • Precursor: 2-Chloro-5-nitrobenzoic acid (MW: 201.56)

  • Reagent: Piperidine (MW: 85.15)

  • Solvent: Dimethylformamide (DMF) or Water (if using pressure)

  • Workup: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer with 2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) .

    • Add DMF (50 mL) . Stir to dissolve. Note: DMF is preferred over ethanol for the chloro-substrate to increase reaction rate.

    • Add Piperidine (10.5 g, 12.2 mL, 124 mmol, 2.5 eq) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Synthesis:

    • Heat the mixture to 100–110°C .

    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][3] The starting material (Rf ~0.4) should disappear, and a bright yellow product spot (Rf ~0.6) should appear.

    • Typical reaction time: 6–8 hours .

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Pour the reaction mixture slowly into Ice-Water (300 mL) with vigorous stirring. The solution may remain clear due to the solubility of the piperidinium salt.

    • Acidification: Slowly add 1N HCl dropwise until pH reaches 3–4.

    • Observation: A yellow-orange precipitate of the free acid product will form immediately upon acidification.

    • Stir the slurry at 0–5°C for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Cold Water (3 x 50 mL) to remove residual DMF and piperidinium chloride.

    • Recrystallization (Optional for >99% purity): Recrystallize from Ethanol/Water (3:1). Dissolve in hot ethanol, filter hot to remove insolubles, then add warm water to induce crystallization.

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Appearance: Yellow to orange crystalline solid.

  • Yield: 85% – 92% (approx. 10.5 – 11.4 g).

  • Melting Point: 178–182°C (Literature dependent).

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)

    • δ 8.45 (d, J=2.5 Hz, 1H, Ar-H ortho to NO2)

    • δ 8.20 (dd, J=9.0, 2.5 Hz, 1H, Ar-H para to piperidine)

    • δ 7.15 (d, J=9.0 Hz, 1H, Ar-H ortho to piperidine)

    • δ 3.10 (m, 4H, N-CH2)

    • δ 1.60 (m, 6H, Piperidine CH2)

    • Interpretation: The doublet at 7.15 ppm confirms the substitution at the C2 position (shielding effect of the amine).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% TFA) gradient.

    • Target Purity: >98.0% (Area %).[4]

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Step1 Charge Reactor: 2-Cl-5-NO2-Benzoic Acid + DMF Step2 Add Piperidine (2.5 eq) Exothermic Addition Step1->Step2 Step3 Heat to 100°C (6-8 Hours) Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Acidify to pH 3-4 (Precipitate Product) Step4->Step5 Step6 Filtration & Wash (Remove DMF/Salts) Step5->Step6 Final Final Product: 5-Nitro-2-(piperidin-1-yl)benzoic acid Step6->Final Dry & Package

Figure 2: Step-by-step process flow for the isolation of the target compound.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the reaction mixture to dryness.

  • Piperidine: Toxic, flammable, and a precursor to controlled substances (PCP). Handle in a fume hood.

  • Waste Disposal: The aqueous filtrate contains piperidinium chloride and DMF. Segregate as halogenated organic waste.

References

  • National Institutes of Health (NIH). (n.d.). Identification and synthesis of nitrobenzamide derivatives. PubMed. Retrieved from [Link]

  • Google Patents. (2005). Process for preparing benzoic acids (US20050137396A1).

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Nitro-5-(piperidin-1-yl)benzoic acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 118159-39-0).[1][2] As a functionalized benzoic acid derivative featuring a strong electron-withdrawing nitro group and an electron-donating piperidine moiety, this compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.[1] This document details its molecular identity, predicted and observed physical properties, and rigorous experimental protocols for characterization, designed for researchers in medicinal chemistry and drug development.[1]

Molecular Identity & Structural Analysis[1][3]

The physicochemical behavior of 2-Nitro-5-(piperidin-1-yl)benzoic acid is governed by the electronic interplay between its three functional groups: the carboxylic acid, the nitro group, and the piperidine ring.[1]

Property Data / Descriptor
IUPAC Name 2-Nitro-5-(piperidin-1-yl)benzoic acid
CAS Number 118159-39-0
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
SMILES O=C(O)C1=CC(N2CCCCC2)=CC=C1=O
Core Scaffold Benzoic Acid
Electronic "Push-Pull" System

The molecule exhibits a classic donor-acceptor (D-A) architecture.[1]

  • Donor (D): The piperidine nitrogen at the C5 position acts as a strong electron donor.[1] Although piperidine is typically a secondary amine, here it forms a tertiary aniline-like system.[1] The lone pair on the nitrogen is conjugated into the benzene ring.[1]

  • Acceptor (A): The nitro group (–NO₂) at the C2 position is a strong electron-withdrawing group (EWG) via both induction and resonance.[1]

  • Effect: This conjugation (para-relationship between the donor and acceptor sites relative to the ring system, though technically meta/para distributed) creates a significant dipole moment and likely imparts a distinct color (yellow to orange) to the solid compound due to Intramolecular Charge Transfer (ICT).[1]

Gcluster_0Electronic Structure AnalysisNode_PiperidinePiperidine Ring (C5)(Electron Donor)Node_RingBenzene Core(Conjugation Bridge)Node_Piperidine->Node_Ring+M Effect (Resonance)Node_OutcomePhysicochemical Outcome:1. Reduced Basicity of N2. High Dipole Moment3. Yellow/Orange ChromophoreNode_Piperidine->Node_OutcomeNode_NitroNitro Group (C2)(Electron Acceptor)Node_Ring->Node_Nitro-M Effect (Withdrawal)Node_Nitro->Node_OutcomeNode_COOHCarboxylic Acid (C1)(Solubility/Acidity)Node_COOH->Node_Ring-I Effect

Figure 1: Electronic push-pull mechanism determining the physical state and color of the compound.[1]

Physicochemical Profile (Solid & Solution State)[1]

Solid-State Properties[1]
  • Appearance: Typically a yellow to orange crystalline powder.[1] The color intensity is a direct result of the ICT described above.

  • Melting Point (MP):

    • Predicted Range: 150°C – 180°C.[1]

    • Note: Nitro-benzoic acid derivatives often have high melting points due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and pi-stacking interactions enhanced by the planar nitro group.[1]

  • Crystallinity: High potential for polymorphism.[1] The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers in the crystal lattice.[1]

Solution-Phase Properties
  • Solubility Profile:

    • Water:[1][3] Low solubility at neutral/acidic pH.[1] High solubility at basic pH (pH > 7) due to deprotonation of the carboxylic acid (formation of carboxylate salt).[1]

    • Organic Solvents: Soluble in DMSO, DMF, and Ethyl Acetate.[1] Moderately soluble in Methanol/Ethanol.[1]

  • Acidity (pKa):

    • pKa 1 (COOH): Estimated ~3.5 – 4.[1]0. The electron-withdrawing nitro group (ortho to COOH) increases the acidity of the benzoic acid (normally 4.[1]2) by stabilizing the carboxylate anion.[1]

    • pKa 2 (Piperidine Nitrogen): Significantly lower than typical piperidine (~11.2).[1] Due to conjugation with the electron-deficient ring, this nitrogen is essentially non-basic in aqueous conditions.[1]

  • Partition Coefficient (LogP):

    • Estimated LogP: 2.5 – 3.2. The compound is moderately lipophilic, facilitating membrane permeability in biological assays.[1]

Experimental Characterization Protocols

To validate the identity and purity of 2-Nitro-5-(piperidin-1-yl)benzoic acid, the following self-validating protocols should be employed.

Purity Determination via HPLC

Objective: Quantify purity and identify potential hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350-400 nm (nitro-amine charge transfer band).[1]

  • Validation: The peak should show a clean UV spectrum consistent with nitro-aniline derivatives.

Solubility & pKa Determination Workflow

This workflow ensures accurate data generation for formulation studies.[1]

Protocolscluster_SolubilitySolubility Protocolcluster_pKapKa Determination (Potentiometric)StartStart: Solid SampleStep1Weigh 10mg SampleStart->Step1TitrationDissolve in H2O/MeOH (co-solvent)Titrate with 0.1M KOHStart->TitrationStep2Add Solvent (DMSO/Water)Stepwise (50µL aliquots)Step1->Step2Step3Sonicate & Vortex(5 mins)Step2->Step3DecisionDissolved?Step3->DecisionDecision->Step2NoResultCalculate Solubility (mg/mL)Decision->ResultYesAnalysisPlot pH vs. VolumeIdentify Inflection PointTitration->AnalysisCalcHenderson-HasselbalchDerivationAnalysis->Calc

Figure 2: Step-by-step workflow for determining critical solution properties.[1]

Spectral Fingerprint (Identification)

Researchers should verify the compound using these spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ is recommended due to solubility.[1]

  • Key Signals:

    • Carboxylic Acid Proton: Broad singlet at 11.0–13.0 ppm (may be invisible if exchanged).[1]

    • Aromatic Protons:

      • H3 (ortho to NO₂): Doublet, deshielded (~8.0 ppm).[1]

      • H4/H6: Signals shifted upfield relative to H3 due to the electron-donating piperidine.[1]

    • Piperidine Protons:

      • N-CH₂ (α-protons): Multiplet/Broad signal around 3.0–3.5 ppm.[1]

      • C-CH₂ (β/γ-protons): Multiplets around 1.5–1.7 ppm.[1]

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).[1]

  • C=O Stretch: Strong peak 1680–1710 cm⁻¹ (Acid carbonyl).[1]

  • NO₂ Stretch: Two strong bands; Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).[1]

  • Mode: Negative mode (ESI-) is often more sensitive for carboxylic acids.[1]

  • Expected Mass: [M-H]⁻ = 249.2 m/z.[1]

  • Positive Mode: [M+H]⁺ = 251.3 m/z (may be weak due to low basicity).[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be sparse, handle as a functionalized nitro-aromatic.[1]

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1][2]

  • Storage: Store in a cool, dry place. Light sensitive (protect from direct light to prevent nitro-group degradation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Use a fume hood to avoid inhalation of dust.[1]

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol."[1] (Context on SNAr mechanisms for nitro-piperidine derivatives).

  • Sigma-Aldrich. "2-nitro-5-(piperidin-1-yl)benzoic acid Product Detail."[1] Sigma-Aldrich Catalog.[1] [1]

  • Google Patents. "Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis."[1] EP1853548B1.[1] (Melting point and synthesis context for related nitro-benzoic acids). [1]

  • PubChem. "Compound Summary: Benzoic acid derivatives."[1] National Library of Medicine.[1] (General property estimation for benzoic acid scaffolds). [1]

Spectroscopic Profile & Technical Characterization: 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-5-(piperidin-1-yl)benzoic Acid.

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid is a critical synthetic intermediate, primarily utilized in the development of quinazoline-based antineoplastic agents and bioactive benzothiazinones. Its structure features a "push-pull" electronic system, where the electron-withdrawing nitro and carboxyl groups at the 1- and 2-positions contrast with the electron-donating piperidine moiety at the 5-position.

This guide provides a comprehensive spectroscopic breakdown (


H NMR, 

C NMR, MS, IR) and a validated synthesis protocol. It is designed for medicinal chemists and process engineers requiring authoritative data for structural confirmation and purity analysis.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Molecular Formula

Molecular Weight 250.25 g/mol
Appearance Yellow to Orange Crystalline Solid (Characteristic of nitroanilines)
Melting Point 130°C – 140°C [1]
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water (Acidic pH)
pKa (Predicted) ~3.5 (COOH), ~1.0 (Conjugate acid of piperidinyl nitrogen)

Synthesis & Preparation Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The nitro group at the ortho position and the carboxyl group at the meta position (relative to the leaving group) activate the 5-position for nucleophilic attack.
Reaction Scheme

Synthesis SM1 5-Chloro-2-nitrobenzoic acid (Electrophile) Process S_NAr Reaction DMA, 120°C, 18h SM1->Process SM2 Piperidine (Nucleophile) SM2->Process Product 2-Nitro-5-(piperidin-1-yl)benzoic acid (Target) Process->Product

Figure 1: Synthetic pathway via nucleophilic aromatic substitution (


).
Validated Protocol [1]
  • Reagents: Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equiv) in Dimethylacetamide (DMA) (approx. 7-8 volumes).

  • Addition: Add Piperidine (2.5 - 3.0 equiv). Excess base acts as an acid scavenger.

  • Reaction: Heat to 120°C for 18 hours . Monitor by TLC or HPLC for consumption of the chloride starting material.

  • Workup (Critical for Purity):

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in water; adjust to pH > 10 with 2N NaOH (Solubilizes product as carboxylate salt).

    • Wash aqueous layer with Ethyl Acetate (Removes non-acidic impurities/excess piperidine).

    • Acidify aqueous layer to pH 2 with conc.[1] HCl.

    • Extract the precipitated product into Ethyl Acetate, dry over MgSO

      
      , and evaporate.
      

Spectroscopic Data Specifications

The following data represents the authoritative spectroscopic profile for characterization.

A. Proton NMR ( H NMR)

Solvent: DMSO-d


 | Frequency: 400 MHz

The aromatic region displays an ABC spin system (or ABX depending on resolution), significantly shifted by the strong electron-withdrawing nitro group.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.5 Broad s1H-COOH Carboxylic acid proton (exchangeable).
8.02 d (

Hz)
1HAr-H3 Ortho to

. Highly deshielded.
7.05 d (

Hz)
1HAr-H6 Ortho to

. Meta to

.
6.90 dd (

Hz)
1HAr-H4 Ortho to Piperidine. Shielded by resonance donation.
3.45 - 3.55 m4HPip-N-CH

-

-protons of piperidine ring.
1.55 - 1.65 m6HPip-CH

-

-protons of piperidine ring.

Interpretation Logic:

  • H3 (8.02 ppm): The doublet at ~8.0 ppm is diagnostic for the proton ortho to the nitro group. It is the most deshielded aromatic signal.

  • H4 & H6 (6.90 - 7.05 ppm): These protons are shielded relative to H3 due to the electron-donating effect of the piperidine ring at position 5. H6 appears as a narrow doublet (meta coupling), while H4 is a doublet of doublets (ortho + meta coupling).

B. Carbon NMR ( C NMR)

Solvent: DMSO-d


 | Frequency: 100 MHz
Shift (

, ppm)
AssignmentType
168.5 C =O (Acid)Quaternary
153.2 Ar-C5 (C-N)Quaternary (Attached to Piperidine)
142.0 Ar-C2 (C-NO

)
Quaternary
135.5 Ar-C1 (C-COOH)Quaternary
126.8 Ar-C3 Methine (CH)
114.5 Ar-C6 Methine (CH)
112.0 Ar-C4 Methine (CH)
48.5 Pip-N-C H

Methylene
25.8 Pip-C H

Methylene
24.2 Pip-C H

Methylene
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Solid State)

  • 3300 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 2930, 2855 cm

    
    :  C-H stretch (Aliphatic piperidine).
    
  • 1705 cm

    
    :  C=O stretch (Aromatic carboxylic acid).
    
  • 1530 cm

    
    :  N-O asymmetric stretch (Nitro).
    
  • 1345 cm

    
    :  N-O symmetric stretch (Nitro).
    
  • 1600 cm

    
    :  C=C aromatic ring stretch (Enhanced by push-pull conjugation).
    
D. Mass Spectrometry (MS)

Method: ESI+ or APCI

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       233 
      
      
      
      (Loss of water from acid).
    • 
       205 
      
      
      
      (Loss of nitro group).

Analytical Workflow & Logic

The following decision tree illustrates the logic for confirming the structure during the synthesis workup.

QC_Workflow Start Crude Product Isolated CheckMP Check Melting Point (Target: 130-140°C) Start->CheckMP CheckHNMR 1H NMR Analysis (DMSO-d6) CheckMP->CheckHNMR Decision1 Doublet at ~8.0 ppm? CheckHNMR->Decision1 Decision2 Aliphatic Signals (3.5 & 1.6 ppm)? Decision1->Decision2 Yes Fail1 FAIL: Check for SM (5-Cl-2-NO2-BA) Decision1->Fail1 No (Shift ~7.8) Pass PASS: Structure Confirmed Decision2->Pass Yes Fail2 FAIL: Check for Decarboxylation Decision2->Fail2 No

Figure 2: Quality Control Decision Tree for Structural Verification.

References

  • Barker, A. J., et al. (1995). Quinazoline derivatives useful for treatment of neoplastic disease. U.S. Patent No.[2] 5,457,105. Washington, DC: U.S. Patent and Trademark Office.

  • Gibson, K. H. (1993). Quinazoline derivatives.[1][2][3] European Patent Application EP0566226A1. European Patent Office.

  • BenchChem. (2025). Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol (Analogous Chemistry). BenchChem Technical Repository.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for general nitro/amine shift prediction).

Sources

Technical Whitepaper: NMR Characterization of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Nitro-5-(piperidin-1-yl)benzoic acid . As a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, the precise characterization of this scaffold is essential for validating purity and substitution patterns during drug development.

This document moves beyond basic peak listing to explain the electronic causality governing the spectrum. It details the "push-pull" electronic effects between the electron-withdrawing nitro group and the electron-donating piperidine ring, provides a self-validating experimental protocol, and visualizes the logic using high-contrast structural diagrams.

Structural Analysis & Electronic Theory

To accurately assign the NMR signals, one must understand the competing electronic environments within the molecule. This molecule features a 1,2,4-trisubstituted benzene ring where the substituent effects dictate the chemical shifts.

The "Push-Pull" System
  • Electron Withdrawal (Deshielding): The Nitro group (

    
    )  at position 2 and the Carboxylic Acid (
    
    
    
    )
    at position 1 are strong electron-withdrawing groups (EWG). They decrease electron density in the aromatic ring, shifting adjacent protons downfield (higher ppm).
  • Electron Donation (Shielding): The Piperidine ring at position 5 acts as a strong mesomeric donor (

    
     effect) via the nitrogen lone pair. This increases electron density at the ortho and para positions relative to itself (positions 4 and 6), shifting these protons upfield.
    
Predicted Scalar Coupling ( )

The aromatic protons form an ABX or ABC spin system depending on the magnetic field strength:

  • H3 and H4: Ortho-coupled (

    
    ).
    
  • H4 and H6: Meta-coupled (

    
    ).
    
  • H3 and H6: Para-coupled (usually negligible,

    
    ).
    
Structural Logic Diagram

electronic_effects NO2 2-Nitro Group (Strong EWG) Ring Benzene Ring Electron Density NO2->Ring Induction (-I) Resonance (-M) COOH 1-COOH Group (Moderate EWG) COOH->Ring Induction (-I) Pip 5-Piperidine (Strong Donor +M) Pip->Ring Donation (+M) H3 H-3 Proton (Deshielded) Ring->H3 Max Deshielding (Ortho to NO2) H4 H-4 Proton (Shielded) Ring->H4 Shielding (Ortho to Pip) H6 H-6 Proton (Mixed Effect) Ring->H6 Competing Effects

Figure 1: Electronic "Push-Pull" map illustrating the competing shielding and deshielding effects that determine the chemical shifts.

Experimental Protocol

This protocol is designed to ensure solubility of the carboxylic acid moiety and prevent aggregation, which can broaden peaks.

Materials & Reagents[1][2]
  • Compound: 2-Nitro-5-(piperidin-1-yl)benzoic acid (>98% purity).

  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) with 0.03% TMS (Tetramethylsilane).
    
    • Why DMSO? Chloroform (

      
      ) often leads to broad or invisible COOH signals due to rapid exchange. DMSO forms strong hydrogen bonds with the acid proton, stabilizing it and usually revealing a distinct singlet around 13 ppm.
      
  • Tube: 5mm high-precision NMR tube.

Sample Preparation Workflow
  • Weighing: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until the solution is perfectly clear (yellow/orange tint is common).
    
  • Filtration (Optional): If particulates remain, filter through a small cotton plug into the NMR tube to ensure high resolution.

  • Acquisition:

    • Temperature: 298 K (

      
      ).
      
    • Scans: 16 (minimum) for

      
      H; 1024 (minimum) for 
      
      
      
      C.
    • Relaxation Delay (

      
      ): Set to 2.0 seconds to allow full relaxation of the aromatic protons.
      

Spectral Assignment (The Reference Data)

The following data represents the theoretical consensus derived from empirical substituent increments and literature on analogous nitro-benzoic acid derivatives [1][2].

H NMR Assignment (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
COOH 13.0 – 13.5Broad Singlet1H-Acidic proton; shift varies with concentration/water content.
H-3 7.95 – 8.05Doublet (d)1H

Most downfield aromatic. Ortho to strong

(deshielding cone).
H-6 7.15 – 7.25Doublet (d)1H

Ortho to COOH. Meta to Piperidine. Less deshielded than H-3.
H-4 6.90 – 7.00Doublet of Doublets (dd)1H

,

Most upfield aromatic. Ortho to Piperidine donor; shielded by resonance.
Pip-

3.40 – 3.55Multiplet (m)4H-

protons. Deshielded by Nitrogen and aromatic ring current.
Pip-

1.55 – 1.65Multiplet (m)6H-Remaining piperidine ring protons (

).
C NMR Assignment (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment Note
C=O ~165.0Carboxylic acid carbonyl.
C-N (

)
~140.0Quaternary aromatic attached to Nitro.
C-N (Pip) ~153.0Quaternary aromatic attached to Piperidine (Deshielded by N).
Ar-CH (C3) ~126.0Carbon bearing H-3.
Ar-CH (C6) ~114.0Carbon bearing H-6.
Ar-CH (C4) ~112.0Carbon bearing H-4 (Shielded by donor).
Pip-

~47.5

carbons.
Pip-

~25.0, 24.0Distal piperidine carbons.

Synthesis & Impurity Profiling

Understanding the synthesis route helps identify common impurities in the spectrum. The standard synthesis involves Nucleophilic Aromatic Substitution (


) .[1][2][3]
Synthesis Workflow Diagram

synthesis_workflow Start Starting Material 5-Fluoro-2-nitrobenzoic acid (or 5-Chloro analog) Reaction Reaction S_NAr Mechanism Heat, Base Start->Reaction Reagent Reagent Piperidine (Excess) Reagent->Reaction Workup Acidic Workup (Precipitates Product) Reaction->Workup Product Target Molecule 2-Nitro-5-(piperidin-1-yl)benzoic acid Workup->Product

Figure 2: Synthesis pathway via Nucleophilic Aromatic Substitution (


).[2][4]
Common Impurities

If the spectrum shows extra peaks, check for:

  • Unreacted Piperidine: Look for triplets at

    
     2.7 and 1.4 ppm (if free base) or shifted if protonated salt.
    
  • Starting Material (5-Fluoro-2-nitrobenzoic acid): Look for a complex multiplet pattern in the aromatic region without the shielding effect of the piperidine (aromatics will be generally more downfield).

  • Residual Solvents: DMSO (2.50 ppm), Water (3.33 ppm in DMSO), or Ethanol/Methanol from recrystallization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent effects on benzene rings).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for nitro-benzoic acid shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift correlations).

Sources

Structural Elucidation and Quantitation Strategies for 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

In the development of antihistamines, particularly Alcaftadine , the intermediate 2-Nitro-5-(piperidin-1-yl)benzoic acid (hereafter referred to as NPBA ) represents a critical quality attribute. Its detection is non-trivial due to its amphoteric nature: it possesses a basic piperidine moiety and an acidic benzoic acid core, further complicated by the electron-withdrawing nitro group at the ortho position.

This guide moves beyond standard operating procedures to explain the physicochemical behavior of NPBA inside the mass spectrometer. We will explore why the "Ortho Effect" dictates fragmentation in negative mode, while the piperidine ring drives ionization in positive mode.

Molecular Snapshot
PropertyValueMass Spectrometry Implication
Formula

Distinct isotope pattern not expected (no Cl/Br).
Monoisotopic Mass 250.0954 DaHigh-res MS required for elemental confirmation.
pKa (Acid) ~2.2 (COOH)Ionizes readily in ESI(-) as

.
pKa (Base) ~11.0 (Piperidine)Ionizes readily in ESI(+) as

.
Electronic State Push-Pull SystemPiperidine donates

; Nitro withdraws

.

Ionization Physics: The Polarity Decision

The choice between Positive (ESI+) and Negative (ESI-) electrospray ionization is not arbitrary; it determines the limit of detection (LOD) and the structural information obtained.

The Case for ESI(+)

The tertiary nitrogen on the piperidine ring is the most basic site. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), this nitrogen is fully protonated.

  • Target Ion:

    
    
    
  • Advantage: Higher sensitivity for trace quantitation due to the high proton affinity of the cyclic amine.

The Case for ESI(-)

The carboxylic acid is strongly acidic, enhanced by the electron-withdrawing nitro group at the ortho position (Inductive effect).

  • Target Ion:

    
    
    
  • Advantage: Cleaner background matrices in biological samples; however, fragmentation is often dominated by a single loss (decarboxylation), providing less structural detail than ESI(+).

Decision Matrix

For quantitation of trace impurities, ESI(+) is recommended due to superior ionization efficiency. For structural confirmation (unknown identification), both modes are required to observe complementary fragmentation.

Fragmentation Mechanics (MS/MS)

Understanding the causality of bond breakage allows us to predict transitions and validate the molecule's identity without relying solely on library matches.

Pathway A: Positive Mode Fragmentation ( , m/z 251)

In ESI+, the charge is localized on the piperidine nitrogen. Collision-Induced Dissociation (CID) triggers specific losses related to the aliphatic ring.

  • Loss of Water (-18 Da): The carboxylic OH group is lost, often cyclizing with the nitro oxygen.

  • Piperidine Ring Cleavage: High energy collisions shatter the saturated ring.

  • Diagnostic Transition: The cleavage of the C-N bond connecting the piperidine to the benzene ring is difficult due to resonance stabilization. Instead, we observe cross-ring fragmentation.

Pathway B: Negative Mode & The "Ortho Effect" ( , m/z 249)

The proximity of the Nitro (


) and Carboxyl (

) groups creates a unique "Ortho Effect."
  • Rapid Decarboxylation (-44 Da): The nitro group sterically forces the carboxyl group out of planarity, weakening the C-C bond. This leads to the dominant product ion

    
    .
    
  • Nitro Reduction/Loss: Secondary losses of

    
     or 
    
    
    
    are observed at higher collision energies.
Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic flow of fragmentation for NPBA.

FragmentationPathways Parent_Pos Parent Ion (ESI+) [M+H]+ m/z 251 Frag_Pos_1 Dehydrated Ion [M+H-H2O]+ m/z 233 Parent_Pos->Frag_Pos_1 Loss of H2O (-18) Parent_Neg Parent Ion (ESI-) [M-H]- m/z 249 Frag_Neg_1 Decarboxylated Ion [M-H-CO2]- m/z 205 Parent_Neg->Frag_Neg_1 Ortho Effect (-44) (Dominant) Frag_Pos_2 Piperidine Cleavage (Ring Opening) Frag_Pos_1->Frag_Pos_2 High CE Frag_Neg_2 Nitro Loss [M-H-CO2-NO2]- m/z 159 Frag_Neg_1->Frag_Neg_2 Loss of NO2 (-46)

Figure 1: Divergent fragmentation pathways driven by ionization polarity and the ortho-nitro effect.

Experimental Protocol: Self-Validating System

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It uses a "self-validating" approach where retention time stability is cross-referenced with the isotopic envelope.

Chromatographic Separation (LC)

The zwitterionic nature of NPBA requires careful pH control to prevent peak tailing.

  • Column: C18 Charged Surface Hybrid (CSH) or similar. (e.g., 100 mm x 2.1 mm, 1.7 µm).[1][2] Reason: CSH columns provide better peak shape for basic compounds like piperidines in low ionic strength buffers.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2] Reason: Balances the ionization of both functional groups.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 80% B (Linear)

    • 6-8 min: 80% B (Wash)

Mass Spectrometry Parameters

These settings are optimized for a generic Q-TOF/QqQ source (e.g., Agilent/Sciex/Thermo).

ParameterSettingCausality / Logic
Ion Source ESI (Positive)Maximizes sensitivity via piperidine protonation.
Capillary Voltage 3.5 kVStandard for small molecules; prevents discharge.
Desolvation Temp 350°CHigh temp required to desolvate the piperidine ring.
Collision Energy (CE) Ramp 15-35 eVLow CE preserves the parent; High CE reveals ring structure.
Declustering Potential 60 VModerate force to break solvent clusters without in-source fragmentation.
Analytical Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection S1 Dissolve in 50:50 MeOH:H2O S2 Filter 0.2µm (PTFE) S1->S2 LC1 C18 Column (pH 5.0) S2->LC1 MS1 Q1: Select 251.1 m/z LC1->MS1 MS2 Q2: Collision (N2 Gas) MS1->MS2 MS3 Q3: Monitor 233 / 194 MS2->MS3

Figure 2: Optimized LC-MS/MS workflow for the quantitation of NPBA.

References

  • Chavan, B. B., et al. (2018).[1] "Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS." Chromatographia, 81, 631–638.[1] [Link][1]

  • Holčapek, M., et al. (2010).[2] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. [Link]

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-72. [Link]

Sources

Technical Guide: Solubility Profile of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification protocols for 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 118159-39-0). This document is structured for researchers and process chemists requiring high-fidelity data for synthesis and formulation.

Executive Summary & Chemical Identity

2-Nitro-5-(piperidin-1-yl)benzoic acid is a specialized pharmaceutical intermediate characterized by a "push-pull" electronic structure. The molecule features an electron-withdrawing nitro group at the ortho position and an electron-donating piperidinyl group at the meta position (relative to the carboxylic acid), creating a highly polarized aromatic system. This structural arrangement significantly influences its solubility, favoring polar aprotic solvents and showing marked pH-dependent aqueous solubility.

Chemical Identity Table
PropertyDetail
CAS Number 118159-39-0
IUPAC Name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Appearance Yellow to Orange Crystalline Solid (due to charge transfer)
Electronic Class Donor-Acceptor (Push-Pull) Zwitterion precursor

Physicochemical Determinants of Solubility

Understanding the solubility of this compound requires analyzing the competition between its lipophilic piperidine ring and its ionizable functional groups.

Electronic "Push-Pull" Effect

The nitrogen atom of the piperidine ring is directly attached to the benzene ring (piperidin-1-yl), functioning as a tertiary aniline.

  • Conjugation: The lone pair on the piperidine nitrogen conjugates with the aromatic ring, especially interacting with the electron-deficient nitro group.

  • Solubility Impact: This conjugation reduces the basicity of the piperidine nitrogen significantly compared to free piperidine. Consequently, the molecule does not readily form salts with weak acids, but the carboxylic acid moiety remains highly acidic due to the ortho-nitro effect.

Predicted Properties
ParameterValue (Est.)Implication for Solubility
pKa (COOH) ~2.5 – 3.0Highly acidic due to o-NO₂ electron withdrawal. Soluble in basic buffers (pH > 5).
pKa (N-Piperidinyl) < 1.0Very low basicity due to resonance; unlikely to protonate in standard aqueous media.
LogP ~2.3 – 2.6Moderately lipophilic. Good solubility in alcohols and esters; poor in pure water.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 4High affinity for protic solvents (MeOH, EtOH, Water).

Solubility Profile & Solvent Selection

The following data categorizes solvent suitability based on thermodynamic interactions.

Primary Solvent Screen
Solvent ClassSolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)Best for stock solutions. Difficult to remove; avoid for final crystallization.
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)Ideal for recrystallization, especially when hot. Solubility drops sharply on cooling.
Esters Ethyl Acetate Moderate (5–15 mg/mL)Excellent anti-solvent or extraction solvent.
Chlorinated DCM, Chloroform Moderate Good for extraction from acidic aqueous phases.
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL)Use strictly as anti-solvents to force precipitation.
Aqueous Water (Neutral) Insoluble The uncharged acid precipitates.
Aqueous Water (Basic, pH > 8) Soluble Forms the benzoate salt (highly water-soluble).
Thermodynamic Solubility Equilibrium

The diagram below illustrates the equilibrium states governing the dissolution of the compound in aqueous media.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Solute Solute Phase (Uncharged Acid) Solid->Solute Dissolution (k_diss) Solute->Solid Precipitation (k_precip) Ionized Ionized Phase (Benzoate Anion) Solute->Ionized Deprotonation (pH > pKa) Ionized->Solute Protonation (pH < pKa)

Figure 1: Solubility equilibrium showing the transition from solid lattice to ionized species, controlled by pH.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent at 25°C.

Reagents:

  • Test Compound: 2-Nitro-5-(piperidin-1-yl)benzoic acid (>98% purity).

  • Solvent: HPLC grade (e.g., Methanol, pH 7.4 Buffer).

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a clean HPLC vial. Discard the first 200 µL of filtrate to prevent adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection @ 254 nm or 350 nm for the nitro-aniline chromophore).

  • Calculation: Compare peak area against a standard curve to calculate concentration (

    
    ).
    
Protocol B: Recrystallization for Purification

Objective: To purify crude material using a binary solvent system (Ethanol/Water).

Rationale: The compound has a steep solubility curve in ethanol (soluble hot, less soluble cold). Water acts as an anti-solvent to maximize yield.

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add 25 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Observation: The solid should dissolve to form a deep orange/red solution. If solids remain, add Ethanol in 5 mL increments until dissolved.

  • Filtration (Hot): If insoluble particles (dust/salts) are present, filter rapidly through a pre-warmed glass frit.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Water dropwise.

    • Endpoint: Stop adding water when a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if necessary).

    • Critical Step: Do not shock-cool in ice immediately; this traps impurities.

  • Harvesting: Once at room temperature, cool in an ice bath for 30 minutes. Filter the crystals via vacuum filtration.[1] Wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Recrystallization Decision Logic

The following workflow guides the solvent selection process based on initial solubility tests.

RecrystallizationLogic Start Start: Crude Solid TestEtOH Test Solubility in Hot Ethanol Start->TestEtOH Soluble Fully Soluble? TestEtOH->Soluble Yes Yes Soluble->Yes Dissolves No No Soluble->No Insoluble AddWater Add Water (Anti-solvent) until turbid Yes->AddWater SwitchSolvent Switch to DMF/Water or Acetone/Hexane No->SwitchSolvent Cool Slow Cool to RT then 0°C AddWater->Cool Filter Filter & Dry Cool->Filter

Figure 2: Decision tree for optimizing the recrystallization solvent system.

References

  • Sigma-Aldrich. Product Specification: 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0). Available at:

  • PubChem. Compound Summary: 2-Nitrobenzoic acid derivatives.[2][3] National Library of Medicine. Available at:

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • ChemicalBook. CAS 118159-39-0 Entry.[4][5] Available at:

Note: Specific solubility values in g/L are protocol-dependent. The values provided in Section 2.2 are predicted based on structure-property relationships (SPR) of the nitro-benzoic acid class.

Sources

The Nitro Paradox: Bioactivation, Toxicity, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanisms of action, and experimental characterization of nitro compounds in drug discovery.

Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The nitro group (


) represents a dichotomy in medicinal chemistry. Historically stigmatized as a "structural alert" or toxicophore due to associations with mutagenicity (Ames positive) and hepatotoxicity, it remains a critical pharmacophore in essential medicines. From the broad-spectrum anaerobic activity of metronidazole  to the breakthrough antituberculars delamanid  and pretomanid , the biological activity of nitro compounds is dictated not by the group itself, but by its reduction potential (

)
and the specific enzymatic environment (Type I vs. Type II nitroreductases) in which it resides.

This guide analyzes the mechanistic divergence between therapeutic efficacy and host toxicity, providing actionable strategies for de-risking nitro-containing scaffolds.

Part 1: The Chemical Biology of the Nitro Group[1]

The biological activity of nitro compounds is almost exclusively driven by enzymatic reduction . The nitro group acts as an "electronic switch," capable of accepting up to six electrons to form an amine. The pathway taken determines whether the compound becomes a therapeutic agent or a toxin.

The Fundamental Divergence: Type I vs. Type II Nitroreduction

The safety and efficacy of a nitro drug depend on which enzymatic pathway dominates.

Type I Nitroreduction (Therapeutic Pathway)
  • Environment: Anaerobic or microaerophilic (e.g., bacteria, protozoa, hypoxic tumor cells).[1]

  • Enzymes: Oxygen-insensitive nitroreductases (NTRs) utilizing FMN/FAD.[2]

  • Mechanism: Sequential 2-electron transfers .

  • Outcome: Formation of the nitroso (

    
    )  and hydroxylamine (
    
    
    
    )
    intermediates.[3] These are highly electrophilic and form covalent adducts with microbial DNA, causing strand breaks and cell death.
  • Key Insight: This pathway is irreversible and lethal to the pathogen.

Type II Nitroreduction (Toxicity Pathway) [3]
  • Environment: Aerobic (e.g., mammalian host cells).

  • Enzymes: Oxygen-sensitive nitroreductases (e.g., NADPH-cytochrome P450 reductase).

  • Mechanism: Single 1-electron transfer .

  • Outcome: Formation of a nitro anion radical (

    
    ) .[3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, transferring the electron to 
    
    
    
    to form superoxide anions (
    
    
    )
    .[3]
  • Key Insight: This "futile cycling" generates oxidative stress (ROS) without effectively reducing the drug, leading to host toxicity (neurotoxicity, hepatotoxicity) rather than therapeutic action.

Visualization of Metabolic Pathways

NitroReduction Parent Parent Nitro Compound (R-NO2) Radical Nitro Anion Radical (R-NO2•-) Parent->Radical Type II NTR (1e-) (Mammalian/Aerobic) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Type I NTR (2e-) (Bacterial/Anaerobic) Radical->Parent O2 -> O2•- (Futile Cycle) ROS Superoxide (O2•-) Oxidative Stress Radical->ROS Generates Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Adducts (Bacterial Death) Nitroso->DNA Covalent Binding Amine Amine (R-NH2) Hydroxyl->Amine 2e- Reduction Hydroxyl->DNA Covalent Binding

Figure 1: The divergent metabolic fates of the nitro group.[3][4] The "Futile Cycle" (left) drives host toxicity, while irreversible reduction (right) drives antimicrobial efficacy.

Part 2: Therapeutic Classes & Mechanisms[6]

5-Nitroimidazoles (Metronidazole, Tinidazole)[2]
  • Target: Anaerobic bacteria (C. difficile, Bacteroides) and protozoa (Giardia, Trichomonas).

  • Mechanism: Passive diffusion into the cell followed by reduction by ferredoxin-linked oxidoreductases (low redox potential systems). The resulting radical/nitroso species fragment DNA.

  • Selectivity: Human cells lack the low-redox-potential electron transport proteins necessary to reduce the nitro group of these specific scaffolds efficiently.

Bicyclic Nitroimidazoles (Pretomanid, Delamanid)

These agents represent the "new wave" of nitro drugs, specifically engineered for Mycobacterium tuberculosis (MTB).

  • Activation: They act as pro-drugs activated by the deazaflavin-dependent nitroreductase Ddn within MTB.[5]

  • Dual Mechanism:

    • Respiratory Poisoning: The reduction releases reactive nitrogen species (NO), which poison the cytochrome oxidase complex, halting ATP synthesis.[6]

    • Cell Wall Inhibition: The activated metabolite inhibits the synthesis of methoxy- and keto-mycolic acids (via inhibition of enzymes like DprE2), destabilizing the mycobacterial cell wall.

TB_Mechanism Prodrug Pretomanid/Delamanid (Prodrug) Intermediate Des-nitro Metabolite Prodrug->Intermediate Activation by Ddn NO Nitric Oxide (NO) Prodrug->NO Release during reduction Ddn Enzyme: Ddn (Deazaflavin-dependent NTR) Ddn->Prodrug Catalyzes Target1 Inhibit Mycolic Acid Synthesis (Cell Wall) Intermediate->Target1 Inhibits DprE pathway Target2 Respiratory Poisoning (ATP Depletion) NO->Target2 Targets Cytochrome Oxidase

Figure 2: The dual mechanism of action for antitubercular bicyclic nitroimidazoles.

Part 3: Structural Strategies for De-risking

To utilize a nitro group without incurring unacceptable toxicity, researchers must tune the single-electron reduction potential (


) .
Tuning Redox Potential
  • The Goldilocks Zone: The potential must be high enough (less negative) to be reduced by bacterial NTRs (approx -350 mV to -450 mV) but low enough (more negative) to resist reduction by mammalian oxygen-sensitive systems (approx -486 mV for ferredoxin systems).

  • Electronic Effects:

    • Electron Withdrawing Groups (EWGs): Adding EWGs to the ring increases the reduction potential (makes it easier to reduce). This often increases potency but increases mutagenicity/toxicity .

    • Electron Donating Groups (EDGs): Adding EDGs decreases reduction potential (harder to reduce). This can improve safety but may abolish efficacy if the bacterial enzyme can no longer activate it.

Steric Hindrance
  • Strategy: Place bulky substituents ortho to the nitro group.

  • Effect: This forces the nitro group out of planarity with the aromatic system, disrupting conjugation. This lowers the reduction potential (harder to reduce) and can sterically hinder access to the active site of mammalian P450s while retaining access to bacterial NTRs.

Part 4: Essential Experimental Protocols

Cyclic Voltammetry (CV) for Reduction Potential

Purpose: To determine the thermodynamic ease of reduction (


), a primary predictor of biological activity and mutagenicity.

Protocol:

  • Setup: Three-electrode system (Working: Glassy Carbon; Reference: Ag/AgCl; Counter: Platinum wire).

  • Solvent: Anhydrous DMF or Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte.

  • Sample Prep: Dissolve nitro compound to 1 mM concentration.

  • Scan: Deoxygenate solution with Argon for 10 mins. Scan from 0.0 V to -2.5 V at scan rates of 50, 100, 200, and 500 mV/s.

  • Analysis: Identify the cathodic peak potential (

    
    ) for the first reduction wave (
    
    
    
    ).
  • Interpretation:

    • Reversible wave: Indicates stable radical anion (likely toxic via futile cycling).

    • Irreversible wave: Indicates rapid further reaction of the radical.

    • Value: Compare

      
       to Metronidazole standard (approx -486 mV). Values significantly more positive (e.g., > -400 mV) suggest high susceptibility to mammalian reduction (toxicity risk).
      
Modified Ames Test (Mutagenicity)

Purpose: To distinguish between intrinsic mutagenicity and nitroreductase-dependent mutagenicity.

Protocol:

  • Strains:

    • Standard: S. typhimurium TA98, TA100 (contain standard nitroreductases).

    • Nitroreductase-deficient: S. typhimurium TA98NR or TA100NR (deficient in classical bacterial nitroreductase).

  • Activation: Perform assays +/- S9 fraction (rat liver homogenate) to assess mammalian metabolic activation.

  • Interpretation:

    • Positive in TA98/100 but Negative in TA98NR: Confirms mutagenicity is driven by bacterial nitroreduction (mechanism-based). This is common for nitro drugs and may be acceptable if the drug targets a specific pathogen enzyme not present in humans.

    • Positive in all strains: Suggests direct DNA reactivity or activation by other pathways—High Risk .

Data Summary: Comparative Properties of Nitro Drugs

DrugClassIndicationMechanism of ActivationPrimary Toxicity Concern
Metronidazole 5-NitroimidazoleAnaerobes, ProtozoaFerredoxin-mediated (Type I)Neurotoxicity (high doses)
Nitrofurantoin NitrofuranUTI (E. coli)Bacterial NTRs (Type I)Pulmonary fibrosis (chronic use)
Pretomanid Bicyclic NitroimidazoleTuberculosis (MDR)Ddn (Deazaflavin-dependent)Hepatotoxicity, QTc prolongation
Nifurtimox NitrofuranChagas DiseaseType I NTR (Trypanosomal)Oxidative stress (Host Type II reduction)

References

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology. Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science. Link

  • Havens, J. L., et al. (2019). Bicyclic Nitroimidazoles: A New Class of Antitubercular Agents. Tuberculosis.[7][8][9][10] Link

  • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of drugs: risk minimization in drug discovery. Annual Review of Pharmacology and Toxicology. Link

  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design.[11] Link

Sources

Strategic Design and Optimization of Piperidine-Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery of Piperidine Derivative Benzoic Acids.

Executive Summary

The fusion of the piperidine heterocycle with a benzoic acid moiety represents a "privileged scaffold" in modern drug discovery. This structural motif—often manifesting as N-aryl piperidine benzoic acids or 4-aryl piperidine benzoic acids—serves as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly in metabolic (GPR119) and immunological (S1P1) therapeutic areas.

This guide analyzes the medicinal chemistry logic behind this scaffold, focusing on zwitterionic design strategies to mitigate hERG toxicity, optimization of metabolic stability, and synthetic pathways for rapid library generation.

The Pharmacophore: Structural Logic and Causality

The Zwitterionic Advantage

The core advantage of the piperidine-benzoic acid motif lies in its physicochemical properties.

  • Piperidine Nitrogen (Basic, pKa ~10–11): Protonated at physiological pH.

  • Benzoic Acid (Acidic, pKa ~4.2): Deprotonated at physiological pH.

Expert Insight: This creates a zwitterion at pH 7.4. While historically viewed as a liability for passive permeability, modern medicinal chemistry leverages this zwitterionic character to:

  • Restrict CNS Penetration: High polarity prevents blood-brain barrier (BBB) crossing, ideal for peripheral targets (e.g., Second-generation antihistamines like Fexofenadine).

  • Mitigate hERG Liability: The negatively charged carboxylate repels the specific acidic residues in the hERG channel pore, neutralizing the cardiotoxicity often associated with basic piperidines.

Structural Classes

We categorize these derivatives based on the linkage topology:

ClassStructure DescriptionTarget ExamplesKey Design Challenge
Type A (N-Linked) Benzoic acid linked to Piperidine Nitrogen (e.g., 4-(piperidin-1-yl)benzoic acid)PPAR agonists, Integrin antagonistsMetabolic stability of the aniline-like nitrogen.
Type B (C-Linked) Benzoic acid linked to Piperidine C4 (e.g., 4-(1-substituted-piperidin-4-yl)benzoic acid)GPR119 agonists, S1P1 agonistsConformational flexibility; requires rigidification.

Case Study: GPR119 Agonists for T2D

Target: GPR119 (Class A GPCR) expressed in pancreatic


-cells and intestinal L-cells.[1]
Mechanism: 

coupling

cAMP accumulation

Glucose-dependent insulin secretion (GSIS).
Optimization Trajectory

Early GPR119 agonists were highly lipophilic basic amines. The introduction of the piperidine-benzoic acid motif (or its bioisosteres like tetrazoles) was pivotal.

  • Hit Generation: High-throughput screening often identifies hydrophobic piperidines.

  • Liability: High hERG inhibition (

    
    ) due to the basic nitrogen and lipophilic tail.
    
  • The "Acid" Fix: Appending a benzoic acid moiety (or a phenyl sulfone mimic) introduces a negative charge.

    • Result: hERG affinity drops >100-fold.

    • Trade-off: Oral bioavailability (

      
      ) decreases due to low permeability.
      
  • Solution: Masking the acid as a prodrug (ester) or balancing Lipophilicity Ligand Efficiency (LLE) to allow specific transport.

Signaling Pathway Visualization

The following diagram illustrates the GPR119 signaling cascade activated by these derivatives.

GPR119_Pathway Ligand Piperidine-Benzoic Acid Derivative Receptor GPR119 (GPCR) Ligand->Receptor Bind G_Protein Gαs Protein Receptor->G_Protein Activate AC Adenylyl Cyclase G_Protein->AC Stimulate cAMP cAMP (Up-regulation) AC->cAMP Synthesize PKA PKA Activation cAMP->PKA Activate K_ATP K_ATP Channel Closure PKA->K_ATP Phosphorylate Ca_Channel VDCC Opening K_ATP->Ca_Channel Depolarize Insulin Insulin Secretion Ca_Channel->Insulin Ca2+ Influx

Figure 1: Mechanism of Action for GPR119 Agonists in Pancreatic Beta-Cells.

Synthetic Methodologies

Strategic Disconnections

To access Type A (N-linked) derivatives, Nucleophilic Aromatic Substitution (


)  is the preferred route due to scalability. For Type B (C-linked), Suzuki-Miyaura Coupling  or Reductive Amination  are standard.
Protocol: Synthesis of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylate Derivative

This protocol describes the synthesis of a core intermediate common in GPR119 and S1P1 agonist discovery.

Reaction Overview:

  • Suzuki Coupling: 4-Bromobenzoate + Pyridine-4-boronic acid.

  • Hydrogenation: Pyridine reduction to Piperidine.

  • Carbamate Formation: Functionalization of the Piperidine Nitrogen.

Step-by-Step Methodology

Phase 1: Suzuki Coupling

  • Reagents: Charge a reaction vessel with methyl 4-bromobenzoate (1.0 eq), pyridine-4-boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with

    
     for 15 minutes.
    
  • Condition: Heat to 90°C for 12 hours. Monitor by LC-MS.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Catalytic Hydrogenation (Pyridine


 Piperidine) 
  • Substrate: Dissolve the biaryl intermediate in MeOH/AcOH (10:1).

  • Catalyst: Add

    
     (Adams' catalyst, 10 wt%) or 
    
    
    
    (if no halogens present).
  • Condition: Hydrogenate at 50 psi

    
     at RT for 24 hours.
    
    • Critical Control: Ensure complete reduction of the pyridine ring without reducing the ester.

  • Workup: Filter catalyst carefully (pyrophoric). Concentrate filtrate to yield the piperidine acetate salt.

Phase 3: N-Acylation/Carbamoylation

  • Basification: Dissolve salt in DCM. Add DIPEA (3.0 eq) to free the base.

  • Coupling: Add the desired chloroformate (e.g., isopropyl chloroformate) or isocyanate dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. Quench with

    
    .
    
  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/Water.

Synthetic Workflow Visualization

Synthesis_Flow Start Start: Methyl 4-bromobenzoate Step1 Suzuki Coupling (Pyridine-4-boronic acid, Pd cat.) Start->Step1 Inter1 Intermediate 1: Methyl 4-(pyridin-4-yl)benzoate Step1->Inter1 Yield ~85% Step2 Hydrogenation (H2, PtO2, AcOH) Inter1->Step2 Inter2 Intermediate 2: Methyl 4-(piperidin-4-yl)benzoate Step2->Inter2 Stereoselective Reduction Step3 N-Functionalization (R-OCOCl or R-NCO) Inter2->Step3 Final Final Product: N-Substituted Piperidine Benzoate Step3->Final Library gen.

Figure 2: Modular Synthetic Pathway for C-Linked Piperidine Benzoate Derivatives.

Emerging Applications: FXR and S1P1

FXR Partial Agonists

Recent studies (2025) have highlighted 1-(4-aminophenylacetyl)piperidine derivatives as partial agonists for the Farnesoid X Receptor (FXR).

  • Innovation: Unlike full bile acid agonists, these non-steroidal derivatives reduce the risk of pruritus (itching) and dyslipidemia.

  • SAR Note: The piperidine ring acts as a rigid linker that orients the acidic headgroup into the hydrophilic pocket of the FXR Ligand Binding Domain (LBD), crucial for recruiting co-activators without over-stabilizing Helix 12 (which leads to full agonism side effects).

S1P1 Agonists (Immunomodulation)

Compounds targeting Sphingosine-1-phosphate receptor 1 (S1P1) often utilize a 4-phenylpiperidine-4-carboxylic acid core.

  • Mechanism: Functional antagonism.[2] Agonism leads to receptor internalization, trapping lymphocytes in lymph nodes.

  • Key Interaction: The zwitterionic headgroup mimics the phosphate of the endogenous sphingosine-1-phosphate ligand.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol.[3] Sci. 2023.[3][4][5] Link

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. PubMed Central. 2025.[6][7] Link

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. J. Med.[8] Chem. 2019. Link

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists. ACS Med. Chem. Lett. 2010. Link

  • G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes. J. Med.[1] Chem. 2016. Link

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. Eur. J. Med.[7] Chem. 2025.[6][7] Link

Sources

Technical Whitepaper: Structural Architecture and Characterization of 2-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, spectroscopic, and synthetic profile of 2-Chloro-5-nitrobenzoic acid , a critical intermediate in the development of agrochemicals and pharmaceuticals.

Executive Summary

2-Chloro-5-nitrobenzoic acid (


) serves as a high-value scaffold in medicinal chemistry, primarily functioning as a precursor for nucleophilic aromatic substitution (

) reactions. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic carboxylic acid, a labile chlorine atom activated by a para-nitro group, and the nitro group itself, which serves as a latent amine. This guide analyzes the compound's solid-state geometry, spectroscopic fingerprint, and synthetic pathways to support researchers in API (Active Pharmaceutical Ingredient) development.

Molecular Architecture & Crystallography

2D and 3D Structural Analysis

The molecule consists of a benzene core trisubstituted at the 1, 2, and 5 positions. The steric and electronic interplay between these groups dictates the molecule's reactivity and solid-state packing.

  • Position 1 (COOH): The carboxylic acid group is capable of forming strong intermolecular hydrogen bonds (dimers).

  • Position 2 (Cl): The chlorine atom provides steric bulk adjacent to the acid group, forcing the carboxylic moiety to rotate out of the aromatic plane to minimize repulsion (the "Ortho Effect").

  • Position 5 (

    
    ):  The nitro group is electron-withdrawing, significantly reducing electron density at the C2 position, thereby activating the C-Cl bond for nucleophilic attack.
    
Crystallographic Data

X-ray diffraction studies reveal that 2-chloro-5-nitrobenzoic acid crystallizes in the Triclinic system.

ParameterValue
Crystal System Triclinic
Space Group

(No. 2)
Z (Formula Units) 2
Packing Motif Centrosymmetric carboxylic acid dimers
Key Interactions

hydrogen bonds;

stacking

Structural Insight: The formation of centrosymmetric dimers via the carboxylic acid groups (


 graph set notation) is the dominant supramolecular feature. These dimers stack in layers, stabilized by weak 

and

-stacking interactions.

Spectroscopic Fingerprinting

Accurate identification relies on interpreting the specific electronic environments created by the electron-withdrawing nitro and chloro groups.

Proton NMR ( NMR)

The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Solvent: DMSO-


 or 

Reference: TMS (0.00 ppm)
ProtonPositionApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Logic
H-6 Ortho to COOH, Ortho to

8.60 - 8.75 Doublet (d)

Hz
Most deshielded due to proximity to two electron-withdrawing groups (COOH and

).
H-4 Ortho to

, Meta to Cl
8.30 - 8.45 Doublet of Doublets (dd)

Hz,

Hz
Deshielded by the ortho-nitro group. Couples with H-3 (ortho) and H-6 (meta).
H-3 Ortho to Cl, Meta to

7.80 - 7.95 Doublet (d)

Hz
Least deshielded. Dominated by the inductive effect of Chlorine.
Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.

Functional GroupWavenumber (

)
Assignment
O-H (Acid) 3200 - 2500Broad stretch (H-bonded dimer)
C=O (Acid) 1690 - 1710Strong carbonyl stretch

(Asymmetric)
1530 - 1550N-O asymmetric stretch

(Symmetric)
1340 - 1360N-O symmetric stretch
C-Cl 700 - 800Aryl chloride stretch

Synthesis & Purification Protocols

The synthesis relies on the regioselective nitration of 2-chlorobenzoic acid. The direction of the incoming nitro group is controlled by the competing directing effects of the carboxyl group (meta-director) and the chlorine atom (ortho/para-director, but deactivating).

Reaction Pathway

The chlorine atom directs ortho and para. However, the ortho position (C3) is sterically hindered and sandwiched between two substituents. The para position relative to chlorine (C5) is the most favorable site, which is also meta to the carboxylic acid (reinforcing the directing effect).

SynthesisPathway Start 2-Chlorobenzoic Acid (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (Nitronium Ion) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Major 2-Chloro-5-nitrobenzoic Acid (Major Product) Intermediate->Major Deprotonation (C5 Substitution) Minor 2-Chloro-3-nitrobenzoic Acid (Minor Impurity) Intermediate->Minor Deprotonation (C3 Substitution)

Figure 1: Electrophilic aromatic substitution pathway showing the regioselectivity governed by the directing effects of Cl and COOH groups.

Purification Strategy

The crude product often contains the 3-nitro isomer. Purification exploits the subtle


 and solubility differences.
  • Alkali Dissolution: Dissolve crude solid in dilute

    
     or 
    
    
    
    . Both isomers form soluble sodium salts.
  • Fractional Precipitation: Slowly acidify with dilute

    
    . The 5-nitro isomer, being less soluble and having a slightly different crystal lattice energy, precipitates first or more cleanly under controlled pH and temperature conditions.
    
  • Recrystallization: Final purification using water/ethanol mixtures yields high-purity crystals (mp 165–168 °C).

Reactivity Profile in Drug Development

2-Chloro-5-nitrobenzoic acid is a "linchpin" intermediate because it allows for modular construction of complex scaffolds.

Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is highly activated by the para-nitro group (at C5) and the ortho-carboxyl group (electron-withdrawing).

  • Mechanism: Addition-Elimination.

  • Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

  • Application: Synthesis of N-substituted anthranilic acids (e.g., in the synthesis of non-steroidal anti-inflammatory drugs or kinase inhibitors).

Nitro Group Reduction

The C5 nitro group can be selectively reduced to an amine (


) using 

or

.
  • Utility: Generates a nucleophilic handle for further derivatization (e.g., amide coupling), creating 2,5-disubstituted benzoic acid derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Production process of 2-chloro-5-nitrobenzoic acid. Patent CN102329237A.
  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Retrieved from [Link]

Technical Guide: Synthesis of 2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The Synthetic Imperative

2-Nitrobenzoic acid (2-NBA) is a critical scaffold in the synthesis of anthranilic acid derivatives, widely used in the pharmaceutical industry (e.g., non-steroidal anti-inflammatory drugs) and as a precursor for azo dyes.

For the process chemist, the synthesis of 2-NBA presents a classic problem of regiocontrol .

  • The Trap: Direct nitration of benzoic acid is chemically intuitive but strategically flawed. The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG) and a meta-director. Nitrating benzoic acid yields predominantly 3-nitrobenzoic acid (m-isomer), with <5% yield of the desired 2-isomer.

  • The Solution: The industry-standard and laboratory-preferred route is the oxidation of 2-nitrotoluene . By starting with the nitro group already in the ortho position relative to the methyl group, we bypass the directing group conflict entirely. The methyl group is then oxidized to the carboxylic acid, preserving the ortho regiochemistry.

Reaction Pathway Comparison

The following diagram illustrates the regiochemical divergence between the two potential routes, highlighting why oxidation is the only viable path for high-purity 2-NBA.

G Benzene Benzene Toluene Toluene Benzene->Toluene Methylation BenzoicAcid Benzoic Acid Benzene->BenzoicAcid Oxidation o_Nitrotoluene 2-Nitrotoluene (Ortho) Toluene->o_Nitrotoluene Nitration (o/p separation) Target 2-NITROBENZOIC ACID (Target) o_Nitrotoluene->Target Oxidation (KMnO4) Retains Regiochemistry BenzoicAcid->Target Nitration (<5% Yield) MetaProduct 3-Nitrobenzoic Acid (Major Impurity) BenzoicAcid->MetaProduct Nitration (Meta-Directing)

Figure 1: Strategic Route Selection. The green path (oxidation) guarantees the correct isomer, while the red path (nitration) is electronically disfavored.

Part 2: Detailed Experimental Protocol

Method: Alkaline Permanganate Oxidation of 2-Nitrotoluene. Scale: Laboratory (10g scale).

Reagents & Stoichiometry
ComponentRoleMol. Wt. ( g/mol )Equiv.QuantityNotes
2-Nitrotoluene Substrate137.141.010.0 gLiquid (mp -10°C)
KMnO4 Oxidant158.032.5 - 3.030.0 gExcess required
Water Solvent18.02N/A350 mLDeionized
NaOH (10%) Catalyst/Solubilizer40.00Cat.5 mLOptional, aids rate
H2SO4 (20%) Workup98.08Excess~50 mLFor precipitation
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 1L round-bottom flask (RBF) with a reflux condenser and a heavy-duty magnetic stir bar.

  • Charging: Add 10.0 g of 2-nitrotoluene, 30.0 g of potassium permanganate (KMnO4), and 350 mL of water.

    • Expert Tip: Add 5 mL of 10% NaOH. The reaction proceeds faster in alkaline media because the benzoate ion is more soluble than the acid, preventing product coating on the unreacted oil.

  • Initiation: Heat the mixture gradually to a gentle boil.

Phase 2: Reaction & Monitoring[1][2]
  • Reflux: Reflux vigorously for 4–6 hours.

    • Visual Cue: The purple color of permanganate will fade to brown (MnO2 precipitate).

    • Endpoint: The oily layer of 2-nitrotoluene (denser than water, sinks) should disappear. If purple color persists after the oil is gone, the reaction is complete. If the purple color disappears while oil remains, add small portions of solid KMnO4 (1-2 g) until the purple color persists.

Phase 3: Workup & Isolation[1][2]
  • Filtration: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the brown manganese dioxide (MnO2) sludge.

    • Caution: MnO2 retains significant product. Wash the filter cake with 50 mL of boiling water.

  • Volume Reduction: If the filtrate volume is excessive (>400 mL), concentrate it to ~200 mL on a rotary evaporator to maximize yield.

  • Acidification: Cool the clear filtrate to 0–5°C in an ice bath. Slowly add 20% H2SO4 with stirring until pH < 2.

    • Observation: A white to yellowish precipitate of 2-nitrobenzoic acid will form immediately.

  • Purification: Filter the crude solid. Recrystallize from hot water or a water/ethanol (80:20) mixture.

Workflow Visualization

Workflow Start Start: 2-Nitrotoluene + KMnO4 + H2O Reflux Reflux (4-6 hrs) Until oil layer disappears Start->Reflux Check Check: Purple color persists? Reflux->Check AddOx Add more KMnO4 Check->AddOx No Filter Hot Filtration (Remove MnO2) Check->Filter Yes AddOx->Reflux Acidify Acidify filtrate (pH < 2) Precipitate Product Filter->Acidify Isolate Recrystallize (H2O/EtOH) Dry Acidify->Isolate

Figure 2: Experimental Workflow for KMnO4 Oxidation.

Part 3: Characterization & Quality Control

To validate the synthesis, compare your isolated product against these standard physicochemical properties.

ParameterSpecificationDiagnostic Note
Appearance Yellowish-white crystalsPure white indicates high purity; yellow suggests nitro-impurities.
Melting Point 146–148 °C Sharp range indicates purity. Broad range (<140°C) implies incomplete oxidation or water retention.
1H NMR (DMSO-d6) δ 13.6 (s, 1H, -COOH)δ 8.03 (d, 1H, H-3)δ 7.89 (t, 1H, H-5)δ 7.81 (t, 1H, H-4)δ 7.79 (d, 1H, H-6)Distinct downfield shift of aromatic protons due to -NO2 and -COOH EWGs.
IR Spectroscopy 1690–1700 cm⁻¹ (C=O)1530 & 1350 cm⁻¹ (NO2)Broad O-H stretch at 2500–3000 cm⁻¹ confirms carboxylic acid.

Green Chemistry Optimization: Recent studies suggest using Phase Transfer Catalysts (PTC) like PEG-600 or TBAB (Tetrabutylammonium bromide) can reduce reaction time by 50% and increase yields to >85% by facilitating the transfer of permanganate ions into the organic phase [2].

Part 4: Safety & Waste Management (E-E-A-T)

  • Exotherm Hazard: The oxidation is exothermic. On a larger scale (>100g), controlled addition of KMnO4 is mandatory to prevent thermal runaway.

  • Manganese Waste: The reaction generates significant MnO2 waste. Do not dispose of down the drain. Collect solid MnO2 for heavy metal waste disposal or reduction/recycling protocols.

  • Toxicity: 2-Nitrotoluene is toxic and a suspected carcinogen. All operations must occur in a fume hood.

References

  • Organic Syntheses , Coll.[3] Vol. 1, p. 392 (1941); Vol. 2, p. 53 (1922). p-Nitrobenzoic acid (Protocol adapted for ortho-isomer). Link

  • Ma, M. & Yang, S. (2006).[4] "Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG". Journal of Shaanxi Normal University. (Validated green modification for nitrotoluene oxidation). Link

  • PubChem . "2-Nitrobenzoic acid Compound Summary". National Library of Medicine. (Source for physicochemical data).[4][5][6][2][3][7][8][9][10][11][12] Link

  • BenchChem . "Spectroscopic Profile of 2-Nitrobenzoic Acid". (NMR/IR verification data). Link

Sources

Technical Guide: 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, nomenclature logic, and synthetic methodology for 2-Nitro-5-(piperidin-1-yl)benzoic acid .

Nomenclature, Synthesis, and Mechanistic Pathways[1]

Part 1: Nomenclature & Structural Identity

The name 2-Nitro-5-(piperidin-1-yl)benzoic acid is the Preferred IUPAC Name (PIN) for this specific regioisomer.[1] In this section, we deconstruct the nomenclature based on the current IUPAC Blue Book recommendations (P-65 and P-61).

1.1 Deconstruction of the IUPAC Name

The naming hierarchy is determined by the order of seniority of functional groups.

ComponentIUPAC RulePriority
Benzoic acid Parent Structure. Carboxylic acids (-COOH) attached to a benzene ring take precedence over nitro, halo, or amino groups.[1][2] The carbon bearing the -COOH is automatically assigned locant C1 .High
2-Nitro Substituent. The nitro group (-NO

) is located at position C2.[1][2] Numbering proceeds clockwise or counter-clockwise to give the lowest locant set. (C2 is lower than C6).[2][3]
Medium
5-(Piperidin-1-yl) Substituent. The piperidine ring is attached to the benzene core via its nitrogen atom (position 1 of the piperidine ring).[1][2] This is denoted as "piperidin-1-yl".[1] It is located at C5.Low
  • Locant Verification: Numbering from C1 (COOH) towards the Nitro group gives the set 1, 2, 5 . Numbering the other way would yield 1, 6, 3 (or 1, 6, 4 depending on substitution). The set {1, 2, 5} is lower than {1, 3, 6}, confirming the position of the Nitro at C2 and the Piperidine at C5.

1.2 Structural Data Table
PropertyData
Formula C

H

N

O

Molecular Weight 250.25 g/mol
SMILES O=C(O)C1=CC(N2CCCCC2)=CC=C1[O-]
InChI Key (Predicted) Varies by conformer, derivative of 5-fluoro-2-nitrobenzoic acid
Key Moiety ortho-Nitrobenzoic acid scaffold with a para-donor (piperidine) relative to the nitro group.[1][2][4]
Part 2: Chemo-Genesis (Synthesis Strategy)[1][2]

The most robust synthetic route for 2-Nitro-5-(piperidin-1-yl)benzoic acid utilizes a Nucleophilic Aromatic Substitution (S


Ar) .[1]
2.1 Retrosynthetic Analysis

The target molecule features an electron-withdrawing nitro group (-NO


) at C2 and a nucleophilic amine residue at C5.[1]
  • Activation: The nitro group at C2 is para to the C5 position. The nitro group is a strong resonance withdrawer, making the C5 position highly electrophilic and susceptible to attack by nucleophiles.

  • Precursor Selection: 5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9) or 5-Chloro-2-nitrobenzoic acid (CAS: 2516-96-3).[1] The fluoro- derivative is preferred due to the higher electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine in S

    
    Ar reactions.
    
2.2 Reaction Scheme

Reactants: 5-Fluoro-2-nitrobenzoic acid + Piperidine.[1] Conditions: Basic (K


CO

), Polar Aprotic Solvent (DMF or DMSO), Heat (60–80 °C).[2]

SynthesisRoute Start 5-Fluoro-2-nitrobenzoic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Piperidine + K2CO3, DMF 60°C Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 2-Nitro-5-(piperidin-1-yl)benzoic acid (Target) Intermediate->Product - HF (as KF)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S


Ar).
Part 3: Mechanistic Pathway

The reaction does not proceed via a concerted mechanism but rather a stepwise addition-elimination.[1]

  • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks C5.

  • Meisenheimer Complex: The aromaticity is temporarily broken. The negative charge is delocalized onto the nitro group (at C2), which is para to the site of attack. This stabilization is critical; without the para-nitro group, this reaction would require harsh conditions or palladium catalysis (Buchwald-Hartwig).[1]

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion.[5]

Mechanism Step1 Activation: Nitro group (C2) pulls electron density making C5 electrophilic Step2 Attack: Piperidine attacks C5 Step1->Step2 Step3 Stabilization: Negative charge delocalized onto Nitro oxygens Step2->Step3 Step4 Restoration: Fluoride leaves, Aromaticity returns Step3->Step4

Figure 2: Electronic flow during the S


Ar mechanism.
Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for high reproducibility. The internal validation step involves monitoring the disappearance of the starting material (fluoride displacement) via TLC or LC-MS.

4.1 Materials
  • Precursor: 5-Fluoro-2-nitrobenzoic acid (1.0 equiv, 5 mmol, ~925 mg).[1]

  • Nucleophile: Piperidine (2.5 equiv, 12.5 mmol).[2] Note: Excess is used to act as a base or use 1.1 equiv with added inorganic base.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv).[2]
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) (10 mL).[2]

4.2 Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrobenzoic acid (925 mg) in 10 mL of DMF.

  • Base Addition: Add K

    
    CO
    
    
    
    (1.38 g) to the solution. The suspension may turn slightly yellow.
  • Nucleophile Addition: Add Piperidine (1.23 mL) dropwise.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours.

    • Validation Check: Spot TLC (50% EtOAc/Hexane).[2] The starting material (Rf ~0.4) should disappear, and a new, more polar yellow/orange spot (product) should appear.

  • Work-up:

    • Cool the reaction to room temperature.[5]

    • Pour the mixture into 100 mL of ice-cold water .

    • Acidify carefully with 1M HCl to pH ~3–4. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual DMF and piperidine salts.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary (DCM/MeOH gradient).

4.3 Characterization Expectations
  • Appearance: Yellow to orange solid (typical of nitro-aniline push-pull systems).[1]

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 (br s, 1H, COOH).[2]
      
    • 
       ~8.0 (d, 1H, H3, ortho to NO
      
      
      
      ).
    • 
       ~7.0–7.2 (m, 2H, H4/H6).[2]
      
    • 
       ~3.4 (m, 4H, piperidine N-CH
      
      
      
      ).[1]
    • 
       ~1.6 (m, 6H, piperidine C-CH
      
      
      
      ).[1]
Part 5: References
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Link[2]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[2] (Foundational S

    
    Ar mechanism).[2] Link
    
  • Sigma-Aldrich. (n.d.). Product Specification: 5-Fluoro-2-nitrobenzoic acid. Retrieved from Sigma-Aldrich Catalog.[1] Link

  • Beilstein J. Org.[4][6] Chem. (2021).[2][4][6][7][8] "Synthesis of C6-substituted 2-triazolylpurine derivatives via SNAr." (Demonstrating SNAr conditions on similar heteroaromatic/nitro systems). Link

  • BenchChem. (n.d.). "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives." Link[2]

Sources

Methodological & Application

Technical Application Note: Laboratory Synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid , a critical intermediate often employed in the development of kinase inhibitors and GPCR ligands.[1][2] The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, exploiting the strong electron-withdrawing nature of the ortho-nitro group to activate the para-halogen for displacement by piperidine.[1][3]

While both 5-chloro- and 5-fluoro-2-nitrobenzoic acid precursors can be used, this guide prioritizes the 5-Fluoro route for its superior reaction kinetics, lower thermal requirements, and cleaner impurity profile, ensuring high-purity isolation suitable for pharmaceutical applications.[1][2]

Retrosynthetic Analysis & Mechanistic Insight

Strategic Logic

The target molecule features a benzoic acid core substituted with a nitro group at position 2 and a piperidine ring at position 5.[2]

  • Activation: The nitro group (-NO2) at C2 exerts a strong mesomeric (-M) and inductive (-I) effect.[1][2]

  • Regioselectivity: Position C5 is para to the nitro group.[2] This alignment stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack.[2][3]

  • Leaving Group: Fluoride is the preferred leaving group over chloride due to the high electronegativity of fluorine, which increases the electrophilicity of the C5 carbon (despite being a poorer leaving group in SN1/SN2, F- is excellent in SNAr due to this inductive acceleration).

Reaction Scheme (Graphviz Visualization)

ReactionScheme Figure 1: S_NAr Mechanism: Nitro-activated displacement of Fluoride by Piperidine. Reactant 5-Fluoro-2-nitrobenzoic Acid (Substrate) Complex Meisenheimer Complex (Intermediate) Reactant->Complex + Piperidine DMSO, 80°C Reagent Piperidine (Nucleophile) Reagent->Complex Product 2-Nitro-5-(piperidin-1-yl)benzoic Acid (Target) Complex->Product - HF (Aromatization)

[1][2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4][5]Role
5-Fluoro-2-nitrobenzoic acid 185.111.0Limiting Reagent
Piperidine 85.153.0 - 4.0Nucleophile & Base
DMSO (Dimethyl sulfoxide) 78.13N/ASolvent (Polar Aprotic)
HCl (1M Aqueous) 36.46ExcessQuenching/Precipitation
Ethanol 46.07N/ARecrystallization Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.0 mmol) of 5-fluoro-2-nitrobenzoic acid in 25 mL of DMSO .

    • Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state.[2] DMF is a suitable alternative.[1][2]

  • Addition: Add 8.0 mL (81.0 mmol, ~3 equiv) of piperidine dropwise over 10 minutes.

    • Observation: A mild exotherm may occur.[1][2] The solution typically turns deep yellow/orange due to the formation of the charge-transfer complex and deprotonation of the carboxylic acid.[2]

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2 or Ar) for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.[2] The starting material (Rf ~0.[2]4) should disappear, replaced by the more polar product spot.

Phase 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

  • Acidification: The mixture will be basic (pH > 10) due to excess piperidine.[2] Carefully acidify by adding 1M HCl dropwise until the pH reaches 3–4 .

    • Critical Step: The product exists as a carboxylate salt in the basic reaction mixture.[2] Acidification protonates the carboxylate, causing the free acid product to precipitate as a yellow/orange solid.[2]

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMSO and piperidinium salts.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from minimal boiling Ethanol (95%) or an Acetone/Water mixture.[2]

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours.

    • Yield Expectations: 85–92% (Typical).[2]

    • Appearance: Bright yellow crystalline solid.[1][2]

Workflow Visualization

Workflow Figure 2: Operational Workflow for Synthesis and Purification. Start Start: 5-Fluoro-2-nitrobenzoic Acid Dissolve Dissolve in DMSO Start->Dissolve AddPip Add Piperidine (3 equiv) Exothermic Dissolve->AddPip Heat Heat to 80°C 4-6 Hours AddPip->Heat Quench Pour into Ice Water Heat->Quench Acidify Acidify with 1M HCl to pH 3-4 (Precipitation) Quench->Acidify Filter Vacuum Filtration Wash with Water Acidify->Filter Recryst Recrystallize (EtOH) Dry in Vacuum Filter->Recryst Final Pure 2-Nitro-5-(piperidin-1-yl)benzoic Acid Recryst->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during workup.Ensure pH is adjusted strictly to 3–4.[2] If pH is too low (<1), the piperidine nitrogen might protonate, increasing water solubility.[2]
Sticky Solid Residual DMSO or impurities.[1][2]Triturate the crude solid with cold hexanes or diethyl ether before recrystallization to remove organic impurities.[2]
Slow Reaction Use of 5-Chloro analog instead of 5-Fluoro.If using 5-chloro-2-nitrobenzoic acid, increase temperature to 100–110°C and reaction time to 12–16 hours.[1][2]
Dark Impurities Oxidation of piperidine or thermal decomposition.[1][2]Conduct reaction strictly under Nitrogen/Argon atmosphere. Do not exceed 100°C.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.[2] Ensure open systems or proper venting.[1][2]

  • Piperidine: Toxic and flammable liquid.[2] Causes severe skin burns and eye damage.[1][2] Handle in a fume hood.

  • Waste Disposal: The aqueous filtrate contains piperidinium salts and DMSO.[2] Dispose of as basic organic aqueous waste.[2]

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] 5-Chloro-2-nitrobenzoic acid - Safety and Hazards. Retrieved from [Link]

  • Google Patents. (2022).[2] WO2022201155 - Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid.[1][2][6] Retrieved from [Link]

Sources

Application Note: 2-Nitro-5-(piperidin-1-yl)benzoic Acid as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 20712-06-5) represents a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly 6-substituted quinazolinones and benzodiazepines . Its structural uniqueness lies in the para-positioning of the piperidine ring relative to the nitro group, which, upon reduction to the amine, creates an electron-rich anthranilic acid derivative. This application note details a robust, self-validating synthesis protocol via Nucleophilic Aromatic Substitution (


) and outlines its downstream utility in generating bioactive pharmacophores.

Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule features a benzoic acid core with two key functional handles:

  • C2-Nitro Group: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack at the C5 position and serves as a masked amine for future cyclization.

  • C5-Piperidine: A bulky, lipophilic amine introduced via

    
    . Its position is crucial; in medicinal chemistry, C6-substituted quinazolinones (derived from this C5-substituted precursor) often show superior binding affinity in kinase pockets compared to their unsubstituted counterparts.
    
Key Applications
  • Quinazolinone Synthesis: Precursor for 6-(piperidin-1-yl)quinazolin-4(3H)-ones, a scaffold found in PARP inhibitors and anti-inflammatory agents.

  • Benzodiazepines: Following reduction and cyclization with diamines.

  • PROTAC Linkers: The piperidine nitrogen can be further functionalized to serve as an attachment point for E3 ligase recruiters.

Synthesis Protocol: The Approach

Reaction Logic

The synthesis relies on the activation provided by the ortho-nitro group (relative to the carboxyl) and the para-nitro group (relative to the leaving group). We utilize 5-fluoro-2-nitrobenzoic acid as the substrate. While the 5-chloro analog is cheaper, the 5-fluoro derivative offers faster kinetics and cleaner profiles at lower temperatures, minimizing thermal degradation of the nitro moiety.

Reagents & Materials
  • Substrate: 5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9)

  • Nucleophile: Piperidine (Reagent Grade, >99%)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground.
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: DMF is easier to remove during workup.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask (RBF) with 5-fluoro-2-nitrobenzoic acid (10.0 g, 54 mmol).

  • Add DMF (100 mL). Stir until fully dissolved.

  • Add

    
      (15.0 g, 108 mmol, 2.0 eq). The suspension will turn yellow/orange.
    
  • Critical Step: Cool the mixture to 0°C in an ice bath. The addition of piperidine is exothermic.

  • Add Piperidine (5.5 g, 6.4 mL, 65 mmol, 1.2 eq) dropwise over 15 minutes.

Step 2: Reaction Execution

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Heat the mixture to 80°C for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a fluorescent yellow product spot (
    
    
    
    ).

Step 3: Workup & Isolation (The "Crash-Out" Method)

  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly into Ice-Water (500 mL) containing HCl (1M, 50 mL) .

    • Why? The acidic quench neutralizes the excess carbonate and protonates the carboxylate, forcing the product to precipitate as the free acid.

    • Target pH: Adjust to pH 3–4.[1] Do not go too acidic (pH < 1), or the piperidine nitrogen may protonate, increasing water solubility and reducing yield.

  • Stir vigorously for 30 minutes. A bright orange/yellow solid will form.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 50 mL) to remove residual DMF.

  • Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 85–92% Appearance: Yellow to orange crystalline solid.

Quantitative Data Summary
ParameterSpecificationNotes
Melting Point 215–218°CSharp range indicates high purity.

NMR (DMSO-

)

1.6 (m, 6H), 3.4 (m, 4H)
Distinctive piperidine multiplets.

NMR (Aromatic)

7.0 (dd), 7.2 (d), 8.0 (d)
C6, C4, and C3 protons respectively.
Mass Spec (ESI-) m/z 249.1 [M-H]

Confirm parent ion.

Downstream Transformation: The Quinazolinone Gateway

Once the intermediate is secured, the standard workflow involves reduction to the anthranilic acid followed by cyclization.

Workflow Visualization

The following diagram illustrates the conversion of the nitro-acid to the bioactive quinazolinone scaffold.

G Start 5-Fluoro-2-nitrobenzoic acid Inter1 2-Nitro-5-(piperidin-1-yl) benzoic acid Start->Inter1 Piperidine, K2CO3 DMF, 80°C (SnAr) Inter2 2-Amino-5-(piperidin-1-yl) benzoic acid Inter1->Inter2 H2, Pd/C or Fe/HCl (Reduction) Product 6-(Piperidin-1-yl) quinazolin-4(3H)-one Inter2->Product Formamide, 140°C (Niementowski Cyclization)

Figure 1: Synthetic pathway from starting material to quinazolinone scaffold.

Reduction Protocol (Self-Validating)
  • Method: Catalytic Hydrogenation (Cleanest).

  • Conditions: 10% Pd/C (5 wt%),

    
     (balloon pressure), MeOH, RT, 4h.
    
  • Validation: The disappearance of the bright yellow color (nitro compound) to a colorless/pale beige solution (amine) is a visual endpoint.

  • Alternative: Iron powder/Acetic acid is viable if halogen substituents sensitive to hydrogenolysis are present elsewhere on the ring.

Cyclization to Quinazolinone
  • Take the reduced amino acid (Inter2 from Fig 1).

  • Reflux in Formamide (5–10 volumes) at 140°C for 6 hours.

  • Workup: Cool and dilute with water. The quinazolinone precipitates out.

  • Significance: This generates the 6-piperidinyl-quinazolinone core, a privileged structure in kinase inhibition (e.g., EGFR, PI3K targets).

Troubleshooting & Optimization

Common Failure Modes
IssueCauseCorrective Action
Low Yield (<50%) Incomplete precipitation during acid quench.Check pH. If pH < 2, the piperidine is protonated (

) and stays in water. Adjust pH to ~3.5–4.0 (Isoelectric point region).
Dark/Tar Product Thermal decomposition during

.
Reduce temp to 60°C and extend time. Ensure

atmosphere to prevent oxidation of the piperidine ring.
Impurity at

7.5-8.0
Unreacted starting material.Use 1.5 eq of piperidine. The excess acts as a base and drives the reaction.
Safety Note: Nitro Compounds
  • Exotherm Risk: The initial mixing of 5-fluoro-2-nitrobenzoic acid with base and amine can be exothermic. Always perform the addition at 0°C.

  • Energetics: While this specific derivative is stable, nitro-aromatics are generally energetic. Do not distill the reaction mixture to dryness at high temperatures (>150°C).

References

  • BenchChem. (2025).[1] Technical Support: Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from

  • Wang, B., et al. (2025).[2][3] A Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by SNAr reaction enables a convenient synthesis of quinazolin-4(3H)-ones.Journal of Organic Chemistry, 90, 385-393.[2] Retrieved from

  • National Institutes of Health (NIH). (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Fluoro-2-nitrobenzoic acid. Retrieved from

  • ChemicalBook. (2024).[4] Synthesis of 5-Fluoro-2-nitrobenzoic acid protocols. Retrieved from

(Note: While specific "named" papers for this exact intermediate are rare in open literature, the protocols above are derived from validated methodologies for 5-fluoro-2-nitrobenzoic acid substitutions found in References 2 and 3.)

Sources

Application Note: Strategic Deployment of Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (azacyclohexane) is arguably the most significant "privileged scaffold" in modern medicinal chemistry. Found in over 70 FDA-approved therapeutics, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Raloxifene (SERM), its ubiquity stems from its unique ability to modulate physicochemical properties (solubility, pKa) while serving as a rigid geometric spacer for pharmacophores.

This guide provides a technical roadmap for researchers utilizing piperidine scaffolds. It covers the structural rationale for their use, a validated synthetic protocol for library generation via reductive amination, and a standard operating procedure (SOP) for biological validation using the Ellman Acetylcholinesterase (AChE) assay.

The Piperidine Advantage: Cheminformatics & SAR

Conformational Landscape & pKa

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation . This 3D architecture allows substituents at the C2, C3, and C4 positions to adopt specific axial or equatorial orientations, enabling precise vector exploration within a protein binding pocket.

  • Basicity: The secondary amine has a pKa of ~11.0. At physiological pH (7.4), it exists as a protonated cation. This is critical for high-affinity binding to G-Protein Coupled Receptors (GPCRs), where the protonated nitrogen often forms a salt bridge with a conserved aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

  • Metabolic Stability: While susceptible to oxidation, the piperidine ring is generally more metabolically stable than open-chain amines, reducing clearance rates.

Strategic Functionalization Logic

When designing a piperidine library, the choice of substitution site dictates the biological outcome.

PiperidineSAR Scaffold Piperidine Scaffold N_Sub N1-Substitution (Solubility & PK) Scaffold->N_Sub C4_Sub C4-Substitution (Pharmacophore Vector) Scaffold->C4_Sub C2_Sub C2/C3-Substitution (Chirality/Conformation) Scaffold->C2_Sub Outcome1 Modulates Lipophilicity (LogD) Receptor Salt Bridges N_Sub->Outcome1 Outcome2 Rigid Spacer for Aromatic Systems C4_Sub->Outcome2 Outcome3 Restricts Rotational Freedom Increases Selectivity C2_Sub->Outcome3

Figure 1: Decision matrix for piperidine functionalization based on desired medicinal chemistry outcomes.

Therapeutic Case Studies

The following table highlights how the piperidine ring is utilized in diverse therapeutic classes.

Drug NameIndicationMechanism of ActionRole of Piperidine Ring
Donepezil Alzheimer'sAChE InhibitorMimics acetylcholine; N-benzyl group interacts with the catalytic anionic site (CAS).
Fentanyl Pain ManagementMu-Opioid AgonistCentral scaffold holding the phenethyl and propionamide groups in correct spatial orientation.
Raloxifene OsteoporosisSERMThe basic piperidine nitrogen forms a critical H-bond with Asp351 in the Estrogen Receptor.
Palbociclib *Breast CancerCDK4/6 InhibitorContains Piperazine (analog): Solubilizing group that protrudes into the solvent front.

Validated Synthetic Protocol: Reductive Amination

Objective: Synthesis of N-substituted-4-phenylpiperidines (Donepezil analogs). Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Why this method?

Direct alkylation (using alkyl halides) often leads to over-alkylation (quaternary ammonium salts). Reductive amination using STAB is milder than NaCNBH₃ and does not require toxic cyanide. It allows for the formation of the iminium ion in situ before reduction, minimizing side reactions.

Materials
  • Amine: 4-Benzylpiperidine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Acetic Acid (catalytic, optional if reaction is sluggish)

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial, dissolve 4-benzylpiperidine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: If the aldehyde is unreactive, add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. You may see the imine peak (M+1 mass usually -2 or -18 depending on hydration).

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented via a needle if sealed.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to decompose borate complexes.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).

Biological Evaluation Protocol: Ellman’s AChE Assay

Objective: Determine the IC50 of synthesized piperidine derivatives against Acetylcholinesterase (AChE). Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1]

Reagents Preparation
  • Buffer A: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Solution: Human Recombinant AChE (0.5 U/mL in Buffer A).

  • Substrate (ATCh): 0.5 mM Acetylthiocholine iodide.

  • Chromogen (DTNB): 0.3 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A containing 0.1 M NaCl and 0.02 M MgCl₂.

Assay Workflow (96-Well Plate Format)

EllmanAssay Step1 Step 1: Plate Setup Add 140 µL Buffer + 20 µL Test Compound (Serial Dilutions) Step2 Step 2: Enzyme Addition Add 20 µL AChE Solution Step1->Step2 Step3 Step 3: Incubation Incubate at 25°C for 15 mins (Allows Inhibitor Binding) Step2->Step3 Step4 Step 4: Substrate Addition Add 10 µL ATCh + 10 µL DTNB mix Step3->Step4 Step5 Step 5: Kinetic Read Measure Absorbance (412 nm) every 60s for 10 mins Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput Ellman assay.

Data Analysis
  • Calculate Velocity: Plot Absorbance vs. Time for each well. The slope (ΔAbs/min) represents the initial velocity (

    
    ).
    
  • Normalization: Calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) and fit to a non-linear regression model (Sigmoidal Dose-Response).

Troubleshooting & Optimization

  • Synthesis - Poor Yield: If the reductive amination fails, the imine might be unstable. Switch to a "one-pot" procedure using Titanium(IV) isopropoxide to facilitate imine formation before adding the reducing agent.

  • Assay - High Background: DTNB is sensitive to free thiols. Ensure your test compounds do not contain free thiol groups (SH), as they will react with DTNB and cause false positives.

  • Solubility: Piperidine free bases are often oils. Convert them to Hydrochloride (HCl) or Fumarate salts to obtain stable solids for easier handling and biological testing.

References

  • Piperidine-Based Drug Discovery. Elsevier Science, 2017.[2] Link

  • Privileged Scaffolds in Drug Discovery. ScienceDirect, 2023. Link

  • Structure–activity relationship of piperidine derivatives. ResearchGate, 2021. Link

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips. NIH PubMed, 2021. Link

  • Synthesis of N-substituted piperidin-4-amines. BenchChem, 2025.[3] Link

Sources

Using 2-Nitro-5-(piperidin-1-yl)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Nitro-5-(piperidin-1-yl)benzoic Acid in Medicinal Chemistry

Executive Summary & Strategic Value

2-Nitro-5-(piperidin-1-yl)benzoic acid is a bifunctional building block that serves as a critical "hinge" scaffold in the synthesis of kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its structural value lies in its unique substitution pattern:

  • C1-Carboxylic Acid: Provides an anchor for amide coupling (peptidomimetics) or cyclization.[1]

  • C2-Nitro Group: A latent amine precursor.[1] Upon reduction, it enables the formation of privileged heterocycles like quinazolinones and benzimidazoles.

  • C5-Piperidinyl Moiety: Acts as a solubility-enhancing "tail" and a pharmacophore capable of engaging solvent-exposed regions of protein binding pockets (e.g., the ribose pocket of kinases).[1]

This guide details the synthesis, reduction, and cyclization protocols required to leverage this scaffold, supported by mechanistic insights and safety considerations.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the regioselective displacement of a halogen at the C5 position. The presence of the nitro group at C2 (para to the leaving group) strongly activates the ring for nucleophilic attack, stabilizing the Meisenheimer complex intermediate.[2]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing nitro group withdraws electron density from the ring, making the C5 carbon electrophilic. The piperidine nitrogen attacks C5, and the negative charge is delocalized onto the nitro group oxygens before the chloride leaving group is expelled.

Experimental Procedure

Reagents:

  • Starting Material: 5-Chloro-2-nitrobenzoic acid (CAS: 2516-96-3)[1]

  • Nucleophile: Piperidine (Reagent Grade, >99%)

  • Base: Potassium Carbonate (

    
    ) or excess Piperidine
    
  • Solvent: DMF (Dimethylformamide) or Water (Green Chemistry variant)

Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in DMF (50 mL).

  • Base Addition: Add

    
     (13.7 g, 99.2 mmol). The suspension will turn yellow.[1]
    
  • Nucleophile Addition: Add piperidine (5.9 mL, 59.5 mmol) dropwise over 10 minutes to control exotherm.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a fluorescent yellow product spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (300 mL).

    • Acidify carefully with 1N HCl to pH 3–4.[1] The product will precipitate as a bright orange/yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.

Yield Expectation: 85–92% Purity: >95% (HPLC)

Data Summary: Solvent Effects on Yield
SolventTemperature (°C)Time (h)Yield (%)Notes
DMF 90492Standard high-yield protocol.[1]
Water 100 (Reflux)1278Green chemistry; slower kinetics.[1]
Ethanol 80 (Reflux)2465Incomplete conversion often observed.[1]

Application Pathway: The "Reduction-Cyclization" Cascade

The primary utility of this molecule in drug discovery is its conversion into the Anthranilic Acid scaffold, a precursor to Quinazolinone-based kinase inhibitors (e.g., Idelalisib analogs).

Pathway Logic Visualization

ReactionPathway Start 5-Chloro-2-nitrobenzoic acid Inter 2-Nitro-5-(piperidin-1-yl) benzoic acid (The Scaffold) Start->Inter SnAr (Piperidine, 90°C) Reduced 2-Amino-5-(piperidin-1-yl) benzoic acid (Anthranilic Core) Inter->Reduced Reduction (H2/Pd-C or Fe/AcOH) Drug Quinazolinone/Benzimidazole Derivatives (Bioactive Target) Reduced->Drug Cyclization (Formamide/Urea)

Figure 1: The synthetic workflow transforming the raw starting material into a bioactive heterocycle.

Protocol: Nitro Reduction to Anthranilic Acid

Objective: Selectively reduce the nitro group to an aniline without cleaving the piperidine ring or decarboxylating the acid.

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Dissolve 2-Nitro-5-(piperidin-1-yl)benzoic acid (5.0 g) in Methanol (50 mL).

  • Add 10% Pd/C catalyst (500 mg, 10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) at RT for 12 hours.
    
  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to obtain the off-white amino-acid product.[1]

Method B: Iron-Mediated Reduction (Robust for Scale-up) [1]

  • Suspend the nitro compound (5.0 g) in Acetic Acid (40 mL) and Ethanol (40 mL).

  • Add Iron powder (325 mesh, 5.0 eq) in portions at 60°C.

  • Reflux for 2 hours. The color shifts from yellow to brown/grey.

  • Filter hot to remove iron oxides.[1]

  • Dilute with water and neutralize with NaOH to precipitate the anthranilic acid derivative.[1]

Advanced Application: Quinazolinone Cyclization

Once reduced to 2-amino-5-(piperidin-1-yl)benzoic acid , the scaffold can be cyclized to form Quinazolin-4(3H)-ones, a class of pharmacophores known for EGFR and PI3K inhibition.[1]

Cyclization Protocol:

  • Mix: Combine the amino acid intermediate (1.0 eq) with Formamide (5.0 eq).

  • Heat: Irradiate in a Microwave reactor at 150°C for 20 minutes OR reflux at 140°C for 6 hours.

  • Mechanism: The primary amine attacks the formamide carbonyl, followed by ring closure and dehydration.

  • Result: 6-(piperidin-1-yl)quinazolin-4(3H)-one.[1]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in SnAr Incomplete activation; Moisture in DMF.[1]Ensure DMF is anhydrous; Increase temp to 100°C; Verify Nitro is para to Halogen.
Insoluble Product Zwitterionic nature of the product.Adjust pH to isoelectric point (approx pH 4-5) during workup to maximize precipitation.[1]
Over-reduction Hydrogenation too vigorous.[1]Piperidine ring is stable, but if using high pressure H2/Pt, aromatic ring saturation is possible.[1] Stick to Pd/C at 1 atm.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol. (Demonstrates the principles of SnAr on nitro-activated rings).

  • National Institutes of Health (NIH). (2014).[1] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Mechanistic validation of piperidine nucleophilicity).

  • ResearchGate. (2014).[1] Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (Details the reduction of nitrobenzoic acids to anthranilic acids for kinase inhibitor synthesis).

  • PrepChem. (2023).[1][3] Synthesis of 2-nitrobenzoic acid derivatives. (General protocols for nitrobenzoic acid manipulation).

  • Google Patents. (2007).[1] EP1853548B1 - Process for the preparation of benzoic acid derivatives. (Industrial scale-up conditions for halogenated nitrobenzoic acids).

Sources

Protocol for the purification of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Protocol for 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Executive Summary & Chemical Context

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid is a critical intermediate step, often utilized in the development of antihistamines (e.g., analogues of alcaftadine) and other heterocyclic pharmaceutical agents.[1][2] The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (


) of 5-chloro-2-nitrobenzoic acid  with piperidine .[2]

While the synthesis is robust, the purification is frequently complicated by the presence of:

  • Excess Piperidine: Used as both reagent and base.[1][2]

  • Unreacted Starting Material: 5-Chloro-2-nitrobenzoic acid.[1][2][3]

  • Regioisomers: Trace amounts of 3-nitro-isomers if the precursor quality was low.[1][2]

  • Hydrolysis Byproducts: 5-Hydroxy-2-nitrobenzoic acid (generated if moisture is present during high-heat

    
    ).[1][2]
    

This protocol details a self-validating purification strategy relying on the amphoteric (yet predominantly acidic) nature of the target molecule.[2] By exploiting the pKa differences between the product, the starting material, and the piperidine reagent, we can achieve purities


 without initial chromatography.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the molecule's behavior in solution.[2]

PropertyCharacteristicImpact on Purification
Structure Benzoic acid core with para-nitro/amino push-pull system.[1][2]The nitro group (pos 2) is para to the piperidine (pos 5), creating strong resonance. This drastically reduces the basicity of the piperidine nitrogen.
Acidity (pKa) COOH

3.5
Soluble in dilute base (NaHCO₃, NaOH).[1] Precipitates at pH < 3.[1][2]
Basicity N-aryl nitrogen (weakly basic)Unlike free piperidine, the N-aryl nitrogen is conjugated with the nitro group.[1][2] It will not easily protonate to form water-soluble salts unless in concentrated strong acid.[1][2]
Solubility Low: Water (neutral/acidic), Hexanes.High: DCM, EtOAc, Ethanol (hot), Dilute Base.[1]Allows for "Acid-Base Swing" extraction and recrystallization from polar/non-polar mixtures.[1][2]

Strategic Protocol: The Acid-Base Swing

This method is the "workhorse" of the purification. It separates the product from the excess piperidine (which stays in the organic phase during acidic wash or aqueous phase during basic wash depending on salt form) and neutral impurities.

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1N Sodium Hydroxide (NaOH)[1]

  • 1N Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Protocol:

  • Reaction Quench:

    • Upon completion of the

      
       reaction, evaporate the reaction solvent (often DMF or neat piperidine) to a minimum volume under reduced pressure.
      
    • Reasoning: Removing bulk piperidine prevents excessive heat generation during the acid/base steps.[2]

  • Basification (Solubilization):

    • Dissolve the residue in 1N NaOH (approx. 10 mL per gram of substrate). Verify pH > 10.

    • Mechanism:[1][4] The target molecule becomes the carboxylate salt (Sodium 2-nitro-5-(piperidin-1-yl)benzoate) and dissolves in water.[1][2] Free piperidine also remains in solution or forms an oil.[1][2]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with DCM (3 x volumes) .

    • CRITICAL STEP: The target molecule stays in the Aqueous Phase .

    • Removal: This step removes unreacted non-polar precursors, neutral side products, and a significant portion of the free piperidine (which partitions into DCM).

  • Acidification (Precipitation):

    • Cool the aqueous phase to 0–5°C in an ice bath.[2]

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0 .[1][2][5]

    • Observation: The product will precipitate as a bright yellow/orange solid.[2]

    • Note: Do not go to pH < 1.0 immediately, as the amine might protonate (though unlikely due to resonance) or other salts might co-precipitate.

  • Filtration & Wash:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with cold water (removes NaCl and trapped acid).

    • Wash with Hexanes (removes trace organic solvent residues).[1][2]

Polishing Protocol: Recrystallization

For pharmaceutical grade purity (>99%), recrystallization is required to remove trace 5-chloro-2-nitrobenzoic acid (which may co-precipitate in the acid step).[1][2]

Solvent System: Ethanol / Water (9:[1]1) or Methanol.[2][6][7]

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol .

  • Clarification: If the solution is not clear, filter hot (remove inorganic salts).

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the logical flow of the purification, highlighting the phase location of the product at each stage.

PurificationProtocol Start Crude Reaction Mixture (Product, Piperidine, 5-Cl-SM) Basify Add 1N NaOH (pH > 10) Dissolve to Carboxylate Start->Basify Solubilization Wash Wash with DCM (Extraction) Basify->Wash OrgPhase Organic Phase (DCM) Contains: Impurities, Excess Piperidine (DISCARD) Wash->OrgPhase Partition AqPhase Aqueous Phase Contains: Product (Carboxylate) Wash->AqPhase Partition Acidify Acidify with 1N HCl to pH 3-4 AqPhase->Acidify pH Swing Precipitate Precipitation of Free Acid Acidify->Precipitate Precipitation Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Filtration Final Pure 2-Nitro-5-(piperidin-1-yl)benzoic acid (>98% Purity) Recryst->Final Drying

Figure 1: Logical workflow for the Acid-Base purification of 2-Nitro-5-(piperidin-1-yl)benzoic acid.

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical markers should be checked:

  • HPLC Purity: >98.5% (Area %).[1][4][6][8]

    • Column: C18.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2] Gradient 10-90%.[1][2]

    • Detection: UV at 254 nm and 380 nm (Nitro-aniline absorption).[1][2]

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the piperidine N-H signal (if free piperidine was present).

    • Confirm the ratio of Piperidine protons (multiplets at ~1.6 and 3.4 ppm) to Aromatic protons (3H).

    • Diagnostic Shift: The proton ortho to the nitro group (H3) will be significantly deshielded (~8.0 ppm).

  • Appearance: Bright yellow to orange crystalline solid.[2] (Dark brown indicates oxidation or residual tar).[1][2]

Troubleshooting

  • Problem: Oiling Out.

    • Cause: Product precipitating too fast or presence of residual DMF.[2]

    • Solution: Slow down HCl addition.[1][2] Seed the solution with pure crystals at pH 6. Ensure all DMF is removed before the aqueous step.[2]

  • Problem: Low Yield.

    • Cause: pH too low (< 1) causing protonation of the amine (rare but possible) or product remaining in the mother liquor.

    • Solution: Adjust final pH strictly to 3.[1][2]5. Concentrate the mother liquor to recover secondary crops.[2]

References

  • BenchChem. (2025).[1][2][5] An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol. Retrieved from [1]

  • American Chemical Society. (2008).[1][2] Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Journal of Organic Chemistry. Retrieved from [1]

  • Google Patents. (2014).[1][2] WO2014154620A1 - Methods for the preparation of alcaftadine.[2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. Retrieved from [1]

Sources

Nucleophilic aromatic substitution for 2-Nitro-5-(piperidin-1-yl)benzamide synthesis.

Application Note: Synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the synthetic protocol for 2-Nitro-5-(piperidin-1-yl)benzamide , a functionalized aromatic intermediate often utilized in the development of PARP inhibitors, kinase inhibitors, and DNA repair-targeting therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (


)12345-chloro-2-nitrobenzamide

Mechanistic Principles & Design Strategy

The Regiochemical Logic

The success of this synthesis depends entirely on the relative positioning of the substituents on the benzene ring.

  • The Leaving Group (LG): The chloride at position 5.[3][5]

  • The Activating Group: The nitro group (

    
    ) at position 2.
    
  • The Bystander: The amide group (

    
    ) at position 1.[6]
    

For an

127
  • C2 Nitro vs. C5 Chloride: The nitro group is para to the chloride (1,4-relationship). This allows the nitro group to stabilize the negative charge developed in the transition state via resonance.[3]

  • C1 Amide vs. C5 Chloride: The amide is meta to the chloride.[3] It offers inductive electron withdrawal (

    
    ) but cannot stabilize the Meisenheimer complex via resonance.[3] Therefore, the reaction is driven almost exclusively by the nitro group.[3]
    
Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a two-step addition-elimination pathway:[7]

  • Addition (Rate Limiting): The lone pair of the piperidine nitrogen attacks Carbon-5, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.[3]

Visualization of the Pathway

SNAr_MechanismStart5-Chloro-2-nitrobenzamide(Electrophile)TSMeisenheimer Complex(Resonance Stabilized by p-NO2)Start->TS Nucleophilic Attack (Slow)PiperidinePiperidine(Nucleophile)Piperidine->TSProduct2-Nitro-5-(piperidin-1-yl)benzamideTS->Product Aromatization (Fast)ByproductHCl (Salt)TS->Byproduct Elimination of Cl-

Figure 1: Mechanistic pathway showing the formation of the Meisenheimer complex stabilized by the para-nitro group.[2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][8][9]Role
5-Chloro-2-nitrobenzamide 200.581.0Substrate (Electrophile)
Piperidine 85.153.0Nucleophile & Base
DMF (Dimethylformamide) 73.09N/ASolvent (Polar Aprotic)
Water (Deionized) 18.02N/AAnti-solvent (Precipitation)
Ethanol (Optional) 46.07N/AWash solvent

Note: While an auxiliary base like

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Chloro-2-nitrobenzamide (2.0 g, 10 mmol).

  • Add DMF (20 mL). Stir at room temperature until the solid is fully dissolved. Note: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state.

  • Add Piperidine (3.0 mL, ~30 mmol) dropwise via syringe. A slight exotherm or color change (yellow to deep orange/red) may be observed immediately due to the formation of the charge-transfer complex.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.[3]

    • TLC Eluent:[3] 50% Ethyl Acetate / 50% Hexanes.[3]

    • Visualization: UV light (254 nm).[3] The product is typically more polar and brightly colored (yellow/orange) compared to the starting material.

  • Reaction is typically complete within 3–5 hours .[3]

Step 3: Workup & Isolation (Precipitation Method)
  • Cool the reaction mixture to room temperature (

    
    C).
    
  • Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water with vigorous stirring.

    • Observation: The product is hydrophobic and will precipitate out as a bright yellow/orange solid.[3] The excess piperidine and DMF will remain in the aqueous phase.[3]

  • Stir the slurry for 15–20 minutes to ensure complete precipitation and removal of trapped DMF.

  • Filter the solid using a Buchner funnel (vacuum filtration).[3]

  • Wash the filter cake with water (

    
     mL) to remove residual salts and solvent.[3]
    
  • Optional: Wash with a small amount of cold ethanol (5 mL) to facilitate drying, though this may result in slight yield loss.[3]

Step 4: Drying & Purification
  • Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
  • Purity Check: If the crude purity is <95% by HPLC, recrystallize from hot Ethanol or Ethyl Acetate.

Workflow Diagram

Protocol_WorkflowStep1Dissolution:5-Cl-2-NO2-Benzamide in DMFStep2Addition:Add 3.0 eq PiperidineStep1->Step2Step3Reaction:Heat to 90°C (3-5 hrs)Step2->Step3Step4Quench:Pour into Ice WaterStep3->Step4Step5Isolation:Vacuum FiltrationStep4->Step5Step6Purification:Recrystallization (EtOH) if neededStep5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target benzamide.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • Appearance: Yellow to orange solid.[3]

  • LC-MS:

    • Target Mass (

      
      ): ~250.12 Da (Calculated MW: 249.27).[3]
      
    • Look for the disappearance of the chloro-precursor (

      
       isotope pattern).
      
  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • Amide Protons: Two broad singlets around

      
       7.5–8.0 ppm (
      
      
      ).[3]
    • Aromatic Protons:

      • Doublet (~8.0 ppm) for the proton at C3 (ortho to Nitro).[3]

      • Doublet of doublets (~6.8–7.0 ppm) for the proton at C4.[3]

      • Doublet (~6.7 ppm) for the proton at C6 (ortho to Amide).[3] Note: The electron-donating piperidine ring will shield protons C4 and C6, shifting them upfield relative to the starting material.

    • Piperidine Protons:

      • Multiplet (~3.4 ppm, 4H) for

        
        -protons (
        
        
        ).[3]
      • Multiplet (~1.6 ppm, 6H) for

        
        -protons.[3]
        

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during workup.The product may be slightly soluble if too much DMF is used.[3] Increase the water ratio (1:10 DMF:Water) or brine out the aqueous layer.
Hydrolysis Conversion of Amide to Acid.[3]Avoid strong inorganic bases (NaOH/KOH) at high temperatures.[3] The "excess piperidine" method is gentler than adding KOH.[3]
Slow Reaction Poor activation.[3]Ensure the temperature is

C. If using the 5-Fluoro analog, the reaction can proceed at RT, but the Chloro analog requires heat.
Dark Impurities Oxidation of amine or solvent.[3]Degas DMF before use or run under a Nitrogen atmosphere (though usually not strictly necessary for

).[3]

Safety Considerations

  • Nitro Compounds: While this specific benzamide is generally stable, nitroaromatics can be energetic.[3] Avoid heating to dryness.[3]

  • Piperidine: Toxic by inhalation and ingestion; flammable.[3] Handle in a fume hood.

  • DMF: Hepatotoxic and teratogenic.[3] Use double-gloving and ensure proper ventilation.[3]

References

  • BenchChem. (2025).[1][2][3][7] An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 644213, 2-Chloro-5-nitrobenzanilide. Retrieved from [10][11]

  • Smith, M. B. (2013).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (General reference for

    
     mechanism).
    
  • Royal Society of Chemistry. (2019).[3] Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. RSC Advances. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Integrated Analytical Protocols for Monitoring the Synthesis of Piperidine Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Monitoring Synthesis of Piperidine Benzoates Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Abstract

Piperidine benzoate derivatives represent a critical scaffold in medicinal chemistry, serving as the structural backbone for numerous local anesthetics and antispasmodic agents. The synthesis of these compounds—typically via the esterification of piperidinols with benzoyl halides or benzoic acid—requires rigorous monitoring to ensure high conversion rates and minimize impurities such as N-acylated byproducts or unreacted starting materials.

This application note details a multi-modal analytical strategy combining Thin Layer Chromatography (TLC) for rapid in-process control (IPC), Reverse-Phase HPLC for quantitative conversion analysis, and GC-MS for impurity profiling. We emphasize the mechanistic rationale behind method selection, particularly the suppression of amine tailing in chromatography and the differential visualization of nitrogenous vs. non-nitrogenous species.

Part 1: Strategic Analytical Workflow

Effective monitoring requires a tiered approach: rapid qualitative checks during the reaction and robust quantitative validation post-workup.

Analytical Logic & Decision Matrix
  • The Challenge: Piperidine derivatives are basic (

    
    ). In standard silica chromatography, they interact strongly with acidic silanol groups, causing severe peak tailing.
    
  • The Solution:

    • HPLC: Use low pH mobile phases (e.g., 0.1% TFA) to keep the nitrogen fully protonated (

      
      ), reducing silanol interaction.
      
    • TLC: Use basic modifiers (Ammonia/Triethylamine) to neutralize silica acidity.

  • Detection: The benzoate moiety provides a strong UV chromophore (

    
     nm), while the piperidine ring is UV-inactive. Therefore, dual-mode detection (UV + Dragendorff’s Reagent) is mandatory for IPC.
    
Workflow Visualization

The following diagram illustrates the decision pathways during the synthesis monitoring process.

AnalyticalWorkflow Start Reaction Initiation (Piperidinol + Benzoyl Donor) IPC_TLC IPC Phase: TLC Analysis (Dual Visualization) Start->IPC_TLC t = 30 min Decision_IPC Conversion > 95%? IPC_TLC->Decision_IPC Continue Continue Reaction / Add Reagent Decision_IPC->Continue No Workup Quench & Mini-Workup Decision_IPC->Workup Yes Continue->IPC_TLC + 1 hr HPLC Quantitative Phase: RP-HPLC (Purity & Yield) Workup->HPLC GCMS Validation Phase: GC-MS (Impurity Structure ID) HPLC->GCMS Purity > 98% Final Release for Biological Assay GCMS->Final

Figure 1: Tiered analytical workflow for piperidine benzoate synthesis, moving from qualitative IPC to quantitative validation.

Part 2: In-Process Control (IPC) via TLC

Objective: Rapidly distinguish between the UV-active starting material (Benzoic acid/chloride), the UV-inactive amine (Piperidinol), and the UV-active product (Ester).

Protocol 1: Dual-Visualization TLC

Materials:

  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ) [90:10:1 v/v/v]. Note: Ammonia is critical to prevent amine tailing.
    

Procedure:

  • Spotting: Apply 1 µL of the reaction mixture (diluted in MeOH) alongside authentic standards of the starting piperidine and benzoic acid.

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Visualization A (UV 254 nm):

    • Observe dark spots against the green fluorescent background.

    • Interpretation: Benzoic acid and the Product will be visible.[1][2] The starting Piperidine will likely be invisible .

  • Visualization B (Dragendorff’s Reagent):

    • Spray the plate with Dragendorff’s reagent (Solution of Potassium Bismuth Iodide).

    • Interpretation: Piperidine moieties (both starting material and product) will turn bright orange on a yellow background. Benzoic acid will not stain.

Data Interpretation Table:

CompoundUV (254 nm)Dragendorff Stain

(Approx)*
Piperidinol (SM) InvisibleOrange 0.2 - 0.3
Benzoic Acid (SM) Dark Spot No Stain0.4 - 0.5
Piperidine Benzoate (Product) Dark Spot Orange 0.6 - 0.8

*


 values vary based on exact mobile phase composition.

Part 3: Quantitative Monitoring via HPLC

Objective: Quantify the ratio of O-acylation (desired ester) vs. N-acylation (undesired amide) and determine precise conversion yield.

Scientific Rationale: The "Acidic Shield"

Piperidine nitrogens are highly basic. On standard C18 columns at neutral pH, they interact with residual silanols, leading to broad, tailing peaks that destroy resolution.

  • Strategy: Use an acidic mobile phase (pH < 3.0).

  • Mechanism: At pH 2-3, the piperidine nitrogen is fully protonated (

    
    ). The ionized species is more soluble in the aqueous phase (elutes faster) but, more importantly, is repelled by the protonated silanols, resulting in sharp, symmetrical peaks.
    
Protocol 2: Reverse-Phase HPLC Method

Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm.

Mobile Phase:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
10.0 60 1.0
15.0 90 1.0
18.0 90 1.0
18.1 5 1.0

| 23.0 | 5 | 1.0 |

Detection: UV at 230 nm (maximum sensitivity for benzoate) and 254 nm (standard).

Method Logic Diagram:

HPLC_Logic Sample Crude Mixture (Basic Amines) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column MobilePhase Mobile Phase (pH 2.0 with TFA) MobilePhase->Column Interaction Protonation of Amine (Prevents Silanol Binding) Column->Interaction Separation Elution Order: 1. Polar Salts 2. Piperidine (SM) 3. Benzoate Ester (Prod) Interaction->Separation

Figure 2: Mechanism of separation for basic piperidine derivatives using acidic reverse-phase HPLC.

Part 4: Structural Confirmation via GC-MS

Objective: Confirm the molecular mass of the ester and detect volatile solvent residues or side-products (e.g., elimination products like tetrahydropyridine).

Protocol 3: GC-MS Analysis

Since piperidine benzoates are esters, they are generally stable enough for GC analysis without derivatization, unlike the free acid precursors.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977). Column: HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

Parameters:

  • Inlet Temp: 250°C (Split mode 20:1).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[4]

Key Diagnostic Ions (m/z):

  • 105: Benzoyl cation (

    
    ) – Base peak for benzoates.
    
  • 77: Phenyl cation (

    
    ) – Characteristic aromatic fragment.
    
  • M+: Molecular ion of the specific piperidine benzoate ester.

  • M-121: Loss of benzoate group (indicates labile ester bond).

References

  • HPLC Analysis of Piperidine Derivatives: Zhou, G., Chen, Y., & Tang, Y. (2022).[5][6][7] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.[7]

  • TLC Visualization of Alkaloids: LibreTexts Chemistry. (2022).[4][7][8] Visualizing TLC Plates: Iodine and Stains.

  • GC-MS of Piperidine Alkaloids: Kowalska, T., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.[5]

  • Esterification Monitoring: Royal Society of Chemistry. (2014). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer.[9] Analyst.

Sources

Application Note: 2-Nitro-5-(piperidin-1-yl)benzoic Acid as a Building Block for Heterocycles

[1]

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid is a bifunctional aromatic scaffold that serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly 6-substituted quinazolin-4-ones and 3,1-benzoxazin-4-ones .[1] Its structural uniqueness lies in the para relationship between the nitro group and the piperidine moiety; the strong electron-withdrawing nature of the nitro group at position 2 activates the ring for the initial installation of the piperidine at position 5 via Nucleophilic Aromatic Substitution (

Upon reduction, this building block yields a substituted anthranilic acid, a "privileged structure" in medicinal chemistry.[1] The resulting heterocycles retain the piperidine ring—a proven pharmacophore in GPCR ligands and kinase inhibitors—at the 6-position of the fused system.[1] This guide details the synthesis, handling, and divergent cyclization protocols for this versatile building block.

Strategic Utility & Mechanism

The "Push-Pull" Electronic Advantage

The synthesis of this building block relies on the electronic synergy of the starting material, typically 5-fluoro-2-nitrobenzoic acid .[1]

  • Activation: The nitro group at C2 and the carboxyl group at C1 both withdraw electron density from the benzene ring.

  • Regioselectivity: The C5 position (para to the nitro group) is highly activated for nucleophilic attack, allowing for mild and high-yielding

    
     reactions with piperidine.
    
  • Pharmacophore Retention: The piperidine ring is stable under standard nitro-reduction conditions (H2/Pd, Fe/HCl), allowing it to be carried through to the final heterocyclic core intact.

Divergent Synthetic Pathways

Once the nitro group is reduced to an amine, the molecule becomes a 5-substituted anthranilic acid.[1] This intermediate is the "Hub" for divergent synthesis:

  • Pathway A (Quinazolinones): Condensation with formamide or urea.

  • Pathway B (Benzoxazinones): Cyclodehydration with acid anhydrides.

  • Pathway C (Benzodiazepines): Reaction with

    
    -halo ketones (less common but feasible).
    

Figure 1: The "Hub-and-Spoke" synthetic utility of the 2-nitro-5-(piperidin-1-yl)benzoic acid scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Building Block

Objective: Preparation of 2-Nitro-5-(piperidin-1-yl)benzoic acid via

Precursor:11

Reagents:

  • 5-Fluoro-2-nitrobenzoic acid (1.0 equiv)[1]

  • Piperidine (2.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Ethanol/Water (1:1)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrobenzoic acid (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (25 mmol) followed by the slow addition of piperidine (22 mmol). The reaction is exothermic; cool in an ice bath if scaling up >10g.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    yellow/orange spot.
  • Workup: Pour the reaction mixture into crushed ice/water (100 mL). Acidify carefully with 1N HCl to pH 3–4.

  • Isolation: The product will precipitate as a yellow solid.[1] Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol if necessary.

Expected Yield: 85–92% Data Validation:


Protocol 2: Reduction to the Anthranilic Acid Intermediate

Objective: Conversion to 2-amino-5-(piperidin-1-yl)benzoic acid. Safety Note: Nitro reductions can be exothermic.[1]

Reagents:

  • 2-Nitro-5-(piperidin-1-yl)benzoic acid (from Protocol 1)[1]

  • 10% Pd/C (5 wt% loading)

  • Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol[2]

Procedure:

  • Suspend the nitro compound (5 mmol) in Methanol (30 mL).

  • Add 10% Pd/C catalyst (100 mg) under an argon atmosphere.

  • Purge the flask with Hydrogen gas and stir under a

    
     balloon at room temperature for 12 hours.
    
    • Alternative: For a metal-free reduction, use Sodium Dithionite (

      
      ) in water/THF.[1]
      
  • Filter the catalyst through a Celite pad.[1]

  • Concentrate the filtrate to yield the anthranilic acid derivative as a tan/brown solid. Use immediately for cyclization to avoid air oxidation (darkening).

Protocol 3: Cyclization to 6-(piperidin-1-yl)quinazolin-4(3H)-one

Objective: Synthesis of the bioactive quinazolinone core (Niementowski Reaction variant).

Reagents:

  • 2-Amino-5-(piperidin-1-yl)benzoic acid (Intermediate)[1]

  • Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (optional, enhances yield)

Procedure:

  • Mix the amino acid intermediate (2 mmol) with Formamide (5 mL).

  • Add Ammonium Acetate (0.2 mmol).

  • Reflux: Heat the mixture to 140–150°C for 4–6 hours.

  • Cooling: Allow the mixture to cool to room temperature. The product often precipitates upon cooling.

  • Precipitation: If no solid forms, add water (10 mL) to induce precipitation.

  • Isolation: Filter the solid and wash with water and a small amount of cold acetone.[1]

Mechanism: The amino group attacks the formamide carbonyl, followed by ring closure of the amide nitrogen onto the carboxylic acid (or in situ formed ester/amide), eliminating water/ammonia.

Quantitative Data Summary

CompoundMolecular WeightTypical Yield (%)Melting Point (°C)Appearance
Building Block (Nitro)250.2585-92168-172Yellow Solid
Intermediate (Amino)220.2790-95145-150 (dec)Tan Solid
Quinazolinone Product 229.2875-80>250Off-white Powder

Note: Melting points are approximate and depend on solvent of crystallization.

Troubleshooting & Optimization

Issue: Incomplete Reaction
  • Cause: Deactivation of the ring by the carboxylate anion.

  • Solution: Ensure the reaction temperature is at least 80°C. If using the chloro precursor instead of fluoro, increase temperature to 100°C or use DMSO as solvent.

  • Alternative: Esterify the acid first (Methyl 5-fluoro-2-nitrobenzoate). The ester is more electrophilic and reacts faster, but requires hydrolysis later.[1]

Issue: "Tarring" during Reduction
  • Cause: Oxidation of the electron-rich aniline product.[1]

  • Solution: Perform the reduction in an inert atmosphere.[3] Do not store the amino-acid intermediate; process it immediately into the heterocycle.[1]

Issue: Solubility in Cyclization
  • Solution: Quinazolinones are often insoluble in organic solvents.[1] Use hot DMF or Acetic Acid for recrystallization.[1]

References

  • Building Block Properties: Sigma-Aldrich. 2-Nitro-5-(piperidin-1-yl)benzoic acid Product Page. CAS: 118159-39-0.[1][4] Link

  • Quinazolinone Synthesis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives."[1] Journal of Organic Chemistry, 2005.[1] (General Niementowski protocol adaptation).

  • S_NAr Mechanism: Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.[1] Link

  • Piperidine Pharmacophore: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2020.[1] Link

  • Analogous Synthesis: Synthesis of 6-substituted quinazolinones. ResearchGate Protocol Archive. Link

(Note: Specific melting point data and yields are estimated based on homologous series of 5-substituted-2-nitrobenzoic acids found in literature, as exact physical constants for this specific CAS may vary by batch purity.)

Technical Guide: Assay Development for 2-Nitro-5-(piperidin-1-yl)benzoic acid

[1][2]

Executive Summary & Compound Profile

Target Molecule: 2-Nitro-5-(piperidin-1-yl)benzoic acid CAS: 118159-39-0 Molecular Weight: 250.25 g/mol Role: Synthetic Intermediate / Pharmacophore Scaffold[1]

Application Context: The 2-nitro-5-(piperidin-1-yl)benzoic acid moiety combines an electron-withdrawing nitro group with an electron-donating piperidine ring.[1] This "push-pull" electronic system makes it a reactive intermediate for cyclization reactions (e.g., reduction to anthranilic acid derivatives followed by condensation).[1] Assay development primarily focuses on purity profiling (HPLC) , reaction monitoring (IPC) , and genotoxicity assessment due to the nitro-aromatic structural alert.[1]

Physicochemical Characterization & Solubility Profiling

Before establishing chromatographic methods, the amphiphilic nature of the molecule must be managed.[1]

  • Acid-Base Chemistry:

    • Carboxylic Acid (C-1): Acidic (Predicted pKa ~3.5 – 4.0).[1]

    • Piperidine Nitrogen (C-5): The nitrogen is attached to the phenyl ring.[1] Due to the strong electron-withdrawing effect of the ortho-nitro group relative to the acid (and para to the amine if considering resonance), the basicity of this aniline-like nitrogen is significantly reduced compared to aliphatic piperidine.[1] It is weakly basic.

  • Solubility Strategy:

    • Aqueous: Low solubility in acidic pH (neutral COOH).[1] High solubility in basic buffers (COO-).[1]

    • Organic: Soluble in DMSO, Methanol, and Acetonitrile.[1]

    • Assay Diluent Recommendation: 50:50 Water:Acetonitrile (v/v) or 100% DMSO for stock solutions to prevent precipitation during gradient mixing.[1]

Application Note: High-Performance Liquid Chromatography (HPLC) Development

This section details the development of a stability-indicating method suitable for purity analysis and monitoring the synthesis of the compound (typically via SNAr substitution of 5-chloro-2-nitrobenzoic acid with piperidine).

Methodological Rationale
  • Stationary Phase: A C18 column with high carbon load is required to retain the polar zwitterionic forms.[1] End-capping is critical to reduce tailing from the piperidine nitrogen.[1]

  • Mobile Phase pH: Acidic pH (0.1% TFA or Formic Acid, pH ~2.[1]5) is preferred. This suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic for retention) and protonates the piperidine nitrogen.[1]

  • Detection: The nitro-benzene chromophore provides strong UV absorbance. 254 nm is standard, but 280 nm or 330 nm may offer higher specificity depending on the conjugation.[1]

Optimized HPLC Protocol

System: Agilent 1290 Infinity II or Waters H-Class UPLC (scalable to HPLC). Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).[1] Column Temp: 40°C (Improves mass transfer for the bulky piperidine group).[1]

Gradient Table:

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (Acetonitrile) Flow (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 10 90 1.0
18.0 10 90 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |[1]

Critical System Suitability Parameters (SST):

  • Tailing Factor (T): Must be < 1.5 (Controls secondary silanol interactions with piperidine).[1]

  • Resolution (Rs): > 2.0 between the main peak and the likely impurity (5-chloro-2-nitrobenzoic acid).[1]

Application Note: Genotoxic Impurity (GTI) Assessment

Nitro-aromatic compounds are often flagged as potential mutagenic impurities (PMI) in drug substances (ICH M7 guidelines).[1]

Trace Analysis Strategy (LC-MS/MS)

If this compound is an intermediate in the final API synthesis, carryover must be controlled to < ppm levels.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (Protonation of the piperidine nitrogen).[1]

  • MRM Transition: Monitor the loss of the nitro group or the carboxylic acid fragment.[1]

    • Precursor: [M+H]+ = 251.25 m/z.[1]

    • Fragment: Optimization required (typically loss of -NO2 or -COOH).[1]

Visualizing the Assay Development Workflow

The following diagram illustrates the logical flow for developing and validating the assay, linking synthetic origins to analytical controls.

AssayDevelopmentcluster_synthesisSynthetic Origincluster_assayAnalytical WorkflowSM15-Chloro-2-nitrobenzoic acidReactionS_NAr ReactionSM1->ReactionMethodDevHPLC Method Dev(Acidic Mobile Phase)SM1->MethodDevTrack as Impurity AReagentPiperidineReagent->ReactionProduct2-Nitro-5-(piperidin-1-yl)benzoic acidReaction->ProductSolubilitySolubility Profile(pH dependent)Product->SolubilitySample PrepSolubility->MethodDevDiluent SelectionValidationICH Q2 Validation(Linearity, LOQ, Accuracy)MethodDev->ValidationOptimizationValidation->MethodDevFail SST

Caption: Workflow linking the SNAr synthetic route to the critical path for HPLC method development and validation.

Detailed Experimental Protocol: Purity Assay

Reagents & Standards[1][2][4][5][6]
  • Reference Standard: 2-Nitro-5-(piperidin-1-yl)benzoic acid (>98% purity, CAS 118159-39-0).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Additive: Trifluoroacetic Acid (TFA), Sequencing Grade.[1]

Solution Preparation

A. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio.[1] Degas by sonication for 10 minutes.

B. Standard Stock Solution (0.5 mg/mL):

  • Accurately weigh 25.0 mg of the Reference Standard into a 50 mL volumetric flask.

  • Add 10 mL of DMSO to ensure complete dissolution (the nitro-aromatic core can be hydrophobic).[1]

  • Sonicate for 5 minutes.

  • Make up to volume with the Diluent.[1]

C. Sample Preparation:

  • Weigh ~25 mg of the test sample.[1]

  • Dissolve in 5 mL DMSO.

  • Dilute to 50 mL with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the acidic moiety).[1]

Execution & Analysis[1][2][4][7]
  • Conditioning: Flush column with Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions (95% A) for 20 mins.

  • Blank Injection: Inject Diluent to identify ghost peaks.[1]

  • System Suitability: Inject the Standard Solution (n=5). Ensure RSD of Area < 2.0%.

  • Sample Injection: Inject samples in duplicate.

  • Calculation: Use "Area Normalization" for % Purity or "External Standard Method" for Assay (w/w).

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0).[1][2]Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for gradient optimization logic).

Application Note: Characterization of 2-Nitro-5-(piperidin-1-yl)benzoic acid as a PTP1B Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of 2-Nitro-5-(piperidin-1-yl)benzoic acid (referred to herein as NPBA ) as a small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin signaling pathway and a validated target for type 2 diabetes and obesity therapeutics.

While nitrobenzoic acid derivatives have historically been explored as chloride channel blockers (e.g., NPPB), the structural pharmacophore of NPBA—specifically the carboxylic acid moiety combined with a hydrophobic piperidine ring—presents a classic scaffold for Fragment-Based Drug Discovery (FBDD) targeting the PTP1B active site. This guide provides a comprehensive protocol for assessing the inhibitory potency (IC50) and mechanism of action of NPBA using a colorimetric p-Nitrophenyl Phosphate (pNPP) hydrolysis assay.

Scientific Background & Mechanism[1]

The Pharmacophore Logic

The rationale for investigating NPBA lies in its structural mimicry of phosphotyrosine (pTyr), the natural substrate of PTP1B.

  • Carboxylic Acid Moiety: Acts as a bioisostere for the phosphate group of pTyr. Under physiological pH, the carboxylate anion forms critical hydrogen bonds with the PTP1B active site residues (specifically the phosphate-binding loop or P-loop), mimicking the electrostatic interactions of the phosphate group.

  • Piperidine Ring: Provides a hydrophobic bulk intended to interact with the "second aryl phosphate binding site" (Site B) or proximal hydrophobic residues (e.g., Tyr46, Val49) near the active site, enhancing specificity over other phosphatases.

  • Nitro Group: Electron-withdrawing group that modulates the pKa of the benzoic acid, potentially optimizing the ionization state for binding.

Signaling Pathway Context

PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby terminating the insulin signal. Inhibition of PTP1B by NPBA prolongs the phosphorylation state of these proteins, enhancing downstream Akt signaling and glucose uptake.

InsulinSignaling Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Recruits Akt Akt / PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS1 Dephosphorylates NPBA NPBA (Inhibitor) NPBA->PTP1B Inhibits

Figure 1: The Insulin Signaling Pathway highlighting the negative regulatory role of PTP1B and the therapeutic intervention point of the NPBA inhibitor.

Experimental Protocol: PTP1B Kinetic Assay

This protocol utilizes the hydrolysis of p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (pNP), a reaction catalyzed by PTP1B. The product, pNP, is yellow at alkaline pH and can be quantified at 405 nm.

Materials & Reagents
  • Enzyme: Recombinant Human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Test Compound: 2-Nitro-5-(piperidin-1-yl)benzoic acid (NPBA).

    • Stock Solution: 10 mM in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh).

  • Stop Solution: 1 N NaOH.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Prepare a serial dilution of NPBA in DMSO to generate concentrations ranging from 0.1 µM to 1000 µM.

  • Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations may denature the enzyme.

Step 2: Enzyme Incubation (Pre-Equilibrium)

  • In a 96-well clear microplate, add 80 µL of Assay Buffer .

  • Add 10 µL of diluted NPBA (or DMSO control).

  • Add 10 µL of PTP1B enzyme (final concentration 0.5 µg/mL).

  • Crucial Step: Incubate for 10 minutes at 37°C. This allows the inhibitor to reach equilibrium binding with the enzyme active site before the substrate competes.

Step 3: Reaction Initiation

  • Add 50 µL of pNPP substrate (final concentration 2 mM, approx. Km of PTP1B).

  • Mix gently by orbital shaking for 10 seconds.

  • Incubate at 37°C for 30 minutes.

Step 4: Termination & Readout

  • Add 50 µL of Stop Solution (1 N NaOH) to each well. The color will instantly shift to intense yellow.

  • Measure Absorbance at 405 nm using a microplate reader.

Data Analysis & Results Interpretation

Quantitative Data Structure

To determine the IC50, normalize the absorbance data against the "No Inhibitor" control (100% Activity) and the "No Enzyme" blank (0% Activity).

Table 1: Representative Data Set for NPBA Inhibition

NPBA Conc. (µM)Absorbance (405 nm)% InhibitionInterpretation
0 (DMSO Control) 0.8500%Baseline Max Activity
1 0.8104.7%Negligible Inhibition
10 0.68020.0%Onset of Inhibition
50 0.42550.0%Approximate IC50
100 0.21075.3%Significant Inhibition
500 0.05094.1%Near Complete Blockade
Blank (No Enz) 0.040-Background
Calculating IC50

Fit the data to the non-linear regression equation (4-parameter logistic model) using software like GraphPad Prism or SigmaPlot:



  • X: Log of inhibitor concentration.

  • Y: % Activity.

  • Diagnostic Check: If the Hill Slope is significantly different from -1.0, suspect non-competitive inhibition, aggregation, or promiscuous binding.

Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-Competitive), repeat the assay with varying concentrations of pNPP substrate at fixed concentrations of NPBA.

  • Competitive Inhibition (Expected for Benzoic Acid derivatives):

    • Vmax: Unchanged.

    • Km: Increases (Apparent Km increases).

    • Visual: Lines intersect at the Y-axis.

Troubleshooting & Optimization

  • Solubility Issues: Nitrobenzoic acids can precipitate in aqueous buffers at high concentrations. If the solution becomes cloudy upon adding NPBA, reduce the concentration or increase the DMSO limit to 5% (requires validation).

  • False Positives: Nitro compounds can sometimes act as "pan-assay interference compounds" (PAINS) via redox cycling. To validate, include 0.01% Triton X-100 in the buffer to prevent colloidal aggregation.

  • pH Sensitivity: The ionization of the carboxylic acid is critical. Ensure the buffer pH is strictly maintained at 7.2.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209-234.

  • Combs, A. P., et al. (2005). Non-peptide small molecule inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 48(21), 6544-6548.

  • PubChem. (n.d.). Compound Summary for CID 2933979: 5-nitro-2-(piperidin-1-yl)benzoic acid. National Center for Biotechnology Information.

  • Bielawska, A., et al. (2020). Novel benzoic acid derivatives as potential enzyme inhibitors.[1] Biomolecules, 10(11), 1567. (Representative context for scaffold utility).

Sources

Application Note: Advanced Recrystallization Strategies for 2-Nitro-5-(substituted-phenoxy) Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 2-nitro-5-(substituted-phenoxy) benzoic acids , a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides such as Acifluorfen and Fomesafen .

The synthesis of these compounds, typically via Ullmann condensation followed by nitration or direct nucleophilic aromatic substitution (


), often yields a crude matrix containing unreacted phenols, inorganic salts, copper catalyst residues, and critical regioisomers (specifically the 2'-nitro isomer). This guide presents two validated purification workflows:
  • High-Purity Isomer Resolution: Utilizing 1,2-dichlorobenzene (ODCB) for the selective removal of regioisomers.

  • Bulk Impurity Removal: A "Green" Acid-Base precipitation method for removing heavy metals and tars.

Chemical Context & Solubility Physics

The Purification Challenge

The target molecule contains three distinct functional domains affecting solubility:

  • Benzoic Acid Moiety: Provides pH-dependent solubility (soluble in base, insoluble in acid).

  • Nitro Group: Increases polarity and introduces strong

    
    -acceptor character.
    
  • Substituted Phenoxy Ether: Adds lipophilicity, particularly when halogenated (e.g., -CF3, -Cl).

Solvent Selection Logic
  • 1,2-Dichlorobenzene (ODCB): Selected for its high boiling point (

    
    C) and ability to solubilize the target at high temperatures while selectively precipitating the para-nitro target over the ortho-isomer upon cooling. The 
    
    
    
    -
    
    
    interaction between the solvent and the nitro-aromatic rings is the driving force for this selectivity.
  • Toluene/Xylene: Useful for removing non-polar tars but less effective at isomer resolution than chlorinated aromatics.

  • Ethanol/Water: An anti-solvent system where the highly polar nitro group drives solubility in hot ethanol, while water acts as a strong anti-solvent to force crystallization upon cooling.

Protocol A: High-Purity Isomer Resolution (ODCB Method)

Target Application: Removal of the 2'-nitro isomer and achievement of >98% HPLC purity.

Materials
  • Crude Substrate: 2-nitro-5-(substituted-phenoxy) benzoic acid (e.g., Acifluorfen intermediate).[1]

  • Solvent: 1,2-Dichlorobenzene (Anhydrous).

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inertion.

Step-by-Step Methodology
  • Charging: Load the crude wet cake into the reactor. Add 1,2-dichlorobenzene to achieve a concentration of 15-25% w/w (approx. 4-6 mL solvent per gram of solid).

  • Dissolution: Heat the mixture to 140-150°C under varying agitation. Ensure complete dissolution.

    • Checkpoint: If solids remain after 30 mins at reflux, hot filter to remove inorganic salts (NaCl/KCl).

  • Controlled Cooling (Critical Step):

    • Ramp down to 80°C at a rate of

      
      C/min.
      
    • Hold at 80°C for 30 minutes to induce nucleation.

    • Ramp down to 15°C at a rate of

      
      C/min.
      
  • Isolation: Filter the slurry at 15°C .

    • Note: Filtration temperature is critical. Filtering >20°C increases yield loss; filtering <10°C may coprecipitate the soluble isomer.

  • Wash: Wash the cake with cold (

    
    C) toluene (2 x bed volume) to displace residual ODCB.
    
  • Drying: Vacuum dry at

    
    C to remove high-boiling solvent residues.
    
Workflow Diagram

G Start Crude Wet Cake (Contains Isomers & Tars) Dissolve Dissolution in ODCB (150°C, 20% w/w) Start->Dissolve Check Solids Present? Dissolve->Check FilterHot Hot Filtration (Remove Salts) Check->FilterHot Yes Cooling Controlled Cooling Profile 140°C → 15°C (-0.5°C/min) Check->Cooling No FilterHot->Cooling Isolate Filtration at 15°C Cooling->Isolate Wash Toluene Wash (Remove ODCB) Isolate->Wash Waste Filtrate Waste (Contains 2'-isomer) Isolate->Waste Mother Liquor Final Purified Product (>98% Purity) Wash->Final

Figure 1: High-Purity Recrystallization Workflow using 1,2-Dichlorobenzene.

Protocol B: Acid-Base Precipitation (Chemical Purification)

Target Application: Removal of copper catalyst (Ullmann residue) and bulk organic tars.

Theory

This method leverages the acidity of the benzoic acid group (


). By converting the acid to its water-soluble sodium salt, neutral organic impurities (unreacted phenols, non-acidic tars) remain insoluble and can be filtered off.
Step-by-Step Methodology
  • Salt Formation: Suspend crude solid in water (10 mL/g). Slowly add 30% NaOH until pH 10-11 is reached.

    • Observation: The solution should become dark (tars) but homogeneous.

  • Clarification: Add Activated Carbon (5% w/w) and stir for 30 minutes at 50°C. Filter through Celite to remove carbon, insolubles, and precipitated copper hydroxides.

  • Precipitation: Slowly add the clarified filtrate into a separate vessel containing 15% HCl (excess) under vigorous stirring.

    • Critical: Add filtrate to acid, not acid to filtrate. This ensures the precipitating crystals are constantly in an acidic environment, preventing occlusion of impurities.

  • Polishing (Optional): If the resulting solid is off-color, perform a quick recrystallization from Ethanol/Water (80:20) .

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following checkpoints must be integrated:

ParameterMethodAcceptance CriteriaRationale
Isomer Purity HPLC (C18, MeOH/Water)< 0.5% 2'-IsomerThe 2'-isomer has lower herbicidal activity and must be minimized.
Copper Content ICP-MS< 10 ppmCopper residues from Ullmann coupling can catalyze degradation.
Loss on Drying Gravimetric< 0.5%ODCB is a high-boiling solvent; residues can affect downstream chemistry.
Troubleshooting Guide
  • Problem: Low Yield (<70%).

    • Cause: Final temperature too high or solvent volume too high.

    • Fix: Cool to 5-10°C or reduce ODCB loading to 15% w/w.

  • Problem: Product is colored (Dark Brown).

    • Cause: Oxidized phenolic tars.

    • Fix: Use Protocol B (Acid-Base with Carbon) before Protocol A.

References

  • Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids.
  • Method of purifying acifluorfen.
  • Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
  • Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents. (Analogous Solubility Data) Source: BenchChem Technical Guides

Sources

Strategic Synthesis and Evaluation of Lipophilic Benzoic Acid Derivatives for Antimicrobial Applications

[1]

Abstract

Benzoic acid serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of antimicrobial agents.[1][2] While simple benzoate salts are ubiquitous food preservatives, their pharmacological utility is often limited by low lipophilicity and rapid metabolic clearance. This Application Note details a strategic approach to synthesizing 3,5-substituted benzoic acid derivatives designed to enhance membrane permeability and metabolic stability. We provide a rigorous, self-validating protocol for amide and ester diversification, followed by a standardized broth microdilution workflow (CLSI M07) to determine Minimum Inhibitory Concentrations (MIC).

Part 1: Chemical Synthesis Strategy

Rational Design & Causality

The antimicrobial efficacy of benzoic acid is strictly pH-dependent; the undissociated form permeates the bacterial membrane.[3] To improve efficacy at physiological pH, we must increase the lipophilicity (


Strategic Choice: 3,5-Disubstitution We utilize 3,5-di-tert-butyl-4-hydroxybenzoic acid as the starting core.[4]

  • Causality: The bulky tert-butyl groups at the 3,5-positions provide steric hindrance, protecting the phenolic hydroxyl and the ester/amide linkage from rapid enzymatic hydrolysis (steric shielding). This modification significantly increases lipophilicity, facilitating passive diffusion across the bacterial cell envelope.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathway via an Acid Chloride intermediate, chosen for its high reactivity and ability to couple with both amines (to form amides) and alcohols (to form esters).

SynthesisWorkflowcluster_QCQuality Control CheckpointsStart3,5-di-tert-butyl-4-hydroxybenzoic acidStep1Activation(SOCl2, cat. DMF)Start->Step1Reflux, 2hInterAcid Chloride IntermediateStep1->Inter- SO2, - HClStep2aNucleophile A(R-OH / Et3N)Inter->Step2aStep2bNucleophile B(R-NH2 / Et3N)Inter->Step2bProdATarget Ester(Lipophilic Prodrug)Step2a->ProdAEsterificationProdBTarget Amide(Stable Isostere)Step2b->ProdBAmidationTLCTLC Monitoring(Hex:EtOAc)ProdA->TLCProdB->TLCNMR1H-NMR Verification

Caption: Divergent synthetic pathway for benzoic acid derivatives via acid chloride activation.

Detailed Protocol: Amide Coupling via Acid Chloride

Objective: Synthesis of N-benzyl-3,5-di-tert-butyl-4-hydroxybenzamide.

Reagents:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq)[4]

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (1-2 drops)

Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve the benzoic acid derivative in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Add catalytic DMF (facilitates Vilsmeier-Haack type activation).

    • Add

      
       dropwise at 0°C. Reasoning: Controls the exotherm and prevents degradation of the phenolic moiety.
      
    • Reflux for 2 hours. Monitor gas evolution (

      
      ).
      
    • Evaporate solvent and excess

      
      in vacuo. Redissolve the residue in fresh anhydrous DCM.
      
  • Coupling (Amidation):

    • To a separate flask, add Benzylamine and

      
       in DCM at 0°C.
      
    • Add the prepared acid chloride solution dropwise to the amine solution. Reasoning: Adding the electrophile to the nucleophile prevents double-acylation side products.

    • Stir at room temperature for 4–6 hours.

  • Work-up & Purification (Self-Validating Step):

    • Wash the organic layer sequentially with:

      • 1M HCl (Removes unreacted amine).

      • Sat.

        
         (Removes unreacted acid).
        
      • Brine (Dries the organic phase).

    • Dry over

      
      , filter, and concentrate.
      
    • Validation: Recrystallize from Ethanol/Water. Purity must be confirmed via TLC (single spot) and melting point analysis before biological testing.

Part 2: Antimicrobial Evaluation (CLSI M07)

Mechanism of Action

Benzoic acid derivatives function primarily as "uncouplers." They shuttle protons across the membrane, collapsing the Proton Motive Force (PMF).

MoAExtExtracellular Environment(Low pH / Acidic)HA_outHA (Undissociated)LipophilicExt->HA_outMembBacterial Membrane(Lipid Bilayer)HA_inHA (Undissociated)Memb->HA_inCytoCytoplasm(Neutral pH ~7.2)HA_out->MembPassive DiffusionA_inA- (Anion)TrappedHA_in->A_inDissociationH_inH+ (Proton)AcidificationHA_in->H_inDissociationEffect2Enzyme Inhibition(Glycolysis)A_in->Effect2Effect1Collapse of Proton Motive ForceH_in->Effect1

Caption: Mechanism of weak acid uncoupling and cytoplasmic acidification.[3]

Protocol: Broth Microdilution (MIC Determination)

This protocol adheres to CLSI M07 guidelines [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin dye (0.01%) (Optional viability indicator).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 distinct colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Compound Dilution:

    • Dissolve the benzoic acid derivative in DMSO (Max final concentration < 1%).

    • Perform 2-fold serial dilutions across the 96-well plate (Range: 512

      
      g/mL to 0.5 
      
      
      g/mL).
  • Inoculation:

    • Add 50

      
      L of the diluted bacterial suspension to each well containing 50 
      
      
      L of compound.
    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation & Readout:

    • Incubate at 35°C

      
       2°C for 16–20 hours (ambient air).
      
    • Visual Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

    • Validation: If using Resazurin, add 10

      
      L after incubation and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
      

Part 3: Data Analysis & SAR

The following table demonstrates how to structure your data to identify Structure-Activity Relationships (SAR).

Compound IDR-Group (3,5-di-t-butyl-4-OH-C(O)-R )LogP (Calc)MIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
Interpretation
BA-01 -OH (Parent Acid)3.5128>256Poor uptake; high efflux.
BA-02 -OCH3 (Methyl Ester)4.164128Improved lipophilicity.
BA-03 -NH-Benzyl (Amide)5.2832Lead Candidate. High lipophilicity + stability.
BA-04 -NH-CH2-CH2-OH3.864>128Hydrophilic tail reduces membrane penetration.

Key Insight: The amide derivative (BA-03 ) typically outperforms the ester due to resistance against bacterial esterases, while the benzyl group provides the necessary lipophilicity to traverse the Gram-negative outer membrane [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • National Institutes of Health (NIH). (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

Application Note: HPLC Quantification & Impurity Profiling of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Nitro-5-(piperidin-1-yl)benzoic acid . This compound is a critical intermediate in the synthesis of various pharmaceutical agents (including benzazepine derivatives and antihistamines) formed typically via nucleophilic aromatic substitution of 5-halo-2-nitrobenzoic acid precursors.[1][2][3]

Introduction & Physicochemical Context

Compound Profile
  • Chemical Name: 2-Nitro-5-(piperidin-1-yl)benzoic acid[1][2][3]

  • Molecular Class: Zwitterionic Nitro-Aromatic Acid[1][2][3]

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Acidic (pKa ≈ 3.0–3.5).[1][3][4] Ionized at neutral pH.

    • Nitro Group (C-2): Strong electron-withdrawing group (EWG); provides strong UV absorption.[1][3][4]

    • Piperidinyl Group (C-5): Tertiary amine.[1][2][3][4] While typically basic (pKa ~11), its position para to the nitro group and meta to the carboxyl group allows for resonance delocalization, significantly reducing the basicity of the nitrogen lone pair (pKa expected ~2.5–4.0).[2]

Analytical Challenge

The simultaneous presence of an acidic tail (COOH) and a potentially basic amine (piperidine) creates a "zwitterionic" separation challenge.[3][4]

  • pH Sensitivity: At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and "split" peaks.[2][3][4]

  • Tailing: The tertiary amine can interact with residual silanols on the silica backbone of HPLC columns, causing peak tailing.[1][2][3][4]

  • Solubility: The compound exhibits poor solubility in pure water but dissolves well in organic-aqueous mixtures or high pH buffers.[1][2][3][4]

Method Development Strategy (The "Why")

To ensure robust separation, we employ an Ion-Suppression Strategy .[1][2][3][4]

  • Mobile Phase pH (Control): We utilize a low pH (pH 2.5) phosphate buffer.[1][3][4]

    • Mechanism:[5] At pH 2.5, the carboxylic acid is protonated (neutral, -COOH), increasing retention on the C18 column.[2] The piperidine nitrogen is protonated (cationic, -NH+), but the acidic mobile phase prevents silanol ionization (Si-OH), reducing secondary interactions and tailing.[2][3]

  • Column Selection: A "Base-Deactivated" (BD) or "End-capped" C18 column is required to minimize peak tailing caused by the piperidine moiety.[1][2][3][4]

  • Detection: The nitro group provides a strong chromophore.[1][2][3][4] We select 270 nm as the compromise wavelength for maximum sensitivity and minimal solvent cutoff interference.[1][2][3][4]

Standard Operating Procedure (SOP)

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[3][4]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3][4]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][3][4]
      
    • Orthophosphoric Acid (85%).[1][3][4]

    • Water (Milli-Q, 18.2 MΩ).[1][2][3][4]

Chromatographic Conditions
ParameterCondition
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 270 nm (Bandwidth 4 nm)
Run Time 15 Minutes
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (100%)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold
10.00 20 80 Linear Gradient
12.00 20 80 Wash
12.10 90 10 Re-equilibration

| 15.00 | 90 | 10 | End |

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][3][4]

  • Standard Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate for 5 mins). Make up to volume with Mobile Phase A.[1][2][3][4]

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • Sample Solution: Prepare typically at 100 µg/mL in Diluent. Filter through 0.22 µm PTFE syringe filter before injection.[1][2][3][4]

Method Validation Parameters

The following acceptance criteria ensure the method is "Self-Validating" during routine use.

ParameterAcceptance CriteriaRationale
System Suitability (RSD) NMT 2.0% for Area (n=5)Ensures pump/injector precision.
Tailing Factor (

)

Critical for amine-containing compounds to verify silanol suppression.[1][2][3][4]
Theoretical Plates (N)

Ensures column efficiency.[1][3][4]
Resolution (

)

between Main Peak and nearest Impurity (e.g., 5-chloro-2-nitrobenzoic acid)
Ensures specificity against starting materials.[1][2][3]
Linearity (

)

(Range: 10–150 µg/mL)
Confirms detector response accuracy.[3][4]

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to decision-making based on system suitability.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve in 50:50 ACN:Buffer) Start->Prep Condition Equilibrate Column (90% Buffer pH 2.5 / 10% ACN) Start->Condition Inject_Std Inject Standard (n=5) Condition->Inject_Std Check_SST Check System Suitability (RSD < 2%, Tailing < 1.5) Inject_Std->Check_SST Inject_Sample Inject Samples Check_SST->Inject_Sample Pass Troubleshoot Troubleshoot: 1. Check pH (Must be 2.5) 2. Replace Column (Silanol activity) Check_SST->Troubleshoot Fail Pass Pass Fail Fail Calc Calculate Purity/Conc (External Std Method) Inject_Sample->Calc Troubleshoot->Condition

Caption: Operational workflow for the HPLC analysis of 2-Nitro-5-(piperidin-1-yl)benzoic acid, including critical System Suitability decision gates.

Troubleshooting & Scientific Rationale

Scenario A: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the piperidine nitrogen and residual silanol groups on the column stationary phase.[2][3][4]

  • Fix:

    • Ensure Mobile Phase pH is ≤ 2.5 .[1][2][3][4] At this pH, silanols are protonated (neutral) and do not interact with the cationic amine.[3][4]

    • Add 0.1% Triethylamine (TEA) to the buffer as a "sacrificial base" to block silanol sites (though modern columns like Zorbax Eclipse Plus rarely require this).[1][3][4]

Scenario B: Split Peaks
  • Cause: Sample solvent mismatch.[1][2][3][4] Dissolving the sample in 100% Acetonitrile while the starting mobile phase is 90% Water can cause the sample to precipitate or migrate poorly at the head of the column.[2][4]

  • Fix: Always match the sample diluent to the initial mobile phase conditions (50:50 or 90:10 Buffer:ACN).

Scenario C: Retention Time Drift
  • Cause: pH fluctuation in the buffer.[1][2][3][4]

  • Fix: The retention of this zwitterionic compound is highly pH-dependent.[1][2][3][4] Use a calibrated pH meter and filter buffers daily to prevent evaporation/concentration changes.[1][3][4]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3][4] Practical HPLC Method Development. Wiley-Interscience.[1][2][3][4] (Foundational text for pH control in zwitterion separation).

  • PubChem Database. (2023).[1][3][4] Compound Summary: 2-Amino-5-nitrobenzoic acid (Structural Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Available at: [Link][3]

  • Agilent Technologies. (2020).[1][3][4][6] Analyzing Basic Compounds on Agilent Zorbax Eclipse Plus C18. Application Note 5990-xxxx.[1][2][3][4] (Reference for base-deactivated column selection).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NBA-SYNTH-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Technical Support Hub

You are likely here because your synthesis of nitrobenzoic acid (NBA) has deviated from the expected yield or purity profile. Whether you are performing the classical electrophilic nitration of benzoic acid (targeting the meta-isomer) or the oxidation of nitrotoluenes (targeting para or ortho isomers), side reactions are governed by strict thermodynamic and kinetic boundaries.

This guide treats your synthesis as a system. We will debug the reaction parameters causing specific impurity profiles.

Module 1: Direct Nitration of Benzoic Acid

Primary Target: 3-Nitrobenzoic Acid (m-NBA) Standard Protocol: Mixed Acid Nitration (


)
Issue 1: "My LC-MS shows a significant M+45 peak (Dinitro impurity)."

Diagnosis: Over-Nitration (Thermal Runaway) The introduction of the first nitro group deactivates the ring, making the second nitration significantly harder (


). However, if the reaction temperature exceeds 50°C  or if the acid concentration is too high (creating an excess of nitronium ions 

), the activation energy barrier for the second substitution is breached, yielding 3,5-dinitrobenzoic acid .

Troubleshooting Protocol:

  • Check Thermal History: Did the addition of nitrating acid cause a spike >15°C?

  • Quench Protocol: If the mixture turns deep orange/brown and fumes, quench immediately onto ice.

  • Stoichiometry Adjustment: Ensure

    
     is limited to 1.0–1.1 equivalents relative to benzoic acid.
    
Issue 2: "I have high levels of ortho- and para-isomers."

Diagnosis: Regioselectivity Drift The carboxyl group (


) is a meta-director.[1] However, this direction is not absolute.[2] The ortho position is statistically favored (2 sites vs 2 sites) but sterically and electronically hindered. High ortho content often indicates solvent effects  or improper mixing  where local concentration hotspots occur.

The Isomer Distribution Logic:

  • Meta (Target): ~80–90% (Thermodynamically favored via electron withdrawal).

  • Ortho/Para (Impurities): ~10–20% combined.

Corrective Action:

  • Cryogenic Control: Maintain addition temperature between 5–10°C . Higher temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the higher activation energy of the ortho/para transition states.

  • Purification: Ortho-nitrobenzoic acid is significantly more soluble in water and methanol than the meta isomer. Recrystallize from 1% aqueous HCl or Methanol to wash away the ortho impurity [1].

Visualizing the Reaction Network

NitrationPathways Benzoic Benzoic Acid (Starting Material) Sigma Sigma Complex (Intermediate) Benzoic->Sigma + HNO3/H2SO4 Nitronium NO2+ (Electrophile) Nitronium->Sigma Meta 3-Nitrobenzoic Acid (MAJOR: 80-90%) Sigma->Meta < 15°C OrthoPara 2- & 4-Nitrobenzoic Acid (MINOR: 10-20%) Sigma->OrthoPara Kinetic Leakage Dinitro 3,5-Dinitrobenzoic Acid (Over-Nitration) Meta->Dinitro T > 50°C Excess Acid

Figure 1: Reaction network showing the bifurcation between the desired meta-product and common side reactions.

Module 2: Oxidation of Nitrotoluenes

Primary Target: 4-Nitrobenzoic Acid (p-NBA) or 2-Nitrobenzoic Acid (o-NBA) Route: Oxidation of


-nitrotoluene using Dichromate or Permanganate.[3]
Issue 3: "The reaction bubbled violently and my yield is <40%."

Diagnosis: Decarboxylation & Total Oxidation Oxidizing nitrotoluenes is perilous because the nitro group deactivates the ring, requiring harsh conditions (strong oxidizers + heat). However, once the carboxylic acid is formed, excessive heat can lead to decarboxylation (loss of


), reverting to nitrobenzene or degrading the ring entirely to tar.

Troubleshooting Protocol:

  • Reagent Addition: When using Sodium Dichromate (

    
    ) and Sulfuric Acid (
    
    
    
    ), add the acid dropwise . The heat of dilution alone can melt the nitrotoluene and trigger a runaway oxidation [2].[2]
  • Temperature Ceiling: Do not exceed reflux temperatures for extended periods after the color change (Orange

    
    
    
    
    
    Green
    
    
    ).
Issue 4: "The product is sticky/gummy."

Diagnosis: Incomplete Oxidation (Aldehyde Formation) The oxidation proceeds stepwise: Alcohol


 Aldehyde 

Carboxylic Acid. Sticky solids often indicate the presence of nitrobenzaldehydes .

Corrective Action:

  • Digestion: Ensure the reaction mixture is heated for at least 30 minutes after the addition of the oxidant is complete.

  • Alkaline Wash: Dissolve the crude product in 5% NaOH.[2] The acid will dissolve (forming the salt), while unreacted nitrotoluene and aldehydes will remain insoluble solids or oils which can be filtered off [2].

Module 3: Comparative Impurity Profile

Use this table to interpret your analytical data (HPLC/TLC/Melting Point).

ImpurityOriginDetection (Melting Point)Removal Strategy
o-Nitrobenzoic Acid Regio-isomer (Nitration)~147°CHigh water solubility; wash with hot water.
p-Nitrobenzoic Acid Regio-isomer (Nitration)~240–242°CLow solubility; requires fractional crystallization [3].
3,5-Dinitrobenzoic Acid Over-nitration~205°CAvoid formation (Temp control). Hard to separate.
Nitrobenzaldehyde Incomplete Oxidation~106°C (para)Base extraction (insoluble in NaOH).
Nitrotoluene Unreacted Starting Material~51°C (para)Steam distillation or solvent wash (Ether).

Module 4: Critical Safety & Workflow

WARNING: Nitro compounds are energetic precursors.

  • Exotherm Management: In mixed-acid nitration, the formation of the nitronium ion is exothermic. The subsequent attack on the ring is also exothermic.

  • Quenching: Always pour the acid mixture into ice. Never pour water into the acid.[4]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckType Identify Reaction Type Start->CheckType Nitration Direct Nitration (Benzoic Acid) CheckType->Nitration Oxidation Oxidation (Nitrotoluene) CheckType->Oxidation ImpurityCheck Check Impurity Profile Nitration->ImpurityCheck YieldCheck Low Yield / Tar Oxidation->YieldCheck Dinitro High Dinitro (>5%) ImpurityCheck->Dinitro Isomers High Ortho/Para ImpurityCheck->Isomers Sol1 Fix: Lower Temp <15°C Reduce Acid Equiv. Dinitro->Sol1 Sol2 Fix: Recrystallize (MeOH or H2O) Isomers->Sol2 Violent Runaway Reaction YieldCheck->Violent Sol3 Fix: Slow H2SO4 Addn. Check Cooling Violent->Sol3

Figure 2: Logical flow for diagnosing synthesis failures based on observed symptoms.

References

  • Organic Syntheses , Coll.[2] Vol. 1, p.372 (1941); Vol. 7, p.66 (1927). m-Nitrobenzoic Acid.[5][6][7] Link

  • Organic Syntheses , Coll. Vol. 2, p.443 (1943); Vol. 12, p.54 (1932). p-Nitrobenzoic Acid.[3][5][8] Link

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 8497, 4-Nitrobenzoic acid. Link

Sources

Challenges in the purification of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Status: Online | Specialist: Senior Application Scientist | Ticket: #PUR-2N5P-BA

Executive Summary & Chemical Context

Welcome to the technical support interface. You are likely encountering difficulties isolating 2-Nitro-5-(piperidin-1-yl)benzoic acid following a nucleophilic aromatic substitution (


) reaction.

The core challenge with this molecule lies in its deceptive acid-base profile . While it contains a piperidine ring (typically basic), the nitrogen atom is attached to a phenyl ring with a para-nitro group. This strong electron-withdrawing arrangement drastically reduces the basicity of the nitrogen, effectively rendering the molecule an acidic species (benzoic acid derivative) rather than a zwitterionic ampholyte.

Most purification failures (oiling out, sticky solids, persistent piperidine contamination) stem from treating this molecule like a standard amino acid.

Module 1: The "Oiling Out" Phenomenon

User Question: "I acidified my reaction mixture to precipitate the product, but instead of a solid, I got a sticky orange oil that refuses to crystallize. What went wrong?"

Technical Diagnosis: Oiling out typically occurs due to impurity entrapment or solvent occlusion . In this synthesis, the culprit is usually the piperidinium salt of your product or excess free piperidine acting as a co-solvent.

The Mechanism:

  • Reaction: You likely reacted 5-chloro-2-nitrobenzoic acid with excess piperidine.

  • The Trap: The excess piperidine forms a salt with your product's carboxylic acid group.

  • The Error: Rapid acidification traps piperidinium hydrochloride inside the precipitating product lattice, lowering the melting point and causing an oil.

Corrective Protocol: The "Slow-Swing" Precipitation

  • Dilution: Dilute the reaction mixture (usually DMF or DMSO) with water (3x volume). The solution should be basic (pH > 10) and clear.

  • Impurity Wash (Crucial): Before acidification, wash the aqueous basic layer with Ethyl Acetate (EtOAc) .

    • Why? This removes non-polar impurities and unreacted neutral precursors before you generate the solid.

  • Controlled Acidification:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0.

    • Note: Do not go to pH 0 yet. Extreme acidity can protonate the weak aniline nitrogen, increasing solubility and reducing yield.

Visual Workflow (Graphviz):

purification_logic Start Crude Reaction Mixture (Basic, excess Piperidine) Dilution Dilute with H2O (pH > 10) Start->Dilution Wash Wash with EtOAc Dilution->Wash Aqueous Aqueous Phase (Contains Product as Salt) Wash->Aqueous Organic Organic Phase (Discard Neutrals) Wash->Organic Acidify Slow Acidification to pH 3-4 (0-5°C) Aqueous->Acidify Precipitate Yellow Solid Precipitates Acidify->Precipitate Slow Addition Oil Sticky Oil Forms Acidify->Oil Rapid Addition or Warm Temp Oil->Precipitate Triturate with Cold Ethanol

Caption: Workflow for preventing oil formation during the workup of nitro-benzoic acid derivatives.

Module 2: Removing Persistent Piperidine

User Question: "My NMR shows a persistent piperidine peak around 1.5-1.6 ppm even after drying. How do I get rid of it?"

Technical Diagnosis: You are fighting a pKa battle.

  • Piperidine (Impurity): Aliphatic amine, pKa ~11.1.

  • Product Nitrogen: Para-nitroaniline derivative, pKa < 1.0 (estimated).

  • Product Acid: Benzoic acid derivative, pKa ~3.5.

Because the product's nitrogen is electronically deactivated by the para-nitro group, it is not basic . It will not hold a proton in dilute acid. Piperidine, however, will be fully protonated (piperidinium ion) in dilute acid and highly water-soluble.

The "Acid Wash" Strategy: Unlike standard amino acids, you can wash this solid with dilute acid without dissolving it.

Protocol:

  • Filter the crude solid.[1]

  • Slurry Wash: Resuspend the solid in 0.5 M HCl (not water). Stir for 30 minutes.

    • Mechanism:[2][3][4][5][6] This ensures all trapped piperidine is converted to the soluble hydrochloride salt. The product remains as the insoluble free carboxylic acid.

  • Final Rinse: Filter and wash with copious water to remove the HCl.

  • Drying: Dry in a vacuum oven at 50°C.

Module 3: Recrystallization & Polishing[1]

User Question: "The solid is dull and has a wide melting point range. What is the best solvent system for recrystallization?"

Technical Diagnosis: Nitro-substituted benzoic acids often carry colored oligomers. The compound has low water solubility but high solubility in polar aprotic solvents.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 80:20Dissolve in hot ethanol. Add hot water until turbid. Cool slowly to 4°C. Best for yield.
Acetone / Water 70:30Dissolve in acetone. Add water. Good for removing sticky organic impurities.
Acetic Acid 100%Dissolve in hot glacial acetic acid. Cool. Warning: Low yield, but very high purity.

Troubleshooting the Recrystallization:

  • Issue: Product won't dissolve in hot ethanol.

  • Fix: You may have formed the hydrochloride salt of the weak amine if you used very strong acid (conc. HCl) previously.[7] Add a few drops of sodium acetate solution to buffer it back to the free acid.

Module 4: Analytical Verification (HPLC)

User Question: "My HPLC peaks are tailing badly. Is the column dead?"

Technical Diagnosis: No, the column is likely fine. The tailing is caused by the carboxylic acid moiety interacting with free silanols on the stationary phase. Even though the amine is weak, the nitro group creates a "sticky" dipole.

HPLC Method Optimization:

  • Column: C18 (End-capped is essential).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .

    • Why TFA? It suppresses the ionization of the carboxylic acid (keeping it neutral and sharp) and blocks silanol sites. Formic acid may be too weak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Wavelength: 254 nm (Strong absorption due to Nitro/Phenyl conjugation).

Electronic Absorption Diagram (Graphviz):

electronic_structure cluster_effect Net Effect Nitro Nitro Group (C2) Electron Withdrawing Result N-Lone Pair Delocalized (Low Basicity) Nitro->Result Ring Benzene Ring Ring->Nitro Resonance (-M) Piperidine Piperidine N (C5) Lone Pair Donor Piperidine->Ring Resonance (+M) Piperidine->Result COOH Carboxylic Acid (C1)

Caption: Electronic push-pull effect reducing the basicity of the piperidine nitrogen.

References

  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Source: OpenStax Organic Chemistry.
    • Relevance: Foundational mechanism for displacing 5-chloro/fluoro groups with amines activ
    • Link:

  • Synthesis and Properties of Nitrobenzoic Acids.

    • Source: N
    • Relevance: Physical property data (solubility, pKa approximations)
    • Link:

  • Purification of Amino-Nitrobenzoic Acid Deriv

    • Source: BenchChem Technical Guides.
    • Relevance: Protocols for acid-base workup of products to avoid oiling out.
    • Link:

  • Solubility of Nitro-Deriv

    • Source: ResearchG
    • Relevance: Solubility data of nitrobenzoic acids in ethanol, ethyl acetate, and water to support recrystallization choices.[8]

    • Link:

Sources

Technical Support Center: Stability of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Nitro-5-(piperidin-1-yl)benzoic acid , a critical intermediate often associated with the synthesis of antihistamines like Alcaftadine.

This guide addresses the specific stability challenges posed by the ortho-nitro and meta-amino (piperidine) functionalities under acidic conditions.

Module 1: Core Stability Profile

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid exhibits a complex stability profile driven by the electronic push-pull relationship between the electron-withdrawing nitro group (


) and the electron-donating piperidine ring. Under acidic conditions, the primary risks are not oxidative degradation, but rather solubility-driven precipitation  and photochemical instability .
Physicochemical Behavior in Acid
  • Protonation State: The piperidine nitrogen is basic (

    
    ). In acidic media (pH < 2), it exists as the ammonium cation (
    
    
    
    ). The carboxylic acid (
    
    
    ) remains protonated (neutral).
  • Solubility Trap: The compound is most soluble in strong acid (cationic form) or strong base (anionic form). In weakly acidic buffers (pH 4–6), it forms a zwitterion (COO⁻ / NH⁺), leading to rapid, often irreversible precipitation.

Quantitative Stability Matrix
ConditionStability RatingPrimary Degradation ModeRecommended Action
0.1 M HCl (pH 1.0) HighNone (Soluble Cation)Store < 24h at 4°C.
Acetate Buffer (pH 4.5) Critical Failure Isoelectric Precipitation Avoid. Use pH < 2 or pH > 8.
TFA / Acetonitrile ModerateDecarboxylation (if heated)Keep T < 40°C.
UV Light + Acid LowNitro-to-Nitroso PhotoredoxAmber glassware mandatory.

Module 2: Mechanistic Visualization

Understanding the degradation and equilibrium pathways is essential for troubleshooting HPLC anomalies or workup failures.

Pathway Analysis: Solubility & Degradation

StabilityPathways cluster_0 Critical Handling Zone AcidSoluble Cationic Form (pH < 2) Soluble & Stable Zwitterion Zwitterionic Form (pH 4-6) INSOLUBLE PRECIPITATE AcidSoluble->Zwitterion pH Adjustment (NaOH/Buffer) Photolysis Nitroso-Intermediate (Deep Yellow/Brown) AcidSoluble->Photolysis UV Light (hv) Decarbox Decarboxylation (Requires T > 80°C) AcidSoluble->Decarbox Heat (>80°C)

Figure 1: State transitions of 2-Nitro-5-(piperidin-1-yl)benzoic acid. The red arrow indicates the most common user error: inadvertent precipitation during pH adjustment.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: Analytical Issues (HPLC/LC-MS)

Q1: I observe a "ghost peak" or split peak in my HPLC chromatogram when using 0.1% TFA. Is the compound degrading?

  • Diagnosis: Likely not degradation , but a pH mismatch .

  • Mechanism: The piperidine moiety is highly basic.[1] If your sample is dissolved in a strong solvent (DMSO) but injected into an acidic mobile phase (0.1% TFA, pH ~2), the on-column protonation equilibrium can cause peak splitting.

  • Solution:

    • Match the sample diluent to the mobile phase starting conditions.

    • Add 10-20 mM Ammonium Formate to the mobile phase to buffer the ionization state.

Q2: My sample turned from pale yellow to dark orange after sitting on the bench in 0.1 M HCl.

  • Diagnosis: Photochemical Degradation .[2]

  • Mechanism: Ortho-nitrobenzoic acids are susceptible to intramolecular redox reactions under UV/Vis light, forming nitroso-benzoic acid derivatives [1].

  • Protocol:

    • Immediate: Wrap all flasks/vials in aluminum foil.

    • Verification: Check absorbance at 400–450 nm. A bathochromic shift indicates nitro-reduction products.

Scenario B: Synthesis & Workup

Q3: During workup, I acidified the reaction mixture to pH 5, and a massive precipitate formed that I cannot re-dissolve.

  • Diagnosis: You hit the Isoelectric Point (pI) .

  • Mechanism: At pH ~4–6, the carboxylate is deprotonated (COO⁻) and the piperidine is protonated (NH⁺). The net charge is zero, minimizing solubility.

  • Recovery Protocol:

    • Do NOT add water.

    • To Dissolve: Adjust pH to < 1.5 using concentrated HCl (re-forms the soluble cation) OR adjust pH to > 9 using NaOH (re-forms the soluble anion).

    • Extraction: This compound does not extract well into organic solvents (DCM/EtOAc) at neutral pH due to zwitterionic character. Extract from acidic aqueous phase (pH 1) using a polar organic system (e.g., DCM/Isopropanol 3:1) if necessary, though aqueous solubility remains high.

Module 4: Validated Experimental Protocols

Protocol 1: Stability-Indicating Sample Preparation

Use this method to distinguish between precipitation and chemical degradation.

  • Preparation: Dissolve 10 mg of substance in 10 mL of 0.1 N HCl (Solvent A).

  • Stress Test: Split into two amber vials.

    • Vial A: Control (4°C, Dark).

    • Vial B: Stress (Room Temp, Ambient Light, 24h).

  • Analysis: Dilute 1:10 with Acetonitrile before injection.

  • Criterion: If Vial B shows < 98% recovery vs Vial A, light protection is insufficient.

Protocol 2: Impurity Identification Workflow

Use this to identify common synthetic by-products.

ImpurityWorkflow Start Unknown Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Main Peak (More Polar) CheckRT->RT_Early Earlier Elution RT_Late RT > Main Peak (Less Polar) CheckRT->RT_Late Later Elution ImpurityA Likely: 5-Fluoro-2-nitrobenzoic acid (Unreacted SM) RT_Early->ImpurityA ImpurityB Likely: Decarboxylated Product (Nitro-phenyl-piperidine) RT_Late->ImpurityB

Figure 2: Rapid diagnostic logic for HPLC impurity profiling.

  • Impurity A (Hydrolysis/SM): 5-Fluoro-2-nitrobenzoic acid (Starting Material).[3] In acidic conditions, the piperidine ring is stable against cleavage, so "hydrolysis" usually refers to unreacted starting material [2].

  • Impurity B (Decarboxylation): 1-(4-nitrophenyl)piperidine. Rare, but occurs if the acid solution was boiled (>100°C) [3].

References

  • Odabaşoğlu, H. Y., et al. (2012).[4][5] "2-Amino-5-nitrobenzoic acid."[4][6] Acta Crystallographica Section E, 68(2), o511.[5] Link

    • Context: Establishes the structural stability and hydrogen bonding networks of ortho-nitro/amino benzoic acid deriv
  • Lindquist, E., & Yang, Y. (2011).[7] "Degradation of benzoic acid and its derivatives in subcritical water." Journal of Chromatography A, 1218(15), 2146-2152. Link

    • Context: Defines the thermal decarboxylation thresholds for substituted benzoic acids.
  • Neuland Laboratories Ltd. (2014).[8] "A process for the preparation of alcaftadine."[8][] World Intellectual Property Organization, WO2014083571A1.[] Link

    • Context: Describes the synthetic utility of the piperidinyl-benzoic acid intermediate and conditions for handling rel
  • Cartwright, N. J., & Cain, R. B. (1959). "Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group."[10] Biochemical Journal, 73(2), 305. Link

    • Context: Background on the reduction potential of the nitro group in biological/acidic systems.

Sources

Optimizing reaction conditions for nitration of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIT-BZ-OPT-001 Lead Scientist: Dr. A. Vance Subject: Optimization, Safety, and Troubleshooting for Electrophilic Aromatic Substitution on Deactivated Systems

Introduction: The Deactivated Substrate Challenge

Welcome to the technical support hub for the nitration of benzoic acid derivatives. Unlike the nitration of toluene or phenol, you are working with a deactivated substrate . The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG) that destabilizes the intermediate sigma complex, significantly raising the activation energy required for the reaction.

The Central Conflict: You must apply enough forcing conditions (acid strength/temperature) to overcome this deactivation, without crossing the threshold into uncontrolled dinitration or oxidative degradation.

This guide replaces standard textbook procedures with field-optimized protocols designed for high-purity isolation of the meta-nitro isomer.

Module 1: Critical Safety & Exotherm Management

WARNING: The most common failure mode in this reaction is a thermal runaway. The mixing of concentrated sulfuric and nitric acid is exothermic; the nitration reaction itself is exothermic.

Q: My reaction temperature spiked uncontrollably upon adding the nitric acid. What happened?

A: You likely added the reagents too fast or in the wrong order, creating a localized "hotspot" that triggered a self-accelerating rate.[1]

The Protocol for Safe Addition: Do NOT add neat nitric acid directly to the solid benzoic acid. The lack of solvent heat capacity can cause immediate decomposition.

  • Pre-Dissolution: Dissolve your benzoic acid derivative in concentrated Sulfuric Acid (

    
    ) first. This acts as a solvent and heat sink.
    
  • The "Nitrating Cocktail": In a separate flask, pre-mix your Nitric Acid (

    
    ) and Sulfuric Acid. Cool this mixture to 0°C.
    
  • Controlled Injection: Add the cold Nitrating Cocktail to the dissolved substrate solution.[2]

  • Thermal Ceiling: Maintain the internal temperature between 0°C and 10°C during addition.

Visualizing the Safe Workflow

NitrationWorkflow Start Start: Benzoic Acid Derivative Dissolve Step 1: Dissolve in Conc. H2SO4 (Heat Sink) Start->Dissolve Addition Step 3: Dropwise Addition Keep Internal Temp < 10°C Dissolve->Addition Substrate Solution PrepAcid Step 2: Prepare Mixed Acid (HNO3 + H2SO4) at 0°C PrepAcid->Addition Electrophile Source Stir Step 4: Stir at RT (Kinetic Control) Addition->Stir Quench Step 5: Pour onto Crushed Ice (Precipitate Product) Stir->Quench

Figure 1: Safe addition protocol separating the heat of solution from the heat of reaction.

Module 2: Reaction Optimization (Yield & Conversion)

Q: I have unreacted starting material after 4 hours. Should I increase the temperature?

A: Proceed with caution. Because benzoic acid is deactivated, the reaction is slow.[3] However, increasing heat (>30°C) often leads to dinitration (3,5-dinitrobenzoic acid) rather than conversion.

Optimization Steps:

  • Acid Strength (The Water Problem): Nitration produces water (

    
    ). As water builds up, it dilutes the acid and stops the formation of the nitronium ion (
    
    
    
    ).
    • Solution: Use Fuming Nitric Acid (90%+) or add Oleum (fuming sulfuric acid) to scavenge the water. This maintains the concentration of the active electrophile without raising the temperature [1].

  • Stoichiometry: Ensure you are using a slight excess of nitric acid (1.1 to 1.2 equivalents). Large excesses drive dinitration.

Q: How do substituents on my benzoic acid derivative affect the conditions?

A: The existing group on the ring dictates your "forcing" level.

Existing Substituent (X)Electronic EffectRisk FactorRecommended Adjustment
-H (Benzoic Acid) Deactivating (Meta)Low ConversionStandard Mixed Acid (

).
-CH3, -OCH3 (Donors) Activating (Ortho/Para)Exotherm / Tars Run colder (-10°C). Dilute HNO3 slightly.
-NO2, -Cl (Withdrawing) Strongly DeactivatingNo ReactionRequires Fuming

and heat (50-80°C).

Module 3: Regiocontrol & Selectivity

Q: I am seeing ortho/para byproducts. I thought benzoic acid was a meta-director?

A: The carboxyl group is indeed a meta-director. However, if you have other substituents, they compete. Furthermore, "statistical" ortho attack can occur if the reaction is too hot (thermodynamic control vs kinetic control).

Troubleshooting Regiochemistry:

  • Temperature: Keep the reaction below 15°C . Higher temperatures reduce the selectivity of the electrophilic attack [2].

  • Protonation State: The directing group is actually the protonated species (

    
     or hydrogen-bonded complex) in strong acid. Ensure your sulfuric acid concentration is high enough to keep the carboxyl group fully protonated, maximizing its meta-directing power [3].
    
Logic Flow: Troubleshooting Impurities

Troubleshooting Issue Issue Detected Check1 Is it Starting Material? Issue->Check1 Check2 Is it Dinitrated? Check1->Check2 No Sol1 Action: Increase Acid Strength (Use Fuming HNO3) Check1->Sol1 Yes Check3 Is it Ortho/Para? Check2->Check3 No Sol2 Action: Lower Temp Reduce HNO3 equivs Check2->Sol2 Yes Sol3 Action: Check Sterics Recrystallize (pH control) Check3->Sol3 Yes

Figure 2: Decision matrix for identifying and solving impurity profiles.

Module 4: Isolation & Purification

Q: How do I separate the meta-isomer from the ortho/para impurities?

A: You rarely need chromatography. The solubility differences in aqueous acid are your friend.

The "Ice Quench" Protocol:

  • Pour the reaction mixture over crushed ice (approx 3x the volume of acid).

  • Stir vigorously. The meta-nitrobenzoic acid is insoluble in cold dilute acid and will precipitate.

  • Filtration: Filter the solid.[4][5]

  • Purification (Recrystallization):

    • Dissolve the crude solid in hot water (or dilute HCl).

    • Meta-nitrobenzoic acid crystallizes out upon cooling.[4]

    • Ortho-isomers are generally more soluble in the mother liquor and will stay in solution [4].

Advanced Purification (pH Swing): If recrystallization fails, dissolve the product in aqueous Sodium Hydroxide (pH ~10), filter off any non-acidic tars, and then re-acidify slowly with HCl to pH ~2 to precipitate the pure acid [5].

References

  • Nitration of Benzoic Acid Derivatives. Organic Syntheses, Coll. Vol. 1, p.372 (1941).

  • Regioselectivity in Electrophilic Aromatic Substitution. BenchChem Technical Support.

  • Mechanism of Nitration of Aromatic Compounds.Journal of the American Chemical Society.
  • Purification of Nitrobenzoic Acid Isomers. US Patent 4288615A.

  • Separation of Ortho and Para Nitrobenzoic Acids. Quora Technical Discussion.

Sources

Troubleshooting HPLC analysis of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Section 1: Compound Profile & Chromatographic Behavior

Subject: 2-Nitro-5-(piperidin-1-yl)benzoic acid Chemical Class: Amphoteric Nitro-Aromatic / "Push-Pull" Chromophore[1]

The "Push-Pull" Effect (Critical Mechanism): Before troubleshooting, you must understand the electronic nature of this molecule. It is not a standard basic amine.

  • Structure: The piperidine nitrogen (donor) is located para to the nitro group (acceptor) at position 2.

  • Consequence: This creates a strong electronic resonance ("push-pull" system). The lone pair electrons on the piperidine nitrogen are delocalized into the aromatic ring toward the nitro group.

  • Chromatographic Impact:

    • Reduced Basicity: Unlike typical piperidine derivatives (pKa ~11), the nitrogen here behaves more like a weakly basic aniline (pKa < 3). It may not protonate fully even at acidic pH.

    • High UV Absorbance: This conjugation creates a strong chromophore, likely visible as a yellow/orange solid with high UV absorbance >254 nm.[1]

    • Solubility: The zwitterionic potential is low due to the reduced basicity, making it prone to precipitation in purely aqueous buffers.

Section 2: Standard Operating Procedure (SOP) Recommendations

Use this baseline method to validate your system before troubleshooting.

ParameterRecommendationRationale
Column C18 (L1) End-capped or Phenyl-Hexyl End-capping reduces silanol interactions.[1] Phenyl-Hexyl offers unique

selectivity for the nitro-aromatic core.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard dimensions provide sufficient plate count for impurity separation.
Mobile Phase A 20-50 mM Potassium Phosphate (pH 2.5) Low pH suppresses carboxylic acid ionization (keeping it neutral for retention) and stabilizes the amine state.[1]
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff and lower viscosity than Methanol, reducing backpressure.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 254 nm (Primary), 210 nm (Impurity scan)The nitro-aromatic core absorbs strongly at 254 nm.[1]
Column Temp 30°C - 40°CElevated temperature improves mass transfer and reduces peak tailing.[1]

Section 3: Troubleshooting Guide (Q&A Format)

Module A: Peak Shape Issues

Q1: My main peak shows severe "Shark Fin" tailing (Asymmetry > 1.5). Is this the piperidine interacting with silanols? Diagnosis: While piperidine is notorious for silanol interactions, the "push-pull" nature of this specific molecule reduces its basicity. Tailing here is likely caused by Column Overload or Inappropriate pH , rather than simple silanol binding.

Action Plan:

  • The "Dilution Test": Inject 1/10th of your current concentration.

    • If symmetry improves: You are suffering from Mass Overload. The planar nitro-aromatic system aggregates at high concentrations.[1] Solution: Increase column diameter or reduce injection volume.

    • If tailing persists: It is likely silanol activity.[2] Solution: Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase Modifier: Add 5% Methanol to your Mobile Phase B. Methanol can sometimes disrupt hydrogen bonding better than ACN for nitro-aromatics.[1]

Q2: I see a "shoulder" or split peak on the main peak. Diagnosis: This is often a Sample Solvent Mismatch . If you dissolve this hydrophobic compound in 100% ACN and inject it into a high-aqueous mobile phase (starting at 90% Water), the compound precipitates instantly at the column head.

Action Plan:

  • Match the Diluent: Dissolve the sample in the starting mobile phase (e.g., 80% Buffer / 20% ACN).

  • Solubility Trick: If it won't dissolve in the mobile phase, dissolve in 100% ACN, then dilute 1:1 with water immediately before injection.

Module B: Retention & Stability

Q3: The retention time (RT) drifts earlier with every injection. Diagnosis: This suggests the Column is not Equilibrated or the Stationary Phase is Collapsing (unlikely with modern C18). More likely, the amine is slowly modifying the surface charge of the silica.

Action Plan:

  • Buffer Concentration: Ensure your phosphate buffer is at least 25 mM. Weak buffers (0.1% TFA) are insufficient to mask the surface silanols for this type of molecule.

  • Temperature Control: Nitro-aromatics are sensitive to temperature fluctuations. Ensure the column oven is stable ±0.5°C.

Q4: I see extra small peaks appearing after the sample sits in the autosampler. Diagnosis: Photodegradation . Nitro-benzoic acid derivatives are often photosensitive, undergoing reduction or decarboxylation under ambient light.[1]

Action Plan:

  • Amber Glass: Use amber autosampler vials strictly.

  • Stability Test: Prepare a fresh standard and compare it to one left in light for 4 hours.

Section 4: Visual Troubleshooting Logic

The following diagram illustrates the decision process for optimizing the peak shape of 2-Nitro-5-(piperidin-1-yl)benzoic acid.

TroubleshootingLogic Start Issue: Poor Peak Shape CheckSym Check Asymmetry Factor (As) Start->CheckSym Tailing Tailing (As > 1.5) CheckSym->Tailing As > 1.5 Fronting Fronting (As < 0.9) CheckSym->Fronting As < 0.9 DilutionTest Perform 1:10 Dilution Test Tailing->DilutionTest SolventCheck Check Sample Diluent Fronting->SolventCheck SymmetryFixed Symmetry Improves? DilutionTest->SymmetryFixed MassOverload Diagnosis: Mass Overload Action: Reduce Inj. Volume SymmetryFixed->MassOverload Yes SilanolInteraction Diagnosis: Silanol Interaction Action: Add 5mM TEA or Change to HPH C18 Column SymmetryFixed->SilanolInteraction No StrongSolvent Is Diluent 100% ACN? SolventCheck->StrongSolvent SolventEffect Diagnosis: Solvent Mismatch Action: Dilute sample with Mobile Phase A StrongSolvent->SolventEffect Yes ColumnVoid Diagnosis: Column Void/Collapse Action: Replace Column StrongSolvent->ColumnVoid No

Caption: Decision matrix for diagnosing peak asymmetry issues specific to nitro-aromatic amines.

Section 5: References & Grounding

  • McCalley, D. V. (2021). Physicochemical Causes of Peak Tailing in HPLC. LCGC North America.[1]

    • Relevance: Validates the distinction between "Mass Overload" and "Silanol Interaction" for basic analytes.

  • PubChem. (2025).[1][3][4] Compound Summary: 5-nitro-2-(piperidin-1-yl)benzoic acid.[1] National Library of Medicine.

    • Relevance: Provides structural confirmation and physicochemical property predictions (LogP, H-bond donors/acceptors) used to derive the "Push-Pull" hypothesis.[1]

  • BenchChem. (2025).[1][5][6] Protocols for Analytical Detection of Nitrobenzoic Acids.

    • Relevance: General protocols for HPLC separation of nitro-benzoic acid intermediates.

  • ResearchGate. (2013).[2] Preventing Peak Tailing in HPLC of Basic Compounds.

    • Relevance: Community-validated troubleshooting for amine-silanol interactions using mobile phase modifiers.

Sources

Technical Support Center: Impurity Control in 2-Nitro-5-(piperidin-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists optimizing the synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 84478-11-5), a critical intermediate in the synthesis of the antihistamine Alcaftadine .[1]

This content is structured as a dynamic Technical Support Center, prioritizing actionable troubleshooting and mechanistic insight over generic instructions.

Executive Summary & Reaction Logic

The synthesis typically proceeds via a nucleophilic aromatic substitution (


) where piperidine  displaces a halogen (Cl or F) on 5-halo-2-nitrobenzoic acid .[1][2]
  • The Driver: The ortho-nitro group activates the ring, making the C-5 position susceptible to nucleophilic attack.[1]

  • The Challenge: While the reaction is robust, the electron-rich piperidine moiety can induce solubility changes and facilitate side reactions like decarboxylation under thermal stress. Furthermore, regiochemical impurities in the starting material translate directly into difficult-to-remove product isomers.[1]

Core Reaction Scheme & Impurity Pathways

The following diagram maps the primary reaction alongside critical impurity generation pathways.

ReactionPathways SM Starting Material (5-Chloro-2-nitrobenzoic acid) Product TARGET PRODUCT 2-Nitro-5-(piperidin-1-yl)benzoic acid SM->Product SNAr Substitution (Piperidine, Heat) Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Conv. Imp_B Impurity B (Regioisomer) 2-Nitro-3-(piperidin-1-yl)benzoic acid SM->Imp_B Contaminated SM (3-Chloro isomer) Reagent Piperidine (Base/Nucleophile) Reagent->Product Imp_D Impurity D (Hydrolysis/Salt) Piperidinium Salts Reagent->Imp_D Acid-Base Rxn Imp_C Impurity C (Decarboxylated) 1-(4-Nitrophenyl)piperidine Product->Imp_C Thermal Degradation (>100°C)

Figure 1: Mechanistic pathway of S_NAr synthesis showing the origin of critical impurities A, B, and C.

Impurity Profile & Identification Table

Before troubleshooting, you must characterize your peaks. Use the table below to correlate HPLC Retention Times (RT) with specific chemical species.

Impurity CodeChemical NameOriginRelative Retention Time (RRT)*Detection Characteristic
Target 2-Nitro-5-(piperidin-1-yl)benzoic acid Product 1.00 Yellow solid, UV max ~380 nm
Impurity A 5-Chloro-2-nitrobenzoic acidUnreacted Starting Material~0.85Distinct UV spectrum (no piperidine shift)
Impurity B 2-Nitro-3-(piperidin-1-yl)benzoic acidRegioisomer (from SM impurity)~1.05 - 1.10Very close to product; requires gradient optimization
Impurity C 1-(4-nitrophenyl)piperidineDecarboxylation (Thermal)~1.40Non-polar, elutes late
Impurity D PiperidineReagent Excess~0.20 (Void Volume)Poor UV absorbance; track via pH or LC-MS

*Note: RRTs are estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile w/ 0.1% TFA).

Troubleshooting Guide (Q&A)

Module A: Starting Material & Yield Issues

Q1: My reaction yield is high, but the melting point is depressed, and I see a persistent "shoulder" peak on the product in HPLC. What is this? Diagnosis: You are likely dealing with Impurity B (The Regioisomer) .

  • The Cause: Commercial 5-chloro-2-nitrobenzoic acid is often synthesized by nitrating m-chlorobenzoic acid.[1] This process is not 100% regioselective and can produce small amounts of 3-chloro-2-nitrobenzoic acid.[1]

  • The Mechanism: The 3-chloro isomer undergoes

    
     with piperidine just like the 5-chloro isomer, forming 2-nitro-3-(piperidin-1-yl)benzoic acid.[1] Because these are structural isomers, their physical properties (solubility, polarity) are nearly identical, leading to co-crystallization and peak co-elution.
    
  • Corrective Action:

    • Screen your SM: Run an HPLC of your starting material before the reaction. If you see a peak at RRT ~0.9-1.1 relative to the SM, reject the batch or recrystallize it.

    • Purification: The 3-isomer is often more soluble in lower alcohols.[1] Try a hot slurry wash with Isopropanol (IPA) or Ethanol rather than a full recrystallization to selectively dissolve the impurity.

Q2: I observe a non-polar impurity (RRT > 1.3) that increases when I scale up the reaction. What is happening? Diagnosis: This is Impurity C (Decarboxylated Product) .

  • The Cause: Nitrobenzoic acids are thermally unstable. The electron-withdrawing nitro group facilitates the loss of

    
     at high temperatures.
    
  • The Mechanism:

    
    .[1]
    
  • Corrective Action:

    • Temperature Control: Ensure your reaction temperature does not exceed 80-90°C. If using a refluxing solvent like toluene or DMF, switch to a lower boiling solvent (e.g., Acetonitrile) or strictly control the oil bath temperature.

    • Acidification: Decarboxylation often happens faster in the free acid form under heat. If you are acidifying the reaction mixture while it is still hot, stop . Cool the mixture to <20°C before adding acid (HCl/H2SO4) to precipitate the product.

Module B: Color & Work-up Challenges

Q3: The product is isolating as a dark brown/black tar instead of a yellow solid. How do I fix this? Diagnosis: Oxidative degradation of piperidine or polymerization.

  • The Cause: Piperidine is an amine and is susceptible to oxidation. If the reaction is run open to air for extended periods at high heat, "tarry" amine-oxide byproducts form.[1]

  • Corrective Action:

    • Inert Atmosphere: Run the reaction strictly under Nitrogen (

      
      ) or Argon.
      
    • Reagent Quality: Ensure your piperidine is clear and colorless. If it is yellow, distill it over KOH before use.

    • Work-up: Avoid evaporating the reaction solvent to complete dryness, which concentrates these tars on your product.[1] Precipitate the product by pouring the reaction mixture into cold dilute HCl.

Q4: I have unreacted starting material (Impurity A) remaining even after 24 hours. Should I add more base? Diagnosis: Reaction stalling due to salt formation or solvent effects.

  • The Cause: The reaction generates HCl (or HF). If you only use 1 equivalent of piperidine, the generated acid protonates the remaining piperidine, rendering it non-nucleophilic.

  • The Protocol: You must use at least 2.2 to 3 equivalents of piperidine (one as nucleophile, one as base) OR use an auxiliary inorganic base like Potassium Carbonate (

    
    ) .
    
  • Corrective Action: Add 0.5 eq of

    
     and increase temperature slightly (if below 80°C). Do not just add more piperidine if the pH is already basic; the issue might be solubility. Ensure the solvent (e.g., DMF, DMSO, or Ethanol) dissolves the reagents well.
    

Validated Analytical Protocol (HPLC)[3]

To reliably separate the regioisomer (Impurity B) from the target, a standard isocratic method is often insufficient. Use this gradient method.

Instrument: HPLC with UV Detector (PDA preferred) Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm Wavelength: 254 nm (general) and 380 nm (specific for nitro-amine chromophore) Flow Rate: 1.0 mL/min Temperature: 30°C

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile[3][4][5][6]

Gradient Table:

Time (min) % A % B Phase Description
0.0 90 10 Equilibration
5.0 90 10 Hold (Elute polar salts)
20.0 40 60 Linear Gradient (Elute Product & Isomers)
25.0 10 90 Wash (Elute Decarboxylated Impurity C)

| 30.0 | 90 | 10 | Re-equilibration |[1]

Troubleshooting Logic Flowchart

Use this decision tree to resolve purity issues during the work-up phase.

TroubleshootingFlow Start Start: Analyze Crude Product CheckHPLC HPLC Purity Check Start->CheckHPLC Decision1 Impurity at RRT ~0.85 (Unreacted SM)? CheckHPLC->Decision1 Action1 Action: Increase Base Equivalents or Reaction Time Decision1->Action1 Yes Decision2 Impurity at RRT ~1.05 (Regioisomer)? Decision1->Decision2 No Action2 Action: Slurry Wash in IPA or Check SM Purity Decision2->Action2 Yes Decision3 Impurity at RRT >1.3 (Decarboxylated)? Decision2->Decision3 No Action3 Action: Lower Reaction Temp Avoid Hot Acidification Decision3->Action3 Yes Success Target Purity > 98% Decision3->Success No

Figure 2: Step-by-step logic for identifying and resolving specific impurity peaks.

References

  • BenchChem. (2025).[7][8] An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol. (Note: Describes analogous

    
     mechanisms and nitro-group activation). 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. (Provides physical data and hazard info for the starting material).[7]

  • Google Patents. (2014). WO2014083571A1 - A process for the preparation of alcaftadine.[1][9] (Details the specific use of 2-nitro-5-(piperidin-1-yl)benzoic acid as an intermediate).

  • Google Patents. (2022). WO2022201155 - Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid.[1][10] (Discusses nitration regioselectivity and isomer impurities).

  • ChemicalBook. (2024). 5-Fluoro-2-nitrobenzoic acid Synthesis Protocols. (Provides experimental conditions for the precursor synthesis).

Sources

Minimizing isomer formation during nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Subject: Precision Control of Regioselectivity in Aromatic Nitration Ticket ID: NIT-ISO-CTRL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Reactivity-Selectivity Paradox

As researchers, we often face the "Nitration Paradox": The nitronium ion (


) is such a potent electrophile that it often lacks discrimination, leading to "statistical" isomer distributions (high ortho content) rather than the "strategic" distributions (high para) required for drug development.

This guide moves beyond basic textbook nitration. We will treat the reaction not just as a chemical transformation, but as a problem of trajectory control —manipulating the transition state geometry and local environment to force the desired isomer.

Module 1: The Mechanistic Levers (The "Why")

To minimize unwanted isomers, you must first diagnose if your problem is electronic or steric .

The Hammond Postulate & Transition States

In standard mixed-acid nitrations (


), the reaction is often fast and exothermic. According to the Hammond Postulate, the transition state (TS) resembles the starting material ("early TS").
  • Consequence: The electrophile attacks the position with the highest electron density in the ground state. For many activated substrates (e.g., anisole, toluene), the ortho position has high electron density, leading to high ortho:para ratios (often > 2:1).[1]

  • The Fix: To favor the para isomer, you must push the reaction toward a "late TS" where steric hindrance becomes the dominant differentiation factor, or use shape selectivity .

Visualizing the Pathway

ReactionCoordinate Start Substrate + NO2+ TS_Ortho TS (Ortho) (Statistically Favored) Start->TS_Ortho Fast (Kinetic) TS_Para TS (Para) (Sterically Favored) Start->TS_Para Slower w/o Catalyst Product_Ortho Ortho-Isomer (Undesired) TS_Ortho->Product_Ortho Product_Para Para-Isomer (Target) TS_Para->Product_Para Zeolite Zeolite H-Beta (Pore Constraint) Zeolite->TS_Para Enforces Para Path

Figure 1: Reaction coordinate showing the divergence between statistical ortho-substitution and sterically/shape-constrained para-substitution.

Module 2: Advanced Protocols (The "How")

Do not rely on standard mixed acid if selectivity is your primary KPI. Use these field-proven alternatives.

Protocol A: Shape-Selective Catalysis (Zeolites)

Best for: Maximizing para-selectivity in alkyl-benzenes and ethers.

The Science: Zeolite


 (H-Beta) possesses a three-dimensional pore structure (~0.55 x 0.76 nm). The ortho transition state is too bulky to form effectively within these channels, whereas the linear para transition state fits perfectly.

Step-by-Step Methodology:

  • Catalyst Prep: Calcine Zeolite

    
     (Si/Al ratio ~25) at 500°C for 4 hours to remove adsorbed water (water deactivates the Lewis acid sites).
    
  • Reagent Mix: In a reaction vessel, suspend the Zeolite (20 wt% relative to substrate) in a non-polar solvent (e.g., cyclohexane or

    
    ).
    
    • Note: Non-polar solvents encourage the substrate to enter the polar zeolite pores.

  • Acyl Nitrate Generation: Instead of

    
    , use Acetyl Nitrate  generated in situ. Add Acetic Anhydride (1.2 eq) and Nitric Acid (1.0 eq) slowly at 0°C.
    
  • Reaction: Stir vigorously at 20–40°C.

  • Workup: Filter the catalyst (can be regenerated). Wash filtrate with bicarbonate.

Expected Outcome:

Method Ortho % Meta % Para %
Standard Mixed Acid ~58% ~4% ~38%

| Zeolite


 / 

| <15% | <1% | >80% |[2]
Protocol B: Continuous Flow Chemistry

Best for: Safety, scaling, and preventing over-nitration (dinitration).

The Science: Batch reactors suffer from "hotspots" where local temperature spikes cause dinitration or oxidation. Flow microreactors provide surface-area-to-volume ratios 100x higher than batch flasks, ensuring isothermal conditions.

Flow Setup Diagram:

FlowSetup Substrate Substrate (in DCM) PumpA HPLC Pump A Substrate->PumpA Acid Fuming HNO3 (in H2SO4) PumpB HPLC Pump B Acid->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (0°C Bath) Mixer->Reactor Residence Time < 60s Quench Ice/Water Quench Reactor->Quench

Figure 2: Continuous flow setup for nitration. Precise residence time prevents the "second nitration" event.

Module 3: Troubleshooting & FAQs

Q1: I am nitrating Aniline and getting mostly meta-nitroaniline. Why?

  • Root Cause: In acidic media (

    
    ), the basic amine (
    
    
    
    ) protonates to form an ammonium ion (
    
    
    ).[3] This is a strong electron-withdrawing group (EWG) and a meta-director .
  • Solution: You must protect the amine first.[3][4]

    • Convert Aniline

      
       Acetanilide (using Acetic Anhydride).[3]
      
    • Nitrate the Acetanilide (The

      
       group is an ortho/para director).[3]
      
    • Hydrolyze back to Aniline.

    • Result: Shift from ~50% meta to >95% para (after recrystallization).

Q2: I cannot use Zeolites. How do I remove the ortho isomer from my mixed-acid batch?

  • Technique: Steam Distillation .[3]

  • Mechanism: Ortho-isomers often possess intramolecular hydrogen bonding (between the

    
     and a neighbor 
    
    
    
    or
    
    
    ), making them more volatile. Para-isomers have intermolecular bonding (higher boiling point).
  • Protocol: Subject the crude mixture to steam distillation. The ortho isomer will distill over with the water; the para isomer remains in the pot.

Q3: I am seeing significant dinitration byproducts.

  • Diagnosis: Your reaction is under "diffusion control" rather than "kinetic control." The product formed is staying in contact with the nitrating agent too long.

  • Fix:

    • Reduce the equivalents of

      
       to 0.95 eq (starve the reaction).
      
    • Switch to Flow Chemistry (Protocol B) to strictly limit residence time to seconds.

References

  • Smith, K., et al. (1996). "A novel method for the nitration of simple aromatics with high para-regioselectivity using zeolite catalysts."[5][6] Journal of the Chemical Society, Perkin Transactions 1.

  • Kulkarni, A. A. (2014). "Continuous flow nitration of aromatic compounds." Beilstein Journal of Organic Chemistry.

  • Olah, G. A., et al. (1989).[5] "Nitration: Methods and Mechanisms."[7] VCH Publishers.[5] (Classic text on mixed acid kinetics).

  • Peng, X., et al. (2014).[7] "Highly double selective nitration of nitrostilbenes over zeolite."[7] Chemical Communications.[7]

  • BenchChem Tech Support. (2025). "Minimizing the formation of ortho and meta isomers in aniline nitration."

Sources

Technical Support Center: Scaling Synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Scale-Up & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of the Scale-Up

You are likely synthesizing this compound as a scaffold for kinase inhibitors or antihistamines. The transformation is a classic Nucleophilic Aromatic Substitution (


) .
  • Substrate: 5-Chloro-2-nitrobenzoic acid (or the 5-Fluoro analog).

  • Nucleophile: Piperidine.[1][2]

  • Activating Group: The Nitro group at position 2 (para to the leaving group).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

While the chemistry appears simple on paper, scaling this reaction (>1 kg) introduces critical thermodynamic and physical processing risks that are invisible on the milligram scale. This guide addresses those specific scale-up failure modes.

Module 1: Reaction Safety & Kinetics (The "Runaway" Risk)

Q: Why did my reactor temperature spike uncontrollably during piperidine addition?

A: You likely underestimated the combined heat of deprotonation and substitution.

On scale, this reaction presents a "double exotherm" profile:

  • Acid-Base Exotherm (Instantaneous): The first equivalent of piperidine reacts with the carboxylic acid proton (

    
    ). This is fast and highly exothermic.
    
  • 
     Exotherm (Slower, Sustained):  The displacement of the chloride by the second equivalent of piperidine generates heat.
    

The Fix: Dosing Control Protocol

  • Do not add piperidine in one shot.

  • Step 1: Pre-cool the reactor to 10–15°C.

  • Step 2: Add the first 1.1 equivalents of piperidine slowly (over 1-2 hours) to neutralize the acid. Monitor

    
    .
    
  • Step 3: Ramp temperature to reaction setpoint (typically 80–100°C) only after the acid-base exotherm has subsided.

  • Step 4: If using an external inorganic base (e.g.,

    
    ), add it as a slurry before heating.
    
Q: Is the nitro group safe at these temperatures?

A: Nitro compounds are energetic materials. While 2-nitrobenzoic acid derivatives are generally stable up to ~200°C, the presence of basic amines (piperidine) can lower the onset temperature of decomposition.

  • Mandatory Check: Run a DSC (Differential Scanning Calorimetry) on your reaction mixture. Ensure your operating temperature is at least 50°C below the onset of decomposition (

    
    ).
    

Module 2: Conversion & Stoichiometry (The "Stalled Yield" Issue)

Q: My reaction stalls at ~60% conversion. Adding more heat doesn't help.

A: You are likely starving the reaction of the active nucleophile.

In this system, the carboxylic acid moiety acts as a "piperidine sink."

  • The Trap: If you calculate stoichiometry based on 1:1 equivalents, the reaction will fail. The first equivalent is consumed solely to form the carboxylate salt.

  • The Deactivation: The resulting carboxylate anion (

    
    ) is electron-donating by induction, which slightly deactivates the ring toward 
    
    
    
    compared to the ester or free acid forms.

The Fix: Stoichiometry Adjustment Use one of the following systems:

MethodReagentsProsCons
Self-Scavenging 3.0–3.5 eq. PiperidineHomogeneous; fast kinetics.Wasteful; Piperidine is expensive to recover.
Inorganic Base 1.1 eq. Piperidine + 2.5 eq.

Cheaper; easier workup.Heterogeneous (slurry); requires vigorous stirring.
Hybrid 1.1 eq. Piperidine + 1.5 eq. DIPEASoluble base; good kinetics.DIPEA is costly and hard to remove.

Recommendation: For scale-up, the Inorganic Base (


)  method in water or DMF is often superior for cost and safety, provided your agitation is sufficient to suspend the solids.

Module 3: Workup & Isolation (The "Goo" Phase)

Q: Upon acidification, I get a sticky tar/oil instead of a filterable solid.

A: You are precipitating the product too fast or at the wrong temperature.

The product, 2-Nitro-5-(piperidin-1-yl)benzoic acid, is a hydrophobic solid. When you crash it out of a polar solvent (like DMF or DMSO) by dumping in acid, it oils out, trapping impurities.

The Fix: The "Controlled Swing" Crystallization

  • Dilution: Dilute the reaction mixture with water (if in DMF) or cool it (if in water).

  • Temperature: Maintain the mixture at 40–50°C. Do not precipitate cold. Oiling out is more likely at low temperatures where the oil viscosity is high.

  • pH Adjustment: Slowly add 2M HCl or

    
    .
    
  • The Seeding Point: As the pH approaches 6–7, the solution will haze. STOP acid addition. Add seed crystals (0.5 wt%). Stir for 30 mins to establish a bed.

  • Final Acidification: Continue acid addition slowly to pH 3–4. The product should grow on the seeds rather than crashing as oil.

  • Cooling: Cool to 5°C after a solid slurry is established.

Visual Workflow: Reaction & Workup Logic

ReactionWorkflow Start Start: 5-Cl-2-NO2-Benzoic Acid Solvent Select Solvent: Water (Green) or DMF (Fast) Start->Solvent BaseAdd Add Base (K2CO3) & Piperidine Solvent->BaseAdd Heat Heat to 90°C Monitor HPLC > 98% BaseAdd->Heat Exotherm Control! Cool Cool to 50°C Heat->Cool Completion Acidify Slow Acidification (HCl) to pH 6 (Cloud Point) Cool->Acidify Seed HOLD & SEED Prevent Oiling Out Acidify->Seed Critical Step FinalpH Continue to pH 3 Filter & Wash Seed->FinalpH

Figure 1: Optimized process flow for scale-up, highlighting the critical seeding step to avoid oiling out.

Module 4: Impurity Profiling (The "Black Specs")

Q: My product is dark brown. NMR shows it's pure, but the color fails QC.

A: Piperidine oxidation or trace metal contamination.

  • Oxidation: Piperidine and its electron-rich aniline-like product are susceptible to oxidation at high temperatures in air.

    • Solution: The reaction must be run under a strict Nitrogen or Argon blanket. Sparge solvents prior to heating.

  • Thermal Decomposition: Extended heating (>24 hours) at reflux can lead to decarboxylation or nitro-group degradation.

    • Solution: If reaction is slow, add a catalyst (0.1 eq KI or Tetrabutylammonium bromide) rather than extending time or temperature.

Summary of Critical Parameters

ParameterSpecificationReason
Temperature 80–100°CActivation energy of

(Cl leaving group).
Stoichiometry 1.0 eq Substrate : 1.2 eq Piperidine : 2.0 eq

Account for acid neutralization and kinetics.
Atmosphere Nitrogen/ArgonPrevent oxidation of the amine product (color control).
Workup pH End point pH 3–4Ensures full protonation of acid without dissolving the product.
Agitation High Shear/TurbulentEssential if using inorganic base (

) slurry.

References

  • BenchChem. (2025).[1][3] Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate: Application Notes and Protocols. Retrieved from (General procedure adaptation for benzoate derivatives).

  • Ayad, M. et al. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine. ResearchGate.[4] Retrieved from (Kinetic data on nitro-activated

    
    ).
    
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Nitrobenzoic acid.[5] Retrieved from (Safety data for nitrobenzoic acid handling).

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanisms.[1][2][6] Retrieved from (Mechanistic grounding for

    
    ).
    
  • National Oceanic and Atmospheric Administration (NOAA). (2025). CAMEO Chemicals: m-Nitrobenzoic Acid Reactivity Profile.[7] Retrieved from (Compatibility and hazard data).

Sources

Technical Support Center: Solubility Optimization for 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-2N5P-001 Subject: Troubleshooting precipitation and assay variability for 2-Nitro-5-(piperidin-1-yl)benzoic acid Assigned Specialist: Senior Application Scientist[1]

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid presents a classic "lipophilic weak acid" challenge in bioassays. Its structure combines a polarizable carboxylic acid tail with a highly lipophilic nitro-phenyl-piperidine core.[1]

The primary failure mode for this compound is "Solvent Shock Precipitation." This occurs when a high-concentration DMSO stock is introduced directly into an aqueous buffer, causing the hydrophobic core to aggregate faster than the carboxylic acid group can ionize and solvate the molecule.

This guide provides a self-validating workflow to stabilize this compound in solution, ensuring your IC50 data reflects true potency, not solubility artifacts.

Module 1: Stock Solution Preparation

The Foundation: Poor stock preparation propagates errors throughout the entire assay.

Mechanism of Action

This compound is highly soluble in organic solvents due to the nitro-aromatic and piperidine moieties. However, it is prone to absorbing atmospheric water (hygroscopic), which can degrade the stock over time or cause "micro-precipitation" within the DMSO.

Standard Operating Procedure (SOP)
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1] Avoid Ethanol; it evaporates too quickly, changing stock concentration.[1]

  • Concentration Ceiling: Do not exceed 10 mM for your primary stock. While 50 mM might appear soluble visually, it often forms "invisible" colloidal aggregates that crash out upon freezing.[1]

  • Storage: Aliquot into single-use amber glass vials (or polypropylene compatible with DMSO). Store at -20°C.

  • Thawing Rule: Vortex for 30 seconds after thawing. If any turbidity is visible, sonicate for 5 minutes at 40 kHz.

FAQs: Stock Preparation
ngcontent-ng-c176312016="" class="ng-star-inserted">

Q: My stock solution is clear, but I see crystals after freezing/thawing. Why? A: DMSO absorbs water from the air. Upon freezing, water crystallizes separately, forcing the compound out of solution. Fix: Use a "Desiccator Cabinet" for storage or purge vials with nitrogen gas before sealing.[1]

Module 2: The "Crash Out" & Dilution Strategy

The Critical Failure Point: Direct dilution from 100% DMSO to 100% Aqueous Buffer often causes immediate precipitation.[1]

The "Intermediate Dilution" Protocol

Instead of a single step, use a two-step dilution to "acclimate" the compound to the aqueous environment.

Step 1: The Intermediate Plate (10x Conc.) Dilute your DMSO stock into a buffer containing 5-10% DMSO .[1] This lowers the dielectric constant shock.[1]

Step 2: The Assay Plate (1x Conc.) Transfer from the Intermediate Plate to the final Assay Plate.[1]

Visualization: Solvent Shock vs. Optimized Dilution

DilutionStrategy cluster_fail Method A: Direct Dilution (High Risk) cluster_success Method B: Intermediate Step (Recommended) Stock 10mM Stock (100% DMSO) Buffer Assay Buffer (0% DMSO) Stock->Buffer 1:1000 Dilution Precip PRECIPITATION (Compound Crash) Buffer->Precip Hydrophobic Aggregation Stock2 10mM Stock (100% DMSO) Inter Intermediate Mix (10% DMSO) Stock2->Inter 1:10 Dilution Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution (Gentle Transition)

Figure 1: Comparison of direct dilution (high risk of precipitation) vs. the intermediate dilution method, which prevents hydrophobic aggregation.

Module 3: pH & Ionic Strength Optimization

The Chemical Environment: The solubility of this compound is pH-dependent due to the benzoic acid group.

The Henderson-Hasselbalch Imperative
  • pKa Estimate: The pKa of the benzoic acid moiety is likely 3.5 – 4.5 .

  • The Rule: To ensure solubility, the assay pH must be at least 2 units above the pKa .

  • Target pH: Maintain Assay Buffer pH > 7.0.

If your assay requires acidic conditions (pH < 5), this compound will precipitate because the uncharged (protonated) acid is insoluble in water.

Data Table: Buffer Compatibility Matrix
Buffer SystempH RangeCompatibilityNotes
PBS 7.2 – 7.4High Ideal.[1] The carboxylate is ionized (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Tris-HCl 7.5 – 8.5High Excellent solubility; watch for temperature sensitivity.[1]
HEPES 7.0 – 7.5Medium Good, but can sometimes promote radical formation in long incubations.[1]
Acetate/Citrate 4.0 – 5.5CRITICAL FAIL Compound will protonate and crash out.[1]

Module 4: Preventing Non-Specific Binding (NSB)

The Hidden Loss: Even if soluble, the lipophilic piperidine ring causes the molecule to stick to plastic tips and plates, reducing the effective concentration.

The Detergent Solution

Add a non-ionic surfactant to your assay buffer before adding the compound. This creates micelles that sequester the lipophilic tail, keeping it in solution without inhibiting the enzyme/target (usually).

  • Recommended Additive: 0.01% Triton X-100 or 0.05% Tween-20.[1]

  • Alternative: 0.1 mg/mL BSA (Bovine Serum Albumin) can act as a carrier protein, but may bind the compound too tightly (check

    
    ).
    

Troubleshooting Decision Tree

Follow this logic flow to diagnose assay variability.

Troubleshooting Start Issue: Low or Variable Activity Visual Is precipitate visible (microscope)? Start->Visual YesPrecip Precipitate Visible Visual->YesPrecip Yes NoPrecip Solution Clear Visual->NoPrecip No CheckpH Check Buffer pH. Is it < 6.5? YesPrecip->CheckpH CheckNSB Suspect Non-Specific Binding (Sticking to plastic) NoPrecip->CheckNSB AdjustpH Action: Raise pH to 7.4 Switch to Tris/PBS CheckpH->AdjustpH Yes CheckConc Action: Lower Stock Conc. to 5mM or 1mM CheckpH->CheckConc No AddDet Action: Add 0.01% Triton X-100 or Change to NBS Plates CheckNSB->AddDet Likely CheckInter Suspect DMSO Shock? CheckNSB->CheckInter Unlikely OptDil Action: Implement Intermediate Dilution CheckInter->OptDil

Figure 2: Diagnostic workflow for identifying the root cause of compound failure in bioassays.

References

  • Assay Guidance Manual (NCBI). Compound Management and Solubility in DMSO.[1] Source: [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Source: [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Source: [Link]

Sources

Technical Support Center: Stability & Storage of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Nitro-5-(piperidin-1-yl)benzoic acid . As a functionalized nitro-benzoic acid derivative, this compound possesses a "push-pull" electronic structure—an electron-withdrawing nitro group coupled with an electron-donating piperidine ring.[1] While this makes it a versatile intermediate, it also renders it susceptible to specific degradation pathways involving photolysis and oxidation.[1]

Module 1: The Degradation Matrix (Root Cause Analysis)[1]

To prevent degradation, one must understand the chemical vulnerabilities of the scaffold.[1] This compound faces three primary threats: Photochemical Reduction , Oxidative N-Dealkylation/N-Oxidation , and Hygroscopic Agglomeration .[1]

Photochemical Instability (The Nitro Group)

Nitroaromatics are notoriously photosensitive.[1] Under UV or visible light, the nitro group (


) can undergo a stepwise reduction to a nitroso (

) intermediate and eventually to an amine (

).[1] This is often accompanied by a distinct color shift (darkening).[1]
Oxidative Susceptibility (The Piperidine Ring)

The piperidine moiety contains a tertiary amine.[1] While relatively stable, tertiary amines can react with atmospheric oxygen—catalyzed by light or trace metals—to form N-oxides .[1] In solution, this risk increases significantly.[1]

Thermal & Hydrolytic Stress

While the benzoic acid core is robust, the presence of moisture can induce caking (physical degradation) and facilitate hydrolysis if the compound is stored as an ester derivative or salt.[1] High temperatures (>40°C) can accelerate the decarboxylation of the benzoic acid group, although this is rare below melting points.[1]

Visualizing the Degradation Pathways

DegradationPathways Compound 2-Nitro-5-(piperidin-1-yl) benzoic acid Light UV/Vis Light Compound->Light Oxygen Oxygen (O2) Compound->Oxygen Moisture Moisture/H2O Compound->Moisture Nitroso Nitroso Intermediate (Red/Brown impurity) Light->Nitroso Photoreduction NOxide Piperidine N-Oxide (M+16 Peak) Oxygen->NOxide N-Oxidation Agglomerate Physical Caking (Weighing Error) Moisture->Agglomerate Hygroscopy

Figure 1: Primary degradation vectors.[1] The nitro group is sensitive to light, while the piperidine amine is sensitive to oxidation.[1]

Module 2: Troubleshooting Guide (Symptom-Based)

Use this table to diagnose issues with your current batch.

SymptomProbable CauseVerification Method (Self-Validating)Remediation
Sample turns dark yellow/brown Photodegradation: Reduction of the nitro group to nitroso/azo species.TLC/HPLC: Look for a new peak with similar polarity but different UV absorption max.Recrystallization: Dissolve in hot ethanol/water (if solubility permits) and filter hot to remove insoluble oligomers.[1]
LC-MS shows M+16 peak N-Oxidation: The piperidine nitrogen has oxidized (

).[1]
LC-MS: Confirm mass shift of +16 Da. Peak usually elutes earlier on Reverse Phase due to increased polarity.[1]Reduction: Treat with mild reducing agent (e.g., Sodium metabisulfite) or repurify via silica column.[1]
Sample is sticky/clumped Hygroscopicity: Absorption of atmospheric water.[1]KF Titration / NMR: Check water content. H-NMR may show broad water peak >3.5 ppm.[1]Desiccation: Dry in a vacuum oven at 40°C over

for 24 hours.
Insoluble particles in solution Dimerization: Azo-dimer formation from nitro-reduction.Filtration: Filter a small aliquot; if solid remains, it is likely a degradation oligomer.[1]Filtration: Pass solution through a 0.22 µm PTFE filter before use.

Module 3: Storage Protocols (SOP)

To ensure long-term stability (>12 months), follow this strict Standard Operating Procedure.

Protocol A: Long-Term Storage (Solid State)

Best for: Bulk powder storage.

  • Container Selection: Use Amber Glass Vials (Type I borosilicate) with Teflon-lined screw caps.[1] Why? Amber glass blocks UV/blue light (200-450nm) which triggers nitro-reduction.

  • Atmosphere: Flush the vial with Argon or Nitrogen gas for 10 seconds before sealing.[1] Why? Displaces oxygen to prevent piperidine N-oxidation.

  • Desiccant: Place the vial inside a secondary container (e.g., a jar) containing a desiccant packet (Silica Gel or Drierite).[1]

  • Temperature: Store at -20°C . Why? Arrhenius kinetics dictate that chemical degradation rates halve for every 10°C drop.

Protocol B: Short-Term/Working Storage (Solution)

Best for: Compounds dissolved in DMSO or Methanol for screening.

  • Solvent Choice: Use anhydrous DMSO .[1] Avoid protic solvents (water/methanol) for storage >24 hours.[1]

  • Concentration: Store at high concentration (>10 mM). Why? Dilute solutions are more susceptible to oxidative degradation relative to the total mass.

  • Freeze/Thaw: Aliquot into single-use volumes. Do not freeze-thaw more than 3 times.

  • Shelf Life: Discard solution after 1 month at -20°C or 6 months at -80°C.

Storage Decision Tree

StorageWorkflow Start Received Compound Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solid Solution Solution (DMSO/MeOH) Form->Solution Liquid ActionSolid 1. Amber Vial 2. Argon Flush 3. Store at -20°C Solid->ActionSolid ActionSol 1. Aliquot (Single Use) 2. Store at -80°C 3. Use within 6 months Solution->ActionSol

Figure 2: Decision tree for determining optimal storage conditions based on physical state.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the compound in a clear vial if I wrap it in aluminum foil? A: Yes, this is an acceptable alternative to amber glass.[1] However, ensure the foil completely covers the vial, including the bottom, to prevent light leaks.[1]

Q: My compound has turned slightly pink. Is it still usable? A: A pink hue often indicates trace formation of azo-compounds (from nitro reduction).[1] If the purity by HPLC is still >95%, it is likely usable for biological screening but should be repurified for analytical standards or precise kinetics work.[1]

Q: Is this compound hygroscopic? A: Yes, benzoic acid derivatives can form hydrogen bonds with atmospheric water.[1] If the powder clumps, it has absorbed moisture.[1] This affects the molecular weight calculation (you are weighing water + drug).[1] Always dry under vacuum before preparing precise molar solutions.[1]

Q: Why do you recommend Argon over Nitrogen? A: Argon is heavier than air and settles over the sample, creating a more effective "blanket" in the vial compared to Nitrogen, which mixes more easily with air.[1] For highly sensitive piperidine derivatives, Argon provides superior protection against oxidation.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10870190, 2-(2-Piperidin-1-ylanilino)benzoic acid. Retrieved from [Link]

    • Relevance: Provides structural analogs and physical property data (LogP, H-bond donors) confirming hygroscopic potential.
  • Relevance: Establishes baseline storage handling for nitrobenzoic acid cores (Store under inert gas, protect
  • Frontiers in Pharmacology (2011). Photocatalytic Degradation of Nitro-aromatics. Retrieved from [Link]

    • Relevance: Details the mechanism of nitro group reduction under light exposure.
  • National Institutes of Health (PMC). Oxidation of Piperidine Derivatives. Retrieved from [Link]

    • Relevance: Validates the susceptibility of the piperidine ring to oxidative degradation (N-oxide formation).[1]

Sources

Validation & Comparative

Comparing synthesis routes for 2-Nitro-5-(substituted)phenols.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Target Scaffold: 2-Nitro-5-(substituted)phenol (Structure: Phenol core, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 at C2, Substituent 

at C5).[1][2] Significance: This scaffold is a critical pharmacophore in the development of reverse transcriptase inhibitors, enzyme ligands, and advanced dye intermediates. Its synthesis is complicated by the competing directing effects of the hydroxyl group and the substituent, often leading to difficult-to-separate regioisomers.[1][2]

This guide evaluates three distinct synthesis routes, moving beyond standard textbook methods to industrial and high-precision laboratory protocols.[3][1]

Route Selection Decision Matrix
  • Choose Route A (Direct Nitration) if: You have the 3-substituted phenol precursor and require a rapid, "green" method with moderate-to-high throughput.[3][1][2] Best for

    
    .
    
  • Choose Route B (SNAr Hydrolysis) if: You require 100% regiochemical purity and can source 2,4-dihalo-nitrobenzene precursors.[3][1][2] This is the preferred industrial route for halogenated derivatives (e.g.,

    
    ).
    
  • Choose Route C (Diazotization) if: You are building from an aniline precursor or require a substituent sensitive to harsh nitration/oxidation conditions.

Visualizing the Synthetic Landscape

SynthesisRoutes cluster_RouteA Route A: Direct Nitration cluster_RouteB Route B: SNAr Hydrolysis cluster_RouteC Route C: Diazotization Target Target: 2-Nitro-5-(substituted)phenol StartA 3-Substituted Phenol StepA Regioselective Nitration (Solid Acid/KHSO4) StartA->StepA Electrophilic Subst. StepA->Target 81-83% Yield StartB 2,4-Dihalo-nitrobenzene StepB Selective Ortho-Hydrolysis (KOH/DMSO) StartB->StepB Nucleophilic Subst. StepB->Target 78% Yield (Regiospecific) StartC 2-Methyl-5-nitroaniline StepC Diazotization & Hydrolysis (H2SO4/NaNO2) StartC->StepC Sandmeyer-type StepC->Target Moderate Yield

Figure 1: Strategic overview of the three primary synthesis pathways. Route A offers direct access, while Route B guarantees regiocontrol.[3]

Detailed Technical Protocols

Route A: Regioselective Nitration of 3-Substituted Phenols

Concept: This route exploits the ortho/para directing power of the hydroxyl group.[2] In a 3-substituted phenol, the position para to the substituent and ortho to the hydroxyl (Position 6, which becomes Position 2 in the product) is sterically accessible and electronically activated.

Critical Innovation: Traditional


 nitration yields tarry mixtures. The use of Solid Supported Reagents (e.g., 

)
or Zeolites dramatically improves regioselectivity toward the ortho-nitration (relative to OH) required for this target.

Experimental Protocol (Bench Scale):

  • Precursor: 3-Methylphenol (m-Cresol) or 3-Bromophenol.[3][1][2]

  • Reagents: Ammonium Nitrate (

    
    ), Potassium Bisulfate (
    
    
    
    ), Acetonitrile (
    
    
    ).[4]
  • Preparation: Grind 0.01 mol of

    
     and 0.02 mol of 
    
    
    
    into a fine powder.
  • Reaction: Suspend the powder in 10 mL of acetonitrile. Add 0.01 mol of the 3-substituted phenol.[1][2][5]

  • Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor via TLC. Reaction typically completes in 5-6 hours.[3][1][2]

  • Workup: Filter the solid salts while hot. Evaporate the solvent from the filtrate.[6]

  • Purification: Recrystallize from ethanol/water if necessary.

  • Expected Yield: ~83% for 2-nitro-5-methylphenol; ~81% for 2-nitro-5-bromophenol.[3][1][2]

  • Validation: Absence of 4-nitro isomer (checked via GC-MS).

Route B: SNAr Hydrolysis of 2,4-Dihalo-nitrobenzenes

Concept: This route utilizes the "Ortho-Nitro Effect."[3][1][2] In 2,4-dichloronitrobenzene, the chlorine atom ortho to the nitro group is surprisingly labile toward nucleophilic attack by hydroxide, often more so than the para chlorine under specific solvent conditions.[3] This guarantees the correct regiochemistry: OH at 1, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 at 2, Substituent at 5.

Experimental Protocol (Industrial Viability):

  • Precursor: 2,4-Dichloronitrobenzene.[3][1][2]

  • Reagents: NaOH (50% aq), DMSO or t-Butanol.[3][1]

  • Setup: Charge a reactor with 1.0 eq of 2,4-dichloronitrobenzene and a polar aprotic solvent (DMSO is ideal for kinetics; t-Butanol for easier workup).

  • Addition: Heat to 60°C. Add 2.5 eq of NaOH (50% solution) dropwise over 1 hour.

  • Reaction: Stir at 60-80°C for 22-24 hours. The solution will turn deep red/orange (phenolate salt).

  • Quench: Dilute with water and cool to 20°C.

  • Isolation: Acidify with HCl to pH 5.5-6.0. The product, 5-chloro-2-nitrophenol, precipitates as a yellow solid.[3][1][2]

  • Yield: 78% isolated yield.

  • Note: This route is superior for halogenated phenols (e.g., 5-chloro-2-nitrophenol) where direct nitration might cause over-nitration or dehalogenation.[3][1][2]

Comparative Data Analysis

The following table contrasts the performance metrics of the two primary routes based on experimental data.

MetricRoute A: Catalytic NitrationRoute B: SNAr Hydrolysis
Precursor Availability High (m-Cresols, etc.)[3][1][2]Moderate (Dihalo-nitrobenzenes)
Regioselectivity 85-95% (Favors 6-isomer)100% (Structurally defined)
Yield 81-83%75-78%
Atom Economy HighModerate (Loss of Cl as NaCl)
Hazards Low (Solid acid, no fuming HNO3)Moderate (Caustic base, DMSO)
Primary Impurity 4-nitro isomer (requires column/cryst.)[3][1][2]Unreacted starting material
Best For Alkyl substituents (

,

)
Halogen substituents (

,

)
Mechanistic Logic: Why Route A Favors the Target

In 3-substituted phenols, the substituent (X) is at position 3.

  • OH (Pos 1): Directs ortho (2, 6) and para (4).

  • X (Pos 3): If alkyl/halo, directs ortho (2,[3] 4) and para (6).

  • Conflict:

    • Position 2: Ortho to OH, Ortho to X. Sterically Blocked.

    • Position 4: Para to OH, Ortho to X. Possible, but para to OH is often less favored than ortho in non-aqueous nitration.[3]

    • Position 6: Ortho to OH, Para to X. Sterically Open & Electronically Active.

  • Result: Nitration occurs at Position 6. Upon renumbering (OH=1, NO2=2), the substituent X ends up at Position 5.

Regioselectivity Substrate 3-Substituted Phenol (X at Pos 3) Pos2 Pos 2: Sterically Crowded (Ortho to OH & X) Substrate->Pos2 Blocked Pos4 Pos 4: Minor Product (Para to OH) Substrate->Pos4 Competes Pos6 Pos 6: Major Product (Ortho to OH, Para to X) Substrate->Pos6 Favored Target Target: 2-Nitro-5-X-phenol Pos6->Target Renumbering

Figure 2: Steric and electronic logic dictating the major product in Route A.

References

  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009).[3][4] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science.

  • Baessler, K., et al. (1982).[3] Process for preparing 5-chloro-2-nitrophenol. U.S. Patent 4,310,711.

  • PrepChem. Synthesis of 2-methyl-5-nitrophenol.

  • Reddy, M. A., et al. (2002).[3] Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications.

Sources

Comparative Guide: Biological Activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-nitro-5-(pyrrolidin-1-yl)phenol and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for antimicrobial, antitubercular, and anti-inflammatory applications.

Executive Summary: The Scaffold at a Glance

The 2-nitro-5-(pyrrolidin-1-yl)phenol scaffold represents a privileged structure in medicinal chemistry, merging the redox-active properties of the nitro group with the pharmacokinetic advantages of the pyrrolidine ring .

While often explored as an intermediate, recent evaluations place this class of compounds as potent prodrugs activated by bacterial nitroreductases (NTRs) and as protonophores capable of uncoupling oxidative phosphorylation in mycobacteria and Gram-positive pathogens.

Key Therapeutic Indications
  • Primary : Antitubercular (M. tuberculosis) and Antimicrobial (S. aureus, P. aeruginosa).

  • Secondary : Antiparasitic (T. cruzi) via nitro-activation.

  • Emerging : Anti-inflammatory potential via modulation of TLR4 signaling pathways (theoretical/early-stage).

Chemical Synthesis & Structural Logic

To understand the biological variance, one must first master the synthesis. The core scaffold is synthesized via Nucleophilic Aromatic Substitution (S_NAr) , a robust protocol allowing for rapid analog generation.

Standardized Synthesis Protocol
  • Precursor : 5-fluoro-2-nitrophenol (or 5-chloro analog).

  • Nucleophile : Pyrrolidine (or substituted derivatives).[1]

  • Mechanism : The nitro group at the ortho position activates the fluorine at the meta position (relative to phenol) or para (relative to nitro) for displacement.

Step-by-Step Protocol
  • Reagents : Dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous Acetonitrile (CH₃CN) .

  • Addition : Add Pyrrolidine (3.0 eq) dropwise. The excess base acts as a scavenger for the HF generated.

  • Reaction : Heat the mixture in a sealed tube at 100°C for 3 hours .

  • Workup : Cool to room temperature. Concentrate under reduced pressure.

  • Purification : Triturate the residue with hexane or recrystallize from Ethanol/Water (9:1) to yield the yellow/orange solid product.

    • Yield Expectation: >85%

    • Purity Check: ¹H NMR (Distinct pyrrolidine signals at

      
       1.98 and 3.34 ppm).
      
Visual Synthesis Workflow

Synthesis cluster_0 Reagents cluster_1 Product S1 5-Fluoro-2-nitrophenol (Electrophile) P1 S_NAr Mechanism (100°C, 3h, CH3CN) S1->P1 S2 Pyrrolidine (Nucleophile) S2->P1 Prod 2-nitro-5-(pyrrolidin-1-yl)phenol (Yellow Solid) P1->Prod >85% Yield

Figure 1: S_NAr synthesis pathway for the generation of the core scaffold.

Mechanism of Action (MoA)

The biological activity of this scaffold is bifurcated into two distinct mechanisms, making it a "dual-threat" agent.

Pathway A: Nitroreductase-Mediated Bioactivation (Antimicrobial)

Similar to Metronidazole and Pretomanid , the nitro group at the C2 position acts as a "warhead."

  • Uptake : The lipophilic pyrrolidine ring facilitates passive diffusion through the bacterial cell wall (mycolic acid layer in M. tb).

  • Activation : Bacterial Type I Nitroreductases (NTRs) reduce the nitro group (

    
    ) to a nitro-radical anion (
    
    
    
    ).
  • Toxicity : This unstable radical generates Reactive Oxygen Species (ROS) and reacts with bacterial DNA/proteins, leading to cell death.

Pathway B: Proton Uncoupling (Membrane Disruption)

The phenolic hydroxyl group, acidified by the electron-withdrawing nitro group (


), acts as a protonophore.
  • Proton Shuttle : The molecule picks up a proton in the acidic intermembrane space.

  • Translocation : It diffuses across the inner membrane.

  • Release : It releases the proton into the cytoplasm, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

MoA Signaling Diagram

MoA cluster_bac Bacterial Cytoplasm Compound 2-nitro-5-(pyrrolidin-1-yl)phenol NTR Nitroreductase (Type I) Compound->NTR Passive Diffusion PMF Proton Motive Force (Collapse) Compound->PMF Protonophore Effect (Uncoupling) Radical Nitro-Radical Anion (-NO2•-) NTR->Radical Enzymatic Reduction ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS DNA DNA Damage (Strand Breaks) ROS->DNA Death Cell Death DNA->Death Bactericidal Effect PMF->Death

Figure 2: Dual mechanism of action: Nitro-activation and Protonophore uncoupling.

Comparative Efficacy Analysis

The following table compares the 2-nitro-5-(pyrrolidin-1-yl)phenol scaffold against standard-of-care agents. Data is synthesized from structure-activity relationship (SAR) studies of nitro-pyrrolomycins and nitro-heterocycles.

Compound ClassTarget OrganismIC50 / MIC (µg/mL)Mechanism TypeToxicity Profile
2-nitro-5-(pyrrolidin-1-yl)phenol M. tuberculosis1.5 - 6.0 Prodrug (NTR) + UncouplerModerate (Nitro-group dependent)
Isoniazid (Control) M. tuberculosis0.02 - 0.2Cell Wall Inhibitor (InhA)High (Hepatotoxicity)
Metronidazole Anaerobes (C. diff)0.1 - 4.0Prodrug (NTR)Moderate (Neurotoxicity)
Nitro-Pyrrolomycin Analogs S. aureus (MRSA)0.5 - 2.0ProtonophoreLow to Moderate
Pretomanid M. tuberculosis0.05 - 0.5Cell Wall + RespiratoryModerate
Performance Insights
  • vs. Isoniazid : The pyrrolidinyl-phenol analogs are generally less potent than Isoniazid in vitro but offer a novel mechanism that is effective against MDR-TB strains resistant to cell-wall inhibitors.

  • vs. Metronidazole : The scaffold shows superior lipophilicity due to the pyrrolidine ring, potentially improving tissue penetration in granulomatous TB lesions compared to simple nitroimidazoles.

  • SAR Optimization : Substituting the pyrrolidine ring with a 3-fluoropyrrolidine or 3,3-difluoropyrrolidine has been shown to improve metabolic stability and lower MIC values by preventing oxidative metabolism of the ring.

Experimental Protocol: MIC Determination

To validate the biological activity of synthesized analogs, use the Resazurin Microtiter Assay (REMA) . This colorimetric assay is robust for screening nitro-compounds.

  • Preparation : Prepare a stock solution of the analog in DMSO (10 mg/mL).

  • Dilution : Perform serial 2-fold dilutions in 96-well plates using 7H9 broth (for M. tb) or Mueller-Hinton broth (for S. aureus).

  • Inoculation : Add bacterial suspension adjusted to OD600 = 0.001.

  • Incubation : Incubate at 37°C for 7 days (M. tb) or 24 hours (S. aureus).

  • Readout : Add Resazurin solution (0.02%). Incubate for 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Active Metabolism).

  • Calculation : The MIC is the lowest concentration preventing the color change from blue to pink.

References

  • Synthesis & SAR of Nitro-Heterocycles : The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 2022.[2][3]

  • Nitro-Pyrrolomycin Activity : New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 2020.[1][4]

  • Antitubercular Nitro-Compounds : Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. Journal of Biological Chemistry, 2023.

  • Synthesis Protocol : Antibiotic compounds and methods of use. WO2018037223A1, 2018.

  • MoA of Nitro-Phenols : Phenolic Compounds as Promising Drug Candidates in Tuberculosis Therapy. Molecules, 2021.[3][5]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro Group as a Pharmacophore vs. Toxicophore[1][2]

In medicinal chemistry, the nitro group (


) attached to a benzoic acid scaffold presents a dichotomy. Historically flagged as a "structural alert" for genotoxicity due to metabolic reduction, it remains a critical pharmacophore in modern drug design, particularly for anti-infectives (antitubercular, anaerobic antibacterial) and hypoxia-activated anticancer prodrugs.[1]

This guide objectively compares Nitrobenzoic Acid Derivatives against their primary metabolic counterparts, Aminobenzoic Acid Derivatives , and the unsubstituted parent scaffold. We analyze how the strong electron-withdrawing nature of the nitro group modulates potency, pKa, and metabolic stability compared to the electron-donating amino group.

Comparative SAR Analysis

Electronic and Physicochemical Modulation

The biological activity of benzoic acid derivatives is governed by the Hammett substituent constant (


) and lipophilicity (

).[2]
FeatureNitrobenzoic Acid Derivatives (

)
Aminobenzoic Acid Derivatives (

)
Mechanistic Impact
Electronic Effect Strong EWG (

)
Strong EDG (

)

increases acidity of the carboxylic acid (lower pKa), enhancing ionic binding at physiological pH.
H-Bonding H-Bond Acceptor onlyH-Bond Donor & Acceptor

mimics PABA (folate substrate);

often acts as a bioisostere for carbonyls or carboxylates.
Metabolism Reductive metabolism (Nitro

Nitroso

Amine)
Acetylation or GlucuronidationNitro reduction generates reactive intermediates (ROS/RNS) that damage DNA/proteins in target pathogens (bactericidal).
Lipophilicity Moderate (

)
Low (

)
Nitro compounds generally cross bacterial membranes more effectively than highly polar amino analogs.
Mechanism of Action: The Bioreductive Switch

Unlike aminobenzoic acids, which often act as competitive inhibitors (e.g., sulfonamides mimicking PABA), nitrobenzoic derivatives frequently function as prodrugs . They require enzymatic reduction by bacterial nitroreductases (Type I/II) to become active.[3]

Key Insight: The selectivity of nitrobenzoic derivatives for anaerobic bacteria (e.g., H. pylori, Clostridium) stems from the low redox potential required to reduce the nitro group, a process favored in hypoxic environments.

BioreductivePathway Prodrug Nitrobenzoic Derivative (Prodrug) Inter1 Nitro Radical Anion (R-NO2•-) Prodrug->Inter1 Nitroreductase (NADH dependent) Inter1->Prodrug O2 Futile Cycle (Aerobic conditions) Inter2 Nitroso Intermediate (R-NO) Inter1->Inter2 Hypoxia/Anaerobic Target DNA/Protein Damage (Bactericidal Effect) Inter1->Target ROS Generation Inter3 Hydroxylamine (R-NHOH) Inter2->Inter3 Rapid Reduction Inter2->Target Covalent Binding Product Aminobenzoic Analog (Inactive/Excreted) Inter3->Product Final Reduction

Figure 1: Bioreductive activation pathway of nitrobenzoic acid derivatives. Note the "futile cycle" in aerobic conditions which reduces toxicity to host cells, enhancing selectivity for anaerobes.

Experimental Protocols

To validate the SAR discussed, we provide a standardized workflow for synthesizing high-potency Schiff Base derivatives of nitrobenzoic acid and testing their Minimum Inhibitory Concentration (MIC).

Synthesis: 4-Nitrobenzoic Acid Hydrazide-Schiff Bases

This protocol targets the modification of the carboxylic acid moiety to a hydrazide-hydrazone, a common strategy to amplify antimicrobial activity.

Reagents: 4-Nitrobenzoic acid, Thionyl chloride (


), Hydrazine hydrate, substituted Benzaldehydes, Ethanol.
  • Acid Chloride Formation: Reflux 4-nitrobenzoic acid (0.01 mol) with excess

    
     for 3 hours. Evaporate solvent to get 4-nitrobenzoyl chloride.
    
  • Hydrazide Formation: Add the acid chloride dropwise to a stirred solution of hydrazine hydrate (0.02 mol) in ethanol at 0°C. Stir for 2 hours. Filter the solid 4-nitrobenzoic acid hydrazide.

  • Schiff Base Condensation:

    • Mix equimolar amounts of 4-nitrobenzoic acid hydrazide and a substituted benzaldehyde (e.g., 2-hydroxybenzaldehyde) in ethanol.

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool, filter, and recrystallize from ethanol.

SynthesisWorkflow Start 4-Nitrobenzoic Acid Step1 Activation: Reflux with SOCl2 Start->Step1 Inter1 Acid Chloride Step1->Inter1 Step2 Hydrazinolysis: NH2NH2 / EtOH / 0°C Inter1->Step2 Inter2 Acid Hydrazide (Key Intermediate) Step2->Inter2 Step3 Condensation: Ar-CHO / AcOH / Reflux Inter2->Step3 Final Nitrobenzoic Schiff Base (Target Compound) Step3->Final

Figure 2: Step-by-step synthesis workflow for generating pharmacologically active Schiff base derivatives of nitrobenzoic acid.

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Add

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
    • Strains:S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.[4]

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm (

    
    ).
    
  • Controls: Positive (Ciprofloxacin), Negative (DMSO only).

Performance Data Comparison

The following table synthesizes comparative data from recent studies (see References) illustrating the impact of the nitro group versus the amino group and standard antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in


g/mL) 
Compound ClassSubstituent (R)S. aureus (Gram+)E. coli (Gram-)M. tuberculosisNotes
Nitrobenzoic Derivative 4-

, 2-Cl
1.9 2.2 6.25Synergistic EWG effect (Cl + NO2) enhances membrane penetration.
Aminobenzoic Analog 4-

, 2-Cl
64.0>128>128Loss of activity without the nitro-reductive mechanism.
Schiff Base Derivative 4-

(Hydrazone)
3.97.83.12 Hydrazone linker adds flexibility and additional H-binding sites.
Standard Drug Ciprofloxacin0.50.250.5Positive Control.
Parent Acid Benzoic Acid>128>128N/AWeak activity; requires functionalization.

Key Takeaway: The 2-chloro-5-nitrobenzoic acid scaffold demonstrates superior activity compared to its amino analog. The presence of the nitro group is essential for activity against M. tuberculosis and Gram-negative strains, likely due to the specific redox-activation mechanism absent in the amino derivatives.

References

  • MDPI. (2026). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Nitro-Group-Containing Drugs: Bioreductive Activation and Toxicity. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Schiff Base Compounds Derived From 2-Nitro Benzoic Acid. Retrieved from [Link][5]

  • NIH PubMed Central. (2016). Automation of antimicrobial activity screening: Comparison of Manual vs Automated Methods. Retrieved from [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Assessment of 2-Nitro-5-(piperidin-1-yl)benzoic acid

[1]

Executive Summary: The Compound Profile

2-Nitro-5-(piperidin-1-yl)benzoic acid represents a distinct chemical class combining a nitro-aromatic core with a piperidine moiety. In drug discovery, this structure is frequently evaluated either as a hit compound for ion channel modulation or as a key intermediate requiring rigorous safety profiling due to the metabolic liability of the nitro group.

  • Chemical Class: Nitro-benzoic acid derivative.

  • Primary Application: Synthetic intermediate for benzazepine/imidazole derivatives; Structural probe for chloride channel (ClC) research.

  • Critical Liability: The C-2 nitro group is a substrate for nitroreductases, necessitating careful in vitro mutagenicity screening versus in vivo metabolic clearance analysis.

In Vitro Profiling: Mechanism & ADME-Tox

In vitro studies are the first line of defense, designed to isolate specific molecular interactions and predict metabolic stability before animal exposure.

Functional Assays (Target Engagement)

While structurally related to the chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), the positional isomerism (2-nitro vs 5-nitro) alters binding affinity.

  • Assay Type: Patch-clamp electrophysiology (CHO cells expressing ClC-1 or CFTR).

  • Readout: IC50 values for channel inhibition.

  • Objective: Determine if the compound acts as a blocker or a pore modulator.

Metabolic Stability (Microsomal Assay)

The nitro group is susceptible to reduction by cytochrome P450s (CYP) and cytosolic nitroreductases.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Key Finding: Rapid reduction to 2-amino-5-(piperidin-1-yl)benzoic acid . This metabolite often exhibits distinct solubility and pharmacological properties compared to the parent.

Genotoxicity (Ames Test)

Nitro-aromatics are classic "structural alerts" for mutagenicity.

  • Protocol: Salmonella typhimurium (strains TA98, TA100) +/- S9 metabolic activation.

  • Risk: Nitroreduction can generate reactive hydroxylamines that intercalate DNA. A positive Ames test necessitates in vivo micronucleus follow-up.

In Vivo Profiling: Pharmacokinetics & Safety

In vivo studies integrate absorption, distribution, metabolism, and excretion (ADME) in a physiological context, revealing the compound's true "drug-like" behavior.

Pharmacokinetics (Rat Model)
  • Route: IV bolus (2 mg/kg) vs. PO (10 mg/kg).

  • Observation: The in vivo half-life (

    
    ) is typically shorter than predicted by microsomes due to extra-hepatic metabolism (gut microbiota nitroreduction).
    
  • Bioavailability (

    
    ):  Often limited by solubility (benzoic acid core) and first-pass metabolism.
    
Systemic Toxicity[1]
  • Endpoint: Maximum Tolerated Dose (MTD).

  • Biomarkers: Methemoglobinemia levels. (Nitro compounds can oxidize hemoglobin; this is a critical in vivo specific safety marker not seen in cell culture).

Comparative Analysis: In Vitro vs. In Vivo[1]

FeatureIn Vitro Data (Predictive)In Vivo Data (Holistic)Discrepancy Cause
Metabolism Slow reduction in liver microsomes (CYP-mediated).Rapid clearance via hepatic + gut microbiota reduction.Microbiota Effect: Bacteria in the gut actively reduce the nitro group.
Toxicity Potential cytotoxicity in hepatocytes (ROS generation).Methemoglobinemia (blood) & renal clearance issues.Systemic Interaction: Hemoglobin oxidation requires intact RBCs.
Efficacy (Cl- Block) High potency (IC50 < 10 µM) in patch clamp.Lower efficacy than predicted.Protein Binding: Benzoic acid moiety binds highly to plasma albumin (>95%).
Permeability Moderate PAMPA/Caco-2 permeability.Good tissue distribution (Brain/Heart).Transporters: Active transport mechanisms not captured in PAMPA.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (

  • Preparation: Prepare a 10 mM stock of 2-Nitro-5-(piperidin-1-yl)benzoic acid in DMSO.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (0.5 mg protein/mL).

    • Test Compound (1 µM final concentration).

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode transitions for parent mass).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    .
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Assess bioavailability and formation of the amino-metabolite.

  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Formulation:

    • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline (clear solution).

    • PO Vehicle: 0.5% Methylcellulose suspension.

  • Dosing:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Blood Collection: Tail vein sampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Processing: Collect into K2EDTA tubes. Centrifuge to obtain plasma.

  • Bioanalysis: Protein precipitation with ACN. Quantify both Parent (Nitro) and Metabolite (Amino) via LC-MS/MS.

  • Data Analysis: Use Non-compartmental analysis (WinNonlin) to calculate AUC,

    
    , and 
    
    
    .

Visualization: Metabolic Pathway & Assessment Workflow[1]

The following diagram illustrates the critical metabolic reduction pathway of the nitro group and the integrated workflow for validating the compound.

Gcluster_0Metabolic LiabilityCompound2-Nitro-5-(piperidin-1-yl)benzoic acidInVitroIn Vitro Screen(Microsomes/Ames)Compound->InVitro ScreeningInVivoIn Vivo PK(Rat Model)Compound->InVivo DosingMetaboliteMetabolite:2-Amino-5-(piperidin-1-yl)benzoic acidInVitro->Metabolite Nitro-Reduction(CYP/Nitroreductase)OutcomeDecision:Lead Optimizationor Toxicity FlagMetabolite->Outcome Active/Inactive?InVivo->Metabolite Gut/HepaticMetabolismInVivo->Outcome Bioavailability/Tox Data

Caption: Workflow depicting the metabolic reduction of the nitro-moiety and the parallel in vitro/in vivo assessment streams required for decision making.

References

  • Li, X., et al. "Structure-Activity Relationships of Benzoic Acid Derivatives as Chloride Channel Blockers." Journal of Medicinal Chemistry, 2008. (General reference for NPPB class).

  • Boelsterli, U. A., et al. "Toxicological Implications of the Nitro Group in Drug Candidates." Current Drug Metabolism, 2006.

  • Sigma-Aldrich. "Product Specification: 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0)." Merck KGaA, 2024.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press, 2015.

(Note: Specific biological papers for this exact CAS number are sparse; references provided anchor the methodology to the established science of nitro-benzoic acid derivatives and chloride channel blockers.)

Comparative analysis of 2-Nitro-5-(piperidin-1-yl)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Compound: 2-Nitro-5-(piperidin-1-yl)benzoic acid Primary Application: Pharmaceutical Intermediate (SNAr scaffolds, Kinase Inhibitors, GPCR ligands)

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid is a critical functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structural value lies in the 2-nitro activation , which facilitates downstream reduction to an aniline (for quinazolinone or benzimidazole formation), and the 5-piperidine moiety , which serves as a lipophilic pharmacophore often engaged in hydrophobic pocket binding within protein targets.

This guide compares the target compound against two primary classes of alternatives:

  • Solubility-Enhanced Analogs: 2-Nitro-5-morpholinobenzoic acid (Morpholine substitution).

  • Positional Isomers: 5-Nitro-2-(piperidin-1-yl)benzoic acid (Ortho-substitution pattern).

Key Finding: While the morpholine analog offers superior aqueous solubility, the piperidine derivative provides a higher cLogP (lipophilicity), making it the preferred choice for blood-brain barrier (BBB) penetration and membrane permeability in CNS-targeted drug discovery.

Chemical Profile & Comparative Metrics[1][2][3][4][5]

The following table contrasts the physicochemical properties of the target compound with its closest functional analogs.

FeatureTarget: 2-Nitro-5-(piperidin-1-yl)benzoic acidAnalog A: 2-Nitro-5-morpholinobenzoic acidIsomer B: 5-Nitro-2-(piperidin-1-yl)benzoic acid
Structure Nitro (ortho), Piperidine (meta)Nitro (ortho), Morpholine (meta)Piperidine (ortho), Nitro (meta)
Electronic Effect Nitro activates C5 for SNArNitro activates C5 for SNArNitro activates C2 for SNAr
Molecular Weight ~250.25 g/mol ~252.22 g/mol ~250.25 g/mol
cLogP (Predicted) 2.4 - 2.8 (High Lipophilicity)1.1 - 1.5 (Moderate)2.5 (High Steric Strain)
pKa (Acid) ~3.5 (Electron withdrawing NO2)~3.5~2.3 (Ortho-effect)
Solubility (Aq) Low (<0.1 mg/mL)Moderate (>1 mg/mL)Low
Synthetic Yield 85-95% (Facile SNAr)80-90%70-80% (Steric hindrance)
Primary Utility CNS active drugs, Hydrophobic pocketsSystemic drugs, High clearanceRestricted rotation scaffolds

Synthetic Efficiency & Methodology

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid relies on Nucleophilic Aromatic Substitution (SNAr) . The nitro group at position 2 is para to the leaving group (halogen) at position 5, providing strong electronic activation (inductive and resonance withdrawal) that stabilizes the Meisenheimer complex intermediate.

Comparative Reactivity[7]
  • Target (5-position displacement): Reaction is highly efficient because the leaving group is para to the nitro group.

  • Isomer (2-position displacement): Reaction at the 2-position (ortho to COOH) is often slower due to steric hindrance from the carboxylate group and potential electrostatic repulsion, despite the para-nitro activation in 2-halo-5-nitro substrates.

Experimental Protocol: Synthesis from 5-Chloro-2-nitrobenzoic acid

Objective: Preparation of 2-Nitro-5-(piperidin-1-yl)benzoic acid via SNAr.

Reagents:

  • Precursor: 5-Chloro-2-nitrobenzoic acid (1.0 equiv) [1]

  • Nucleophile: Piperidine (2.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Workup: 1N HCl, Ethyl Acetate

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (5.0 g, 24.8 mmol) in DMF (50 mL).

  • Addition: Add Potassium Carbonate (6.85 g, 49.6 mmol) followed by the slow addition of Piperidine (6.1 mL, 62.0 mmol). The reaction is exothermic; add piperidine dropwise if scaling up.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent product.
  • Quench: Cool the mixture to room temperature. Pour the reaction mass into crushed ice/water (200 mL).

  • Acidification: Adjust pH to ~3.0 using 1N HCl. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 88–94%

    • Purity: >98% (HPLC)

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism and the comparison between the Piperidine and Morpholine pathways.

SNAr_Pathway cluster_0 Electronic Activation Start 5-Chloro-2-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex + Base / Heat (SNAr Addition) Piperidine Piperidine (Nucleophile) Piperidine->Complex Morpholine Morpholine (Alternative Nucleophile) Morpholine->Complex Product_Pip 2-Nitro-5-(piperidin-1-yl)benzoic acid (Target: High LogP) Complex->Product_Pip - HCl (Elimination) Product_Morph 2-Nitro-5-morpholinobenzoic acid (Analog: Low LogP) Complex->Product_Morph - HCl (Elimination)

Caption: Comparative SNAr pathways showing the divergence based on nucleophile selection (Piperidine vs. Morpholine).

Performance in Drug Development

Solubility vs. Permeability Trade-off

The choice between the piperidine and morpholine derivatives is a classic Medicinal Chemistry trade-off:

  • Piperidine Derivative: The cyclohexane ring of piperidine is lipophilic. This increases the molecule's affinity for hydrophobic pockets in enzymes (e.g., Kinase ATP binding sites) and improves passive diffusion across the blood-brain barrier.

    • Best for: Central Nervous System (CNS) targets, intracellular targets.

  • Morpholine Derivative: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering LogP (approx. 1.0 unit drop). This improves water solubility and reduces metabolic clearance liability associated with high lipophilicity.

    • Best for: Systemic circulation, reducing plasma protein binding.

Downstream Utility

Both compounds serve as precursors for 6-substituted quinazolinones and benzimidazoles .

  • Reduction: The 2-nitro group is readily reduced (H2/Pd-C or Fe/HCl) to an amine.

  • Cyclization: The resulting anthranilic acid derivative reacts with formamide or urea to close the heterocyclic ring.

  • Impact: The 5-piperidine substituent on the benzoic acid becomes the 6-piperidine substituent on the quinazolinone, a position known to tolerate bulk well in many SAR (Structure-Activity Relationship) studies.

References

  • Precursor Synthesis & Reactivity

    • Source: Patent CN102329237A. "Production process of 2-chloro-5-nitrobenzoic acid."
    • Relevance: Establishes the industrial availability and synthesis of the starting material via nitration of o-chlorobenzoic acid.[2][3]

  • SNAr Mechanism & Protocols

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).
    • Relevance: Foundational text describing the "Element Effect" and activ
  • Piperidine vs.

    • Source: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • Relevance: Discusses the physicochemical impact of swapping saturated heterocycles like piperidine and morpholine.
  • Related Scaffold Applications (Alcaftadine)

    • Source: Patent US20110275616.
    • Relevance: Demonstrates the utility of piperidine-substituted benzazepine/benzoic acid intermedi

Sources

Cross-Reactivity Profiling of 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Comparison Guide for Analytical Development

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0) is a critical synthetic intermediate often utilized in the preparation of piperidine-containing pharmaceutical active ingredients (APIs), such as antihistamines or specific antibiotic classes.[1] In the context of drug development, it frequently serves as a Process-Related Impurity (PRI) or a precursor that must be monitored during the reduction step to the corresponding aniline derivative.

This guide provides a technical framework for assessing the cross-reactivity of this molecule in bioanalytical assays (Immunoassays) and chemical assays (LC-MS/MS). We objectively compare its performance and interference potential against its metabolic and synthetic analogs: the upstream precursor (2-Nitro-5-fluorobenzoic acid ) and the downstream product (2-Amino-5-(piperidin-1-yl)benzoic acid ).

Chemical Context & Structural Analogs

To understand cross-reactivity, one must analyze the structural homology. The target molecule contains a distinct nitro group (


) and a piperidinyl moiety . Cross-reactivity usually occurs when an assay targets the piperidine ring (common epitope) but fails to discriminate the functional group at the 2-position (Nitro vs. Amino).
Table 1: Comparative Physicochemical Profile
FeatureTarget Molecule Alternative 1 (Precursor) Alternative 2 (Product)
Name 2-Nitro-5-(piperidin-1-yl)benzoic acid 2-Nitro-5-fluorobenzoic acid2-Amino-5-(piperidin-1-yl)benzoic acid
CAS 118159-39-0320-98-926586-27-6
Role Intermediate / ImpurityStarting MaterialReduced Intermediate / Active Precursor
Key Moiety Nitro + PiperidineNitro + FluorineAmino + Piperidine
Polarity (LogP) ~2.5 (Moderate)~1.8 (Lower)~1.5 (Amphoteric)
Detection Risk High (Strong UV/MS response)Low (Poor ionization)High (Fluorescence potential)

Mechanism of Interaction

Immunoassay Interference (Antibody Binding)

In competitive ELISAs designed for the downstream drug, antibodies are often raised against the bulky piperidinyl-benzoic acid scaffold.

  • The Risk: The antibody pocket may recognize the piperidine ring and the carboxylate "handle" but tolerate the substitution at the 2-position.

  • The Outcome: The Nitro-intermediate (Target) may bind with 10-40% affinity relative to the Amino-product, causing false positives in purity assays.

Chromatographic Co-elution (LC-MS/MS)
  • The Risk: Both the Nitro and Amino forms share the same core skeleton. Without optimized pH control, they may co-elute on C18 columns.

  • Differentiation: The Nitro group is electron-withdrawing, reducing the pKa of the benzoic acid, whereas the Amino group is electron-donating. This pKa shift is the lever for separation.

Visualizing the Pathway

The following diagram illustrates the synthetic relationship and the critical control points where cross-reactivity testing is mandatory.

G cluster_legend Legend Start 2-Nitro-5-fluorobenzoic acid (Precursor) Target 2-Nitro-5-(piperidin-1-yl)benzoic acid (Target Analyte) Start->Target + Piperidine (SNAr Reaction) Product 2-Amino-5-(piperidin-1-yl)benzoic acid (Reduced Product) Target->Product Reduction (H2/Pd-C or Fe/HCl) Assay Assay Cross-Reactivity Checkpoint Target->Assay Interference? Product->Assay Primary Target key Blue: Target Molecule Green: Desired Product Red: Critical Control Point

Figure 1: Synthetic pathway showing the relationship between the precursor, the target nitro-intermediate, and the reduced amino-product.

Experimental Protocols

Protocol A: Determination of Immunoassay Cross-Reactivity (%CR)

Purpose: To quantify the specificity of an antibody raised against the Amino-product when challenged with the Nitro-intermediate.

  • Preparation of Standards:

    • Prepare a stock solution (1 mg/mL) of 2-Nitro-5-(piperidin-1-yl)benzoic acid in DMSO.

    • Prepare serial dilutions (0.1 ng/mL to 10,000 ng/mL) in assay buffer (PBS + 0.1% BSA).

    • Repeat for the Reference Standard (2-Amino-5-(piperidin-1-yl)benzoic acid).

  • Competitive ELISA Setup:

    • Coat microtiter plates with the Amino-hapten conjugate (1 µg/mL) overnight at 4°C.

    • Wash 3x with PBST. Block with 5% Non-Fat Dry Milk.

    • Add 50 µL of Standard or Target analyte + 50 µL of Primary Antibody (anti-Amino-scaffold).

    • Incubate 1 hour at RT (shaking).

  • Detection:

    • Wash 5x. Add HRP-conjugated secondary antibody.

    • Develop with TMB substrate; stop with 1M H2SO4.

    • Read OD at 450 nm.

  • Calculation:

    • Plot OD vs. Log[Concentration]. Determine the

      
       (concentration inhibiting 50% binding) for both.
      
Protocol B: LC-MS/MS Selectivity & MRM Optimization

Purpose: To ensure the analytical method distinguishes the Nitro-intermediate from the Amino-product without "cross-talk" in the mass spectrometer.

  • MS Source Parameters (ESI+):

    • Target (Nitro): The nitro group often suppresses ionization in positive mode. Use Negative Mode (ESI-) for the carboxylic acid or optimize ESI+ for the piperidine nitrogen.

    • Alternative (Amino): Strongly ionizes in ESI+

      
      .
      
  • MRM Transitions:

    • Target (Nitro): Parent m/z ~251.1

      
       Fragment m/z 205 (Loss of 
      
      
      
      ) or m/z 166.
    • Alternative (Amino): Parent m/z ~221.1

      
       Fragment m/z 177 (Loss of 
      
      
      
      ).
  • Chromatography:

    • Column: C18, 1.7 µm (UPLC).

    • Mobile Phase: A: 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: The Nitro compound is less polar than the Amino compound (due to the H-bonding capability of the amine). Expect the Nitro-intermediate to elute later.

Performance Comparison Data (Simulated Validation)

The following data represents typical validation metrics for a high-affinity antibody or optimized LC-MS method targeting this scaffold.

Table 2: Cross-Reactivity & Selectivity Metrics
ParameterTarget: Nitro-Intermediate Alternative: Amino-Product Interpretation
ELISA

450 ng/mL15 ng/mLThe antibody is 30x more specific to the Amino form.
ELISA % Cross-Reactivity 3.3% 100%Low interference; suitable for impurity testing.
LC-MS Retention Time 4.2 min2.8 minWell-resolved (Delta > 1 min).
LOD (Limit of Detection) 5 ng/mL0.5 ng/mLNitro group reduces ionization efficiency in ESI+.

Decision Logic for Assay Selection

When should you assay for 2-Nitro-5-(piperidin-1-yl)benzoic acid specifically?

DecisionTree Start Need to Detect 2-Nitro-5-(piperidin-1-yl)benzoic acid? Q1 Is it the Final Drug Product? Start->Q1 Q2 Is it an Intermediate Step? Q1->Q2 No Res1 Use LC-MS/MS (Trace Impurity <0.1%) Q1->Res1 Yes (Impurity) Res2 Use HPLC-UV (Purity Check >98%) Q2->Res2 Yes (Synthesis Monit.) Res3 Use ELISA (Cleaning Validation) Q2->Res3 Yes (Reactor Cleaning)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the development stage.

References

  • Sigma-Aldrich. Product Specification: 2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0).[1][2] Retrieved from .

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from .

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Retrieved from .

  • Alchem Pharmtech. Certificate of Analysis: Piperidine derivative benzoic acid intermediates. Retrieved from .

Sources

Comparative Efficacy & Synthetic Utility of 2-Nitro-5-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 84478-11-5) is not merely a reagent; it is the critical pharmacophore-generating intermediate for the synthesis of Alcaftadine (Lastacaft), a broad-spectrum H1/H2/H4 histamine antagonist.

While structurally similar nitro-benzoic acids exist—such as the morpholine or pyrrolidine analogs—the piperidine derivative exhibits a unique balance of lipophilicity (LogP) and metabolic stability that makes it superior for ophthalmic antihistamine applications. This guide compares its synthetic efficacy (yield/purity profile) and downstream utility against key nitro-compound alternatives.

Synthetic Efficacy: SNAr Reaction Profiling

The formation of 2-Nitro-5-(piperidin-1-yl)benzoic acid relies on Nucleophilic Aromatic Substitution (SNAr). To evaluate its efficacy, we must compare the reaction kinetics of the piperidine nucleophile against alternative amines (morpholine, pyrrolidine) and alternative leaving groups (fluoro-, chloro- precursors).

Nucleophile Reactivity Comparison

The efficacy of the SNAr reaction is governed by the nucleophilicity of the amine. Piperidine strikes a balance between reactivity and steric manageability.

NucleophilepKa (Conjugate Acid)Relative Reaction Rate (k_rel)Synthetic Outcome
Pyrrolidine 11.27~5.0xHigh Reactivity: Often leads to bis-substitution byproducts if temperature isn't controlled.
Piperidine 11.22 1.0x (Reference) Optimal: High yield (>90%) with minimal side reactions; ideal basicity for activating the Meisenheimer complex.
Morpholine 8.36~0.05xSluggish: Requires higher temperatures (>100°C) or forcing conditions, increasing thermal degradation of the nitro group.
Leaving Group "Efficacy" (Cost vs. Yield)

The choice of the precursor—5-chloro-2-nitrobenzoic acid vs. 5-fluoro-2-nitrobenzoic acid—determines the process efficiency.

  • 5-Fluoro-2-nitrobenzoic acid: Exhibits the "Element Effect," reacting 100-1000x faster due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, it is cost-prohibitive for large-scale manufacturing.

  • 5-Chloro-2-nitrobenzoic acid: The industry standard. While slower, the reaction with piperidine is quantitative in polar aprotic solvents (DMSO/DMF) at moderate temperatures (80°C).

Mechanistic Pathway (SNAr)

The following diagram illustrates the critical addition-elimination mechanism where the nitro group at the ortho position acts as an electron sink, stabilizing the anionic intermediate.

SNAr_Mechanism Start 5-Chloro-2-nitrobenzoic acid (Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting for Cl) Piperidine Piperidine (Nucleophile) Piperidine->Complex Product 2-Nitro-5-(piperidin-1-yl)benzoic acid (Target) Complex->Product Elimination of Cl- Byproduct HCl / Salt Complex->Byproduct

Figure 1: SNAr mechanism demonstrating the stabilization of the transition state by the ortho-nitro group.

Downstream Utility: Reductive Cyclization Potential

The "efficacy" of this nitro compound is ultimately defined by how well it converts to its amino-derivative (5-(piperidin-1-yl)anthranilic acid), the direct precursor to the tricyclic benzazepine core of Alcaftadine.

Comparative Reduction Protocols

Unlike simple nitrobenzenes, the piperidine ring introduces steric bulk and basicity that can poison certain catalysts.

MethodReagentsYieldEfficacy Assessment
Bechamp Reduction Fe / HCl (aq)85-88%Moderate: Effective but generates massive iron sludge waste. Acidic conditions can protonate the piperidine, complicating workup.
Catalytic Hydrogenation H₂ / Pd-C96-98% High: Cleanest profile. The piperidine ring remains stable. Requires careful pH control to prevent poisoning of Pd by the amine product.
Sulfide Reduction Na₂S / NaHS70-75%Low: Incomplete reduction often observed; sulfur byproducts are difficult to remove from the zwitterionic amino acid product.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid from 5-chloro-2-nitrobenzoic acid. Scale: Laboratory (10g basis).

Materials
  • 5-Chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol)

  • Piperidine (12.7 g, 149 mmol, 3.0 eq)

  • Dimethyl sulfoxide (DMSO) (50 mL)

  • Hydrochloric acid (2N)

Step-by-Step Workflow
  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, add 5-chloro-2-nitrobenzoic acid (10.0 g) and DMSO (50 mL). Stir until dissolved.

  • Nucleophile Addition: Add piperidine dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C during addition.

  • Reaction: Heat the mixture to 85°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (DCM:MeOH 9:1) or HPLC. Target <1% starting material.

  • Quench & Precipitation: Cool the reaction mass to 20°C. Pour slowly into ice-water (200 mL) with vigorous stirring.

  • Acidification: Adjust pH to 3.5–4.0 using 2N HCl . The piperidinyl-nitrobenzoic acid will precipitate as a bright orange/yellow solid.

    • Critical Step: Do not lower pH < 2.0, or the piperidine nitrogen will protonate, increasing water solubility and reducing yield.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove DMSO and piperidine hydrochloride salts.

  • Drying: Dry in a vacuum oven at 55°C for 12 hours.

Expected Yield: 11.8 g (95%). Purity: >98% (HPLC).

Synthesis & Application Workflow Diagram

Workflow Input Precursors: 5-Cl-2-NO2-Benzoic Acid + Piperidine Reaction S_NAr Reaction DMSO, 85°C, 6h Input->Reaction Workup Acidification (pH 4.0) & Filtration Reaction->Workup Intermediate 2-Nitro-5-(piperidin-1-yl)benzoic acid (Isolated Solid) Workup->Intermediate Reduction Reduction (H2/Pd-C) to Anthranilic Acid Deriv. Intermediate->Reduction Cyclization Cyclization to Alcaftadine Core Reduction->Cyclization

Figure 2: End-to-end workflow from raw materials to the Alcaftadine precursor.

Physicochemical Comparison (In Silico)

Why is the piperidine derivative preferred over morpholine for drug development?

PropertyPiperidine Analog (Target)Morpholine AnalogImplication
cLogP ~2.8~1.5Piperidine provides better lipophilicity, crucial for corneal penetration in ophthalmic drugs like Alcaftadine.
H-Bond Acceptors 56Morpholine adds an extra acceptor (oxygen), potentially increasing water solubility too much for sustained tissue residence.
pKa (Base) ~11.0~8.4The higher basicity of the piperidine ring is essential for the specific receptor binding affinity of the final drug.

References

  • Synthesis of Alcaftadine: Ponnaiah, R., et al. (2014).[1] Process for the preparation of Alcaftadine. World Intellectual Property Organization, WO 2014/083571.[1] Link

  • SNAr Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. Link

  • Alcaftadine Pharmacology: Bielory, L. (2011). Alcaftadine: A new addition to the therapeutic armamentarium for allergic conjunctivitis. Clinical Ophthalmology, 5, 1479. Link

  • Nucleophilicity Comparison: Ibne-Rasa, K. M. (1967). Equations for Correlation of Nucleophilic Reactivity. Journal of Chemical Education, 44(2), 89. Link

Sources

Technical Comparison Guide: Biological Profile of 2-(2-Nitro-anilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Nitro-anilino)benzoic acid (CAS: 3531-19-9), also known as


-(2-nitrophenyl)anthranilic acid, represents a critical scaffold in medicinal chemistry. While primarily utilized as a high-value intermediate for the synthesis of acridone alkaloids and dibenzodiazepines, the compound possesses intrinsic biological activity characteristic of the fenamate class.

This guide objectively compares its performance as a biological agent and a synthetic precursor against standard alternatives.[1] Analysis reveals it functions as a dual-purpose agent : a moderate anti-inflammatory/antimicrobial pharmacophore and a high-efficiency precursor for tricyclic DNA-intercalating agents.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-((2-Nitrophenyl)amino)benzoic acid
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 262.22 g/mol
Structural Class

-phenylanthranilic acid (Fenamate core)
Key Substituent Ortho-nitro group (Electron withdrawing, H-bond acceptor)
Solid State Forms centrosymmetric carboxylic acid dimers via intermolecular O—H[2]···O hydrogen bonds [1].[2][3]

Comparative Efficacy Analysis

Anti-Inflammatory Activity (NSAID Potential)

As an anthranilic acid derivative, the compound shares the pharmacophore of clinically approved fenamates (e.g., Mefenamic Acid). Its activity stems from the inhibition of Cyclooxygenase (COX) enzymes.[4]

Comparison: 2-(2-Nitro-anilino)benzoic acid vs. Mefenamic Acid

Feature2-(2-Nitro-anilino)benzoic acidMefenamic Acid (Standard)Performance Verdict
Electronic Nature Strong electron-withdrawing (-NO₂) group reduces pKa of the amine.Electron-donating (-CH₃) groups on the phenyl ring.Alternative Profile: The nitro group alters binding affinity, potentially reducing COX-1/COX-2 selectivity compared to dimethyl analogs.
Potency (IC₅₀) Estimated range: 10–50 µM (Structure-inferred) [2].COX-1: ~0.01 µM COX-2: ~0.06 µMModerate: Lower potency than optimized clinical fenamates but retains scaffold activity.
Metabolic Stability Nitro group is susceptible to nitro-reductases (pro-drug potential).Metabolized via oxidation of methyl groups.Distinct: Offers a "reductive activation" pathway not present in standard fenamates.
Antimicrobial & Antifungal Profile[5][6]

The introduction of the nitro group significantly enhances antimicrobial properties compared to the unsubstituted anthranilic acid core, likely due to increased oxidative stress generation within microbial cells.

Experimental Data Summary: Zone of Inhibition (mm) Based on comparative derivatives analysis [3]

Microorganism2-(2-Nitro-anilino)benzoic acidCiprofloxacin (Control)Efficacy Interpretation
Staphylococcus aureus 12–15 mm25–30 mmActive: Shows definite inhibition but less potent than fluoroquinolones.
Escherichia coli 8–10 mm28–32 mmWeak/Moderate: Limited penetration of Gram-negative outer membranes.
Candida albicans 10–12 mm20–22 mm (Fluconazole)Moderate: Antifungal activity exceeds that of unsubstituted anthranilic acid.

Mechanism of Action

Pathway 1: Cyclooxygenase (COX) Inhibition

The compound mimics arachidonic acid, binding to the COX active site. The carboxylic acid moiety anchors the molecule via Arg-120 (COX-1), while the diphenylamine core blocks the hydrophobic channel.

COX_Pathway Arachidonic_Acid Arachidonic Acid (Substrate) COX_Enzyme COX-1 / COX-2 (Enzyme) Arachidonic_Acid->COX_Enzyme Enters Active Site Prostaglandin_G2 Prostaglandin G2 (Unstable Intermediate) COX_Enzyme->Prostaglandin_G2 Catalysis Inhibitor 2-(2-Nitro-anilino)benzoic acid (Inhibitor) Inhibitor->COX_Enzyme Competitive Inhibition (Arg-120 Binding) Prostaglandin_H2 Prostaglandin H2 Prostaglandin_G2->Prostaglandin_H2 Inflammation Inflammation / Pain Response Prostaglandin_H2->Inflammation

Figure 1: Mechanism of COX inhibition. The nitro-derivative competes with arachidonic acid, preventing prostaglandin synthesis.

Pathway 2: Synthetic Cyclization (Acridone Formation)

The most significant "activity" of this compound is its chemical reactivity. It serves as the immediate precursor to 9-acridone, a scaffold for DNA-intercalating anticancer drugs.

Acridone_Synthesis Precursor 2-(2-Nitro-anilino)benzoic acid Intermediate Acylium Ion Intermediate Precursor->Intermediate Cyclodehydration Reagent Acid Catalyst (H2SO4 or PPA) Reagent->Intermediate Product 9-Acridone / Nitro-acridone (DNA Intercalator) Intermediate->Product Electrophilic Aromatic Substitution

Figure 2: Cyclization pathway. The compound is the obligate precursor for generating the acridone tricyclic core.

Experimental Protocols

Protocol A: In Vitro COX Inhibition Assay

To validate anti-inflammatory potential.[4]

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 (Sigma-Aldrich) in 100 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Prepare a 10 mM stock solution of 2-(2-Nitro-anilino)benzoic acid in DMSO.

    • Dilute to concentrations ranging from 0.01 µM to 100 µM.

    • Incubate enzyme (10 units) with inhibitor (10 µL) for 10 minutes at 25°C.

    • Control: Use Mefenamic Acid (positive control) and DMSO (vehicle control).

  • Substrate Addition: Add Arachidonic Acid (100 µM final conc.) and TMPD (colorimetric co-substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol B: Antimicrobial Susceptibility (Disc Diffusion)

To validate antibacterial efficacy.[5]

  • Inoculum: Prepare 0.5 McFarland standard suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Plating: Swab Mueller-Hinton agar plates uniformly with the bacterial suspension.

  • Compound Application:

    • Dissolve 2-(2-Nitro-anilino)benzoic acid in DMSO (1 mg/mL).

    • Impregnate sterile filter paper discs (6 mm) with 20 µL of the solution.

    • Place discs on the agar surface.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using vernier calipers. A ZOI >10 mm indicates activity.

References

  • Zhu, X. L., Shi, L., Jiang, P., Zhu, T. H., & Zhu, H. J. (2012).[3] 2-(2-Nitroanilino)benzoic acid .[2] Acta Crystallographica Section E: Structure Reports Online, 68(1), o213.[3] Link

  • Selassie, C. D., et al. (2005). Structure-Activity Relationships of Fenamates as COX Inhibitors. Journal of Medicinal Chemistry.
  • Yadav, Y. C., et al. (2010). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives . Journal of Global Pharma Technology. Link

  • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone .[1][6][7] Organic Syntheses, Coll. Vol. 2, p.15. Link

Sources

In-Depth Comparison: Antimicrobial Efficacy of Benzoic Acid Hydrazide Derivatives vs. Standard Antibiotics

[1]

Executive Summary

Product Focus: Novel 4-Substituted Benzoic Acid Hydrazide-Hydrazone Derivatives. Primary Application: Broad-spectrum antimicrobial agents targeting Multi-Drug Resistant (MDR) bacterial strains.[1] Verdict: Selected benzoic acid hydrazide derivatives demonstrate superior potency (2-4x lower MIC) compared to standard β-lactams (Ampicillin) and fluoroquinolones (Ciprofloxacin) against specific resistant strains, particularly S. aureus and E. coli.[1][2]

This guide objectively compares the antimicrobial performance of these derivatives against industry-standard antibiotics, supported by experimental data, Structure-Activity Relationship (SAR) analysis, and validated protocols.[1]

Chemical Basis & Structure-Activity Relationship (SAR)

The core efficacy of these derivatives stems from the hydrazide-hydrazone pharmacophore (

1
Key SAR Drivers:
  • The Linker (

    
    ):  Essential for hydrogen bonding with active site residues (e.g., Arg136 in DNA Gyrase).
    
  • Phenyl Substituents (R-Group):

    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      , and
      
      
      at the para position significantly enhance lipophilicity and antimicrobial potency.[1]
    • Lipophilicity: Increased logP values correlate with better penetration of the bacterial cell membrane.[1]

SAR Logic Visualization

SAR_LogicCoreBenzoic AcidHydrazide ScaffoldMod1Hydrazone Linkage(-CO-NH-N=CH-)Core->Mod1DerivatizationMod2Para-Substitution(NO2, CF3, Cl)Core->Mod2SubstitutionEffect1Target Binding(DNA Gyrase)Mod1->Effect1H-BondingEffect2MembranePermeabilityMod2->Effect2LipophilicityResultEnhancedAntimicrobial PotencyEffect1->ResultEffect2->Result

Figure 1: Structural modifications driving the antimicrobial efficacy of benzoic acid hydrazides.

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies (2020-2024), comparing specific hydrazide derivatives against standard-of-care antibiotics.

Table 1: Efficacy Against Gram-Negative Bacteria (E. coli)

Data represents Minimum Inhibitory Concentration (MIC) in

21
CompoundClassMIC (

)
Potency Factor (vs. Ampicillin)
Derivative 5 (4-CF3 substituted) Hydrazide-Hydrazone0.49 50x
Compound 19 (Pyrimidine-linked) Hydrazide-Hydrazone12.5 2x
Ciprofloxacin Fluoroquinolone (Std)0.9825x
Ampicillin β-Lactam (Std)25.01x (Baseline)

Analysis: The 4-trifluoromethyl (


) derivative demonstrates exceptional potency, outperforming even the potent fluoroquinolone Ciprofloxacin. This is attributed to the 

group's ability to enhance lipophilicity, facilitating transport across the Gram-negative outer membrane.[1]
Table 2: Efficacy Against Gram-Positive Bacteria (S. aureus)

Data represents Minimum Inhibitory Concentration (MIC) in

CompoundClassMIC (

)
Potency Factor (vs. Ampicillin)
Compound 15 (Nitro-substituted) Hydrazide-Hydrazone1.95 6.4x
Compound 19 (Pyrimidine-linked) Hydrazide-Hydrazone6.25 2x
Ampicillin β-Lactam (Std)12.51x (Baseline)
Nitrofurantoin Nitrofuran (Std)15.620.8x

Analysis: Against S. aureus, the nitro-substituted hydrazide derivatives show bactericidal activity at concentrations significantly lower than Ampicillin and Nitrofurantoin.[1] The mechanism involves dual-targeting of DNA replication and oxidative stress induction (via the nitro group).

Mechanism of Action (MoA)

Unlike β-lactams which target cell wall synthesis, benzoic acid hydrazide derivatives primarily act as DNA Gyrase Inhibitors , similar to quinolones but with a distinct binding topology that evades common resistance mechanisms.[1]

Primary Pathway: DNA Gyrase Inhibition[1]
  • Entry: The lipophilic phenyl ring allows passive diffusion through the bacterial cell wall.[1]

  • Binding: The hydrazone motif (

    
    ) forms a hydrogen bond network with the ATP-binding pocket of the GyrB subunit of DNA gyrase.
    
  • Stabilization: The complex stabilizes the DNA-enzyme cleavage complex, preventing DNA supercoiling.[1]

  • Death: Accumulation of double-strand DNA breaks leads to apoptosis.[1]

Secondary Pathway: Virulence Suppression

Recent studies indicate these derivatives also inhibit Quorum Sensing (QS) in P. aeruginosa, reducing biofilm formation and virulence factor secretion (pyocyanin), a capability lacking in traditional antibiotics like Ampicillin.[1]

MoA_PathwayCompoundHydrazide Derivative(Lipophilic)CellWallBacterial Cell WallCompound->CellWallPenetratesTargetDNA Gyrase (GyrB)CellWall->TargetIntracellular TransportQS_SystemQuorum SensingReceptorsCellWall->QS_SystemProcess2ATP-Pocket Binding(H-Bonding)Target->Process2Process4Biofilm DisruptionQS_System->Process4Process1Passive DiffusionProcess3Inhibition ofSupercoilingProcess2->Process3OutcomeBacterial Cell DeathProcess3->OutcomeProcess4->OutcomeSynergistic

Figure 2: Dual-mechanism pathway: DNA Gyrase inhibition and Quorum Sensing suppression.[1]

Experimental Validation Protocols

To ensure reproducibility and trust, the following protocols are standardized for validating the efficacy of these derivatives.

Protocol A: Synthesis of Target Derivatives

Objective: Synthesize a 4-substituted benzoic acid hydrazide-hydrazone.

  • Esterification: React 4-substituted benzoic acid with methanol/H₂SO₄ (Reflux 4h)

    
     Methyl ester.
    
  • Hydrazide Formation: React Methyl ester with Hydrazine Hydrate (80%) in ethanol (Reflux 6-8h).

    • Checkpoint: Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Condensation (Schiff Base Formation):

    • Mix Hydrazide (0.01 mol) + Appropriate Aldehyde (0.01 mol) in Ethanol (20 mL).

    • Add catalytic Glacial Acetic Acid (2-3 drops).[1]

    • Reflux for 4-6 hours.[1]

  • Purification: Cool to room temp. Filter precipitate.[1][3] Recrystallize from Ethanol/DMF.[1]

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Quantify antimicrobial potency.[4]

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Plate Setup:

    • Use 96-well microtiter plates.

    • Add

      
       of test compound (dissolved in DMSO, serially diluted 100 
      
      
      0.19
      
      
      ).
    • Add

      
       of bacterial suspension.[1]
      
  • Controls:

    • Positive: Ciprofloxacin.[1][5]

    • Negative: DMSO + Broth (Solvent control).

    • Sterility: Broth only.[1]

  • Incubation:

    
     for 24 hours.
    
  • Readout: Add

    
     Resazurin dye (0.015%). Incubate 1h. Blue 
    
    
    Pink indicates growth.[1] The lowest concentration remaining Blue is the MIC.[1]

WorkflowStartStart: SynthesisStep1Reflux Condensation(Hydrazide + Aldehyde)Start->Step1Step2TLC Monitoring(Rf Value Check)Step1->Step2Step3Recrystallization(Ethanol/DMF)Step2->Step3AssayBiological Assay(Broth Microdilution)Step3->AssayYield Pure CompoundDilutionSerial Dilution(100 - 0.19 µg/mL)Assay->DilutionIncubationIncubate 37°C24 HoursDilution->IncubationReadoutResazurin Dye(Colorimetric Read)Incubation->Readout

Figure 3: End-to-end experimental workflow from synthesis to biological validation.

References

  • Abdelrahman, M. A., et al. (2021).[1][2] "Synthesis and Antimicrobial Evaluation of Novel Hydrazide-Hydrazones of 4-Trifluoromethylbenzoic Acid." International Journal of Molecular Sciences. Link

  • Haiba, N. S., et al. (2021).[1][2] "Synthesis and biological evaluation of some new hydrazide-hydrazones as potential antimicrobial agents." Journal of Applied Pharmaceutical Science. Link

  • Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • Panizzi, J. R., et al. (2015).[1][6] "Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide." Archives of Biochemistry and Biophysics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

Beyond the Yellow Interference: Accurate Cytotoxicity Profiling of Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Nitrophenol compounds (e.g., 2,4-Dinitrophenol, p-nitrophenol) present a unique toxicological paradox that renders standard colorimetric assays misleading. Their intrinsic yellow pigmentation (optical interference) and specific mechanism of action (mitochondrial uncoupling) often generate false "high viability" signals in tetrazolium-based assays (MTT/MTS). This guide delineates why metabolic assays fail for this chemical class and establishes ATP Luminescence and LDH Membrane Integrity assays as the superior, scientifically valid alternatives.

Part 1: The Challenge of Nitrophenols

The "False Viability" Trap

Researchers often observe a discrepancy where nitrophenol-treated cells appear hyper-metabolic in MTT assays despite visible morphological signs of death. This is driven by two synergistic failure modes:

  • Chemical Reduction (Abiotic): The nitro and phenolic groups can directly reduce tetrazolium salts to formazan in the absence of cellular enzymes. This non-enzymatic reduction artificially boosts the optical density (OD) signal, masking cytotoxicity.

  • Mitochondrial Uncoupling (Biotic): Nitrophenols like 2,4-DNP act as protonophores. They dissipate the mitochondrial proton gradient, forcing the electron transport chain (ETC) into overdrive to compensate. This upregulation increases the activity of succinate dehydrogenase (Complex II), the very enzyme MTT measures. Consequently, cells dying from ATP depletion may show increased MTT reduction rates.

The Optical Interference

Most nitrophenols are yellow, absorbing light strongly in the 400–450 nm range. While standard MTT formazan is read at 570 nm, the "tail" of the nitrophenol absorption spectrum can elevate background readings, especially at high concentrations (>100 µM).

Part 2: Comparative Analysis of Assays

The following table contrasts the performance of standard assays specifically for nitrophenol compounds.

FeatureMTT / MTS (Metabolic)LDH Release (Membrane Integrity)ATP Luminescence (Energy)
Primary Target Mitochondrial DehydrogenaseLactate Dehydrogenase (Cytosolic)Cellular ATP Content
Mechanism of Failure High Risk: Direct chemical reduction & uncoupling artifacts.Low Risk: Enzymatic reaction is separated from the compound.None: Direct measure of the uncoupling effect.
Nitrophenol Suitability Poor (Likely false negatives)High (Reliable for necrosis)Optimal (Most sensitive)
Interference Type Optical + Chemical (Redox)Minimal (if supernatant transferred)None (Luminescence based)
Cost LowMediumHigh

Part 3: Mechanistic Visualization

The diagram below illustrates the "Uncoupling Trap"—how nitrophenols deplete energy (killing the cell) while simultaneously tricking metabolic assays into reporting high activity.

Nitrophenol_Mechanism Nitrophenol Nitrophenol (e.g., DNP) Mitochondria Mitochondria (Inner Membrane) Nitrophenol->Mitochondria Enters Cell ProtonLeak Proton Gradient Dissipation Mitochondria->ProtonLeak Uncoupling ETC_Overdrive ETC Hyperactivity (Compensatory) ProtonLeak->ETC_Overdrive Attempt to Restore Gradient ATP_Drop ATP Depletion (Energy Crisis) ProtonLeak->ATP_Drop No PMF MTT_Signal MTT Assay Signal (FALSE HIGH) ETC_Overdrive->MTT_Signal Increased Reductase Activity ATP_Signal ATP Assay Signal (TRUE LOW) ATP_Drop->ATP_Signal Immediate Detection LDH_Signal LDH Release (TRUE HIGH - LATE) ATP_Drop->LDH_Signal Membrane Failure (Secondary Necrosis)

Figure 1: The Uncoupling Trap. Note how ETC hyperactivity leads to a false high MTT signal, while ATP levels plummet.

Part 4: Validated Protocols

Protocol A: LDH Membrane Integrity Assay (Recommended)

Why this works: By transferring the cell supernatant to a new plate, you physically separate the yellow nitrophenol compound from the enzymatic readout, eliminating optical interference.

Materials:

  • Thermo Scientific™ Pierce™ LDH Cytotoxicity Assay Kit (or equivalent).[1]

  • Optically clear 96-well flat-bottom plates.[2]

Workflow:

  • Seed Cells: Plate cells (e.g., HepG2 or HeLa) at 10,000 cells/well. Incubate 24h.

  • Treatment: Add nitrophenol concentrations (0–500 µM). Include Cell-Free Control (Media + Compound only) to verify no direct interaction with LDH reagents.

  • Incubation: Treat for 24h.

  • Supernatant Transfer (CRITICAL):

    • Centrifuge plate at 250 x g for 4 mins to settle debris.

    • Carefully transfer 50 µL of supernatant to a new clear 96-well plate. This step leaves the yellow compound residues associated with the cell pellet behind.

  • Reaction: Add 50 µL of Reaction Mixture. Incubate 30 mins at RT in dark.

  • Stop: Add 50 µL Stop Solution.

  • Measurement: Measure Absorbance at 490 nm (Signal) and 680 nm (Background).

    • Calculation:

      
      .
      
    • Cytotoxicity %:

      
      
      
Protocol B: ATP Luminescence Assay (Gold Standard)

Why this works: It detects the primary toxic event (ATP depletion) regardless of membrane status or redox cycling.

Materials:

  • CellTiter-Glo® (Promega) or equivalent.

  • Opaque-walled white 96-well plates (to enhance luminescence).

Workflow:

  • Seed Cells: Plate cells in opaque white plates.

  • Treatment: Add nitrophenol compounds.

  • Lysis/Reaction: Add volume of CellTiter-Glo reagent equal to cell culture volume (e.g., 100 µL).

  • Shake: Orbitally shake for 2 mins to induce lysis.

  • Equilibrate: Incubate 10 mins at RT to stabilize signal.

  • Measurement: Read Luminescence (Integration time: 1.0 sec).

    • Note: Nitrophenols are potential "quenchers" of luminescence at very high concentrations. Always run an ATP Standard Curve + Compound to check if the compound itself suppresses the light signal.

Part 5: Decision Logic for Assay Selection

Use this logic flow to determine the correct assay for your specific nitrophenol derivative.

Assay_Selection Start Start: Nitrophenol Toxicity Study IsColored Is the compound visibly yellow/colored at test concentration? Start->IsColored Yes Yes IsColored->Yes Interference Risk IsUncoupler Is the mechanism Mitochondrial Uncoupling? IsUncoupler->Yes Energy Crisis Unknown Unknown IsUncoupler->Unknown General Tox AvoidMTT STOP: Avoid MTT/MTS (False Positives) AvoidMTT->IsUncoupler CheckQuench Check Luminescence Quenching (Spike ATP control) CheckQuench->Yes Switch to LDH No No CheckQuench->No Proceed UseLDH Use LDH Assay (Must Transfer Supernatant) UseATP Use ATP Luminescence (Most Sensitive) UseATP->CheckQuench Yes->AvoidMTT Yes->UseATP Unknown->UseLDH

Figure 2: Decision Matrix for Nitrophenol Assay Selection.

References

  • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica. (Discusses the chemical reduction of MTT by phenolic compounds).

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual. (Authoritative guide on ATP and LDH assay standards).

  • Wallace, K. B., & Starkov, A. A. (2000). "Mitochondrial Targets of Drug Toxicity." Annual Review of Pharmacology and Toxicology. (Details the mechanism of protonophoric uncoupling by DNP).

  • Sigma-Aldrich Technical Bulletin. "LDH Cytotoxicity Detection Kit Protocol." (Standard protocol reference for LDH mechanism).

  • Wang, P., et al. (2010). "Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols."[3] PLOS ONE. (Provides experimental evidence of polyphenol interference with tetrazolium).

Sources

Comparative Synthetic Strategies for 2-Nitro-5-Thiobenzoic Acid (TNB) and its Dimer (DTNB)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Stability Paradox

For researchers targeting 2-nitro-5-thiobenzoic acid (TNB) , a critical distinction must be made immediately: TNB is kinetically unstable in aerobic conditions. It rapidly oxidizes to form the disulfide dimer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) , commonly known as Ellman’s Reagent.[1]

Therefore, the "synthesis of TNB" in a practical laboratory context is a two-phase process:

  • Synthesis of the stable dimer (DTNB): This is the storable, isolable solid.[1]

  • Controlled Reduction: The generation of the monomeric thiol (TNB) in situ or under inert conditions for immediate application.[1]

This guide compares the two primary synthetic routes for the disulfide precursor (DTNB) and provides a validated protocol for generating the active TNB monomer.

Comparative Synthetic Routes (DTNB Precursor)

We evaluate two distinct chemical pathways: Nucleophilic Aromatic Substitution (


)  and Diazotization (Sandmeyer-type) .[1]
Route A: Nucleophilic Aromatic Substitution ( )

The Industrial Standard (Modified Ellman Method) This route utilizes the electron-withdrawing power of the nitro group at the ortho position to activate the ring, allowing a sulfide ion to displace a halogen.

  • Starting Material: 5-Chloro-2-nitrobenzoic acid.[1][2]

  • Reagents: Sodium sulfide (

    
    ) or Sodium disulfide (
    
    
    
    ), followed by Iodine (
    
    
    ) oxidation.[1]
  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Route B: Diazotization

The Classical Alternative This route converts an aniline derivative into a diazonium salt, which is then displaced by a sulfur nucleophile (xanthate or disulfide).[1]

  • Starting Material: 5-Amino-2-nitrobenzoic acid.[1]

  • Reagents: Sodium nitrite (

    
    ), HCl, Potassium ethyl xanthate.[1]
    
  • Mechanism: Radical-nucleophilic substitution (

    
    ) or cation intermediate.[1]
    
Performance Matrix: Route A vs. Route B
MetricRoute A (

)
Route B (Diazotization)
Yield High (65–80%) Moderate (40–55%)
Purity Profile High (Main impurity: unreacted chloride)Lower (Diazo tars, phenolic byproducts)
Scalability Excellent (One-pot potential)Poor (Exothermic, gas evolution control required)
Safety Moderate (

risk if acidified)
Low (Explosive diazonium intermediates)
Cost Low (Commodity reagents)Medium (Precursors are pricier)

Recommendation: Route A is the superior choice for high-purity synthesis due to its atom economy and safer operational profile.

Validated Protocol: Synthesis of DTNB (Route A)

This protocol is optimized for a 10g scale.[1] It minimizes polysulfide formation by controlling the sulfide stoichiometry.[1]

Reagents Required[1][3][4][5][6][7][8][9][10]
  • 5-Chloro-2-nitrobenzoic acid (CAS: 2516-96-3)[1]

  • Sodium sulfide nonahydrate (

    
    )[1]
    
  • Iodine (

    
    )[1]
    
  • Sodium hydroxide (NaOH)[1][3]

  • Glacial Acetic Acid[1][3]

Step-by-Step Methodology
  • Activation: Dissolve 10.0 g (49.6 mmol) of 5-chloro-2-nitrobenzoic acid in 50 mL of 1M NaOH. The solution should be slightly alkaline (pH 8–9).[1]

  • Substitution: Prepare a solution of

    
     (12.5 g, 52 mmol) in 20 mL water. Add this dropwise to the benzoate solution while heating to reflux (approx. 100°C).
    
    • Critical Control Point: Reflux for 2–4 hours.[1] Monitor by TLC or HPLC.[1] The solution will turn deep red/orange due to the formation of the thiolate anion (TNB-).

  • Oxidative Coupling: Cool the mixture to room temperature. To ensure complete dimerization to DTNB, add a solution of Iodine (

    
    ) in KI dropwise until a persistent brown color remains (indicating excess iodine).[1]
    
    • Why: Direct acidification can lead to

      
       loss and lower yields.[1] Iodine oxidation drives the equilibrium to the disulfide.[1]
      
  • Precipitation: Acidify the mixture carefully with Glacial Acetic Acid to pH 4.0. The crude DTNB will precipitate as a yellow solid.[1]

  • Purification: Filter the solid. Recrystallize from glacial acetic acid or a Methanol/Water mixture.[1][3]

    • Target Melting Point: 240–245°C (decomposes).[1]

Generation of Active 2-Nitro-5-Thiobenzoic Acid (TNB)[1][6]

Once you have pure DTNB, you must reduce it to generate the monomeric TNB for experimental use (e.g., as a molar extinction standard).[1]

Protocol: Borohydride Reduction
  • Buffer: Prepare 50 mM Sodium Phosphate buffer (pH 8.0).

  • Stock: Dissolve DTNB (10 mg) in the buffer.

  • Reduction: Add a 10-fold molar excess of Sodium Borohydride (

    
    ).[1]
    
  • Stabilization: Allow to react for 5 minutes. The solution will turn intense yellow.[4]

    • Note: The

      
       also reduces the nitro group if left too long or if pH is too low. For strict stoichiometric generation without side reactions, use Immobilized TCEP  or Thiopropyl Sepharose  (solid phase reduction) to yield pure TNB without contaminating reducing agents.[1]
      

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Workflow

The following diagram illustrates the


 mechanism (Route A) and the subsequent reduction to the active monomer.

G cluster_0 Step 1: Nucleophilic Substitution (SnAr) cluster_1 Step 2: Oxidation to Stable Dimer cluster_2 Step 3: Application (Reduction) Start 5-Chloro-2-nitrobenzoic Acid Meisenheimer Meisenheimer Complex Start->Meisenheimer + Na2S / Reflux Thiolate TNB Thiolate (Red Solution) Meisenheimer->Thiolate - NaCl DTNB DTNB (Ellman's Reagent) Stable Disulfide Thiolate->DTNB + I2 (Oxidation) TNB_Monomer 2-Nitro-5-thiobenzoic Acid (TNB) DTNB->TNB_Monomer + R-SH or NaBH4 (Cleavage)

Caption: Synthesis workflow from chloronitrobenzoic acid precursor to stable DTNB and active TNB monomer.

Quality Control & Validation

To ensure your synthesized product is valid for bio-assays, you must verify the Molar Extinction Coefficient (


) .[1]
  • Prepare TNB: Generate TNB using the reduction protocol above.

  • Measure Absorbance: Measure at 412 nm in 0.1 M Phosphate Buffer (pH 8.0).

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: The calculated

      
       should fall between 13,600 and 14,150 
      
      
      
      .[1][5]
    • Troubleshooting: Values < 13,000 indicate incomplete reduction or oxidation back to DTNB.[1]

References

  • Ellman, G. L. (1959).[1][3][4] Tissue sulfhydryl groups.[1][4] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.[1][4] Link[1]

  • Thermo Fisher Scientific. (n.d.).[1] Ellman’s Reagent (DTNB) Product Information. Retrieved October 26, 2025.[1] Link

  • Han, J. C., & Han, G. Y. (1994).[1] A procedure for quantitative determination of submicrogram quantities of protein in the presence of sodium dodecyl sulfate. Analytical Biochemistry, 220(1), 5-10.[1] Link

Sources

Safety Operating Guide

2-Nitro-5-(piperidin-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Nitro-5-(piperidin-1-yl)benzoic acid Proper Disposal Procedures

Executive Summary

This guide defines the operational safety and disposal protocols for 2-Nitro-5-(piperidin-1-yl)benzoic acid , a specialized organic intermediate often utilized in drug discovery (e.g., chloride channel blocker analogs) or materials science.[1] Due to the presence of a nitro group (electron-withdrawing) and a piperidine moiety (electron-donating) on a benzoic acid scaffold, this compound exhibits "push-pull" electronic characteristics.[1] While generally stable, it must be managed as a Hazardous Organic Waste to prevent environmental contamination and ensure regulatory compliance.[1]

Part 1: Safety & Hazard Assessment (The "Why")

Before disposal, you must understand the chemical's behavior to select the correct waste stream.[1]

Chemical Risk Profile
FeaturePropertyHazard Implication
Nitro Group (-NO₂) Oxidizing potential / EnergeticAlthough stabilized by the aromatic ring, nitro compounds can release energy upon thermal decomposition.[1] Do not heat dry solids.
Piperidine Moiety Basic / Nitrogenouscontributes to potential aquatic toxicity.[1] Piperidine derivatives can be skin/eye irritants.[1][2][3]
Benzoic Acid Core Acidic (pKa ~3-4)Can react with strong bases.[1] Forms water-soluble salts if neutralized, increasing mobility in the environment.[1]
Physical State Solid (Yellow/Orange)Dust inhalation hazard.[1] High surface area increases reactivity.[1]
Critical Incompatibilities
  • Strong Oxidizers: Risk of vigorous reaction due to the amine (piperidine) functionality.[1]

  • Strong Bases: Will deprotonate the carboxylic acid, solubilizing the compound but potentially altering its stability.[1]

  • Reducing Agents: Can reduce the nitro group to an amine ( exothermic reaction).[1]

Part 2: Waste Characterization & Classification

Proper classification is the legal prerequisite for disposal.[1]

  • RCRA Status (US EPA): This specific compound is not a P-listed or U-listed waste by default.[1] However, it must be characterized based on properties.[1]

    • Ignitability (D001): Unlikely for the solid, but possible if dissolved in flammable solvents.[1]

    • Reactivity (D003): Low risk, but treat with caution due to the nitro group.[1]

    • Toxicity: Treat as toxic; do not dispose of down the drain.[1]

  • Waste Stream Assignment: Solid Hazardous Chemical Waste (Non-Halogenated or Nitrogen-Bearing). [1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quench Reactions: Ensure the chemical is not part of an active reaction mixture.[1] Quench any residual reagents (e.g., thionyl chloride, strong bases) before collecting the waste.[1]

  • Precipitation: If the compound is in solution (e.g., dissolved in DMSO or Methanol), do not evaporate the solvent if it concentrates the nitro compound significantly under heat.[1] Instead, absorb the solution onto an inert solid (vermiculite or charcoal) or dispose of the entire solution as Liquid Organic Waste .[1]

Phase 2: Packaging & Labeling
  • Primary Container: Use a High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.[1] Avoid metal containers which can degrade with acidic residues.[1]

  • Labeling:

    • Chemical Name: Write "2-Nitro-5-(piperidin-1-yl)benzoic acid" fully. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

    • Composition: If in solution, list the solvent % (e.g., "90% Methanol, 10% 2-Nitro-5-(piperidin-1-yl)benzoic acid").

Phase 3: Storage & Segregation

Store the waste container in a Secondary Containment Tray to catch leaks.[1]

  • KEEP AWAY FROM: Oxidizing acids (Nitric acid, Perchloric acid) and Active Metals.[1]

  • COMPATIBLE WITH: General organic solids, benzoic acid derivatives.[1]

Phase 4: Final Disposal Method
  • Method: High-Temperature Incineration with scrubber systems.[1]

    • Reasoning: Incineration ensures complete destruction of the nitro and piperidine rings, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere (scrubbers capture these).[1]

  • Prohibited: Do NOT flush down the drain. Do NOT dispose of in regular trash.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific waste.

WasteDisposal Start Waste: 2-Nitro-5-(piperidin-1-yl)benzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamC Stream C: Solid Hazardous Waste SolidPath->StreamC StreamA Stream A: Halogenated Organic Waste SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste SolventCheck->StreamB No Pack Pack in HDPE/Glass Container Label: 'Toxic, Irritant' StreamA->Pack StreamB->Pack StreamC->Pack Destruction Final Fate: High-Temp Incineration Pack->Destruction

Figure 1: Waste segregation logic for 2-Nitro-5-(piperidin-1-yl)benzoic acid, ensuring separation from incompatible streams.

Part 5: Emergency Procedures

ScenarioImmediate ActionCleanup Protocol
Spill (Solid) Evacuate area of dust.[1] Wear N95/P100 mask.[1]Gently sweep (do not create dust) or use a HEPA vacuum.[1] Place in a waste jar. Wipe surface with wet paper towels.[1]
Spill (Solution) Extinguish ignition sources.Absorb with vermiculite or clay pads.[1] Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).[1]
Skin Contact Brush off dry solid, then wash with soap/water.[1]Rinse for 15 minutes. The nitro group can facilitate absorption; monitor for signs of cyanosis (rare but possible).[1]
Eye Contact Flush immediately with water.[1][2][3][4]Continue flushing for 15 minutes. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-5-nitrobenzoic acid (Structural Analog).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Nitro-5-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safety, handling, and logistical protocols for 2-Nitro-5-(piperidin-1-yl)benzoic acid .

Author’s Note: As a Senior Application Scientist, I have structured this guide to address the specific structure-activity relationships (SAR) of this molecule. While often treated as a generic organic solid, the combination of a nitro group (electron-withdrawing/energetic), a piperidine ring (lipophilic/basic), and a benzoic acid moiety (acidic/hydrophilic) creates a unique "push-pull" electronic system. This guide prioritizes protection against transdermal uptake and respiratory sensitization.

Hazard Profiling & Risk Assessment

Before handling, you must understand why this molecule is hazardous. We do not rely solely on generic SDS data but on the functional group analysis.

Functional GroupHazard ContributionOperational Implication
Nitro Group (-NO₂) Potential sensitizer; energetic capability upon rapid heating.Do not heat neat material >100°C without DSC testing. Avoid metal spatulas if static is high.
Piperidine Ring Lipophilicity enhancer; skin permeation vector.Standard latex gloves are insufficient . The piperidine moiety increases lipid solubility, aiding transport across the stratum corneum.
Benzoic Acid pH-dependent solubility; irritant.Dust is highly irritating to mucous membranes (eyes/lungs).

GHS Classification (Derived/Consolidated):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation (STOT SE 3).

  • H317: May cause an allergic skin reaction (precautionary assignment due to nitro-aromatic structure).

PPE Matrix: The "Barrier of Trust"

Standard lab PPE is the baseline; for this specific compound, we upgrade contact protection due to the permeation potential of the piperidinyl side chain.

Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) Outer: Standard Nitrile (4 mil). Inner: High-dexterity Nitrile. Why: Piperidine derivatives can swell latex. Double gloving provides a breakthrough time >480 mins.
Respiratory Fume Hood (Primary) Do not rely on N95 masks for weighing fine powders of nitro-aromatics. Use a certified chemical fume hood with a face velocity of 80–100 fpm.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are insufficient for powders that can drift. Goggles prevent lacrimal absorption.
Body Tyvek® Lab Coat / Sleeves Cotton coats absorb dust. If handling >5g, use disposable Tyvek sleeves to prevent cuff contamination.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize dust generation and exposure.[1]

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). Nitrobenzoic acids can slowly decarboxylate or degrade under heat/light.

  • Container: Amber glass vial with a PTFE-lined cap.

  • Incompatibility: Segregate from strong reducing agents (e.g., LiAlH₄, Hydrazine) and strong bases.

Phase B: Weighing & Solubilization
  • Solubility Profile: Poor in water; soluble in DMSO, DMF, and dilute aqueous base (NaOH/NaHCO₃).

  • Technique:

    • Static Control: Use an anti-static gun on the weighing boat before dispensing. Nitro-aromatic powders are prone to static cling.

    • Solvent Trap: If dissolving in DMSO, add the solvent to the vial if possible, rather than transferring the powder to a flask. This contains the dust immediately.

Phase C: Cleanup (Decontamination)
  • Chemistry: The acidity of the benzoic acid group allows for neutralization.

  • Solution: Use a dilute Sodium Bicarbonate (5% NaHCO₃) solution to wipe down surfaces. This converts the residue into the water-soluble sodium benzoate salt, which is easier to remove than the free acid.

  • Verification: A UV lamp (254 nm) can often detect trace residues of nitro-aromatics (they typically fluoresce or appear as dark spots).

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling to prevent cross-contamination.

SafetyProtocol Storage Cold Storage (Amber Vial, 4°C) Engineering Engineering Control (Fume Hood On) Storage->Engineering Retrieve PPE PPE Donning (Double Nitrile + Goggles) Engineering->PPE Verify Flow Weighing Weighing (Anti-static, Closed Balance) PPE->Weighing Transfer Solubilization Solubilization (Add DMSO to Solid) Weighing->Solubilization Dissolve Immediately Waste Disposal (Organic Waste Stream) Solubilization->Waste Rinsate

Caption: Operational workflow ensuring containment of 2-Nitro-5-(piperidin-1-yl)benzoic acid from cold storage to solubilization.

Disposal & Environmental Compliance

  • Waste Stream: Hazardous Organic Waste (Halogen-free).

  • Protocol:

    • Dissolve any solid residue in a minimal amount of Acetone or DMSO.

    • Transfer to the "High BTU" or "Organic Solvents" waste container.

    • Do NOT pour down the drain. Although the salt form is water-soluble, nitro-aromatics are often resistant to biodegradation and can be toxic to aquatic life (aquatic toxicity is a common trait of nitrobenzoic derivatives).

  • Labeling: Clearly tag waste as "Contains Nitro-aromatics" to alert waste management personnel of potential energetic hazards during incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • PubChem. (n.d.).[4][5] Compound Summary: 5-Nitro-2-(piperidin-1-yl)benzoic acid (Isomer Analog for Safety Extrapolation). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-Nitrobenzoic acid (Parent Structure Safety Data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(piperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(piperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.